Methyl-PEG4-acyl chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl carbonochloridate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClO6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10(11)12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNFSOCHAKDRBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOC(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596927 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62124-69-0 | |
| Record name | 2,5,8,11-Tetraoxatridecan-13-yl carbonochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90596927 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Application of Methyl-PEG4-Acyl Chloride in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Methyl-PEG4-Acyl Chloride
This compound is a specialized chemical reagent predominantly used in biochemistry and drug development as a monofunctional, hydrophilic linker. Its structure consists of a methoxy-terminated tetraethylene glycol (PEG4) chain, which provides desirable physicochemical properties, and a highly reactive acyl chloride functional group. This combination makes it a valuable tool for bioconjugation, the process of covalently linking molecules, at least one of which is a biomolecule.
The primary application of this compound is in the synthesis of complex bioconjugates, most notably Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific target proteins.
The key attributes of the this compound linker are summarized below:
| Property | Description |
| Reactivity | The acyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic acyl substitution with primary and secondary amines to form stable amide bonds. It can also react with alcohols to form ester bonds, although reactions with amines are more prevalent in bioconjugation. |
| Hydrophilicity | The PEG4 spacer is hydrophilic, which can enhance the aqueous solubility of the resulting conjugate. This is particularly beneficial for large, often hydrophobic molecules like PROTACs, improving their cell permeability and pharmacokinetic profiles. |
| Flexibility & Length | The tetraethylene glycol chain provides a flexible spacer of a defined length, which is crucial in applications like PROTACs where the spatial orientation of the linked molecules is critical for biological activity. |
| Monodispersity | As a discrete PEG linker, it has a precise, defined molecular weight, ensuring homogeneity in the final conjugate, which is essential for pharmaceutical applications. |
Primary Application: Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are a revolutionary therapeutic modality that leverages the intracellular ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a precursor for this critical linker component.
The Ubiquitin-Proteasome System and PROTAC Mechanism
The UPS is the primary cellular pathway for the degradation of most intracellular proteins. It involves a cascade of enzymatic reactions that tag a target protein with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.
A PROTAC induces the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The now polyubiquitinated protein is recognized and degraded by the 26S proteasome.
Experimental Protocols
General Protocol for Amide Bond Formation
This protocol describes the reaction of this compound with a primary or secondary amine to form a stable amide bond.
Materials:
-
Amine-containing molecule (e.g., VHL ligand with a free amine)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the amine-containing molecule (1.0 equivalent) and the non-nucleophilic base (1.2 - 2.0 equivalents) in the anhydrous aprotic solvent.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is important as the reaction is often exothermic.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.1 equivalents) in the same anhydrous solvent to the stirred amine solution. The dropwise addition helps to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Quenching: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Work-up: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure Methyl-PEG4-amide conjugate.
Methyl-PEG4-acyl chloride mechanism of action in bioconjugation
An In-depth Technical Guide to the Mechanism of Action of Methyl-PEG4-acyl Chloride in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a heterobifunctional crosslinker, detailing its mechanism of action, experimental protocols, and critical considerations for its successful application in bioconjugation. The process of PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2][3] Benefits include enhanced solubility, extended circulatory half-life, increased stability, and reduced immunogenicity.[1][4][5] this compound is a specific, discrete-length PEG (dPEG®) reagent that offers precise control over the linker length, ensuring homogeneity in the final conjugate.
Core Mechanism of Action: Nucleophilic Acyl Substitution
The primary mechanism of action for this compound in bioconjugation is a nucleophilic acyl substitution reaction.[6][7] The acyl chloride moiety (-COCl) is a highly reactive electrophile due to the electron-withdrawing effects of both the oxygen and chlorine atoms, which polarize the carbonyl carbon, making it susceptible to attack by nucleophiles.[8][9]
In protein bioconjugation, the most common nucleophiles are the primary amine groups found on the N-terminus of the polypeptide chain and the epsilon-amino group of lysine (B10760008) residues.[2][10] The reaction proceeds via a two-step addition-elimination mechanism, resulting in the formation of a stable, covalent amide bond and the release of hydrogen chloride (HCl).[7][11]
Competing Reactions: The Challenge of Hydrolysis
The high reactivity of the acyl chloride group also makes it highly susceptible to hydrolysis.[12][13] In aqueous solutions, water molecules can act as nucleophiles, attacking the carbonyl carbon to hydrolyze the acyl chloride into an unreactive carboxylic acid. This is the primary competing reaction and can significantly reduce conjugation efficiency.[8][12] Therefore, controlling the reaction conditions, particularly pH and the exclusion of excess water, is critical for successful bioconjugation.
While amines are the primary target, reactions with other nucleophiles like thiols (-SH from cysteine) to form thioesters, and to a lesser extent, alcohols (-OH from serine, threonine) to form esters, are also possible.[14] However, the reactivity of amines is generally much higher under typical bioconjugation conditions (pH 7-8.5), making the reaction relatively selective.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Synonyms | This compound | [] |
| CAS Number | 62124-69-0 | [16][17] |
| Molecular Formula | C₁₀H₁₉ClO₆ | [][16] |
| Molecular Weight | 270.71 g/mol | [][16] |
| Appearance | Transparent Liquid | [] |
| Purity | >95% | [] |
| Storage | -20°C for long-term storage (months to years) | [16][17] |
Table 2: Recommended Reaction Parameters for Protein Bioconjugation
| Parameter | Recommended Range | Notes | Reference |
| pH | 7.0 - 8.5 | Balances amine deprotonation for nucleophilicity against acyl chloride hydrolysis. | [3][18] |
| Buffer | Phosphate, Bicarbonate | Must be free of primary amines (e.g., Tris). | [18] |
| Molar Excess of Reagent | 5 to 20-fold | Optimization is recommended for each specific biomolecule. | [18] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. | [18] |
| Reaction Temperature | 4°C to Room Temp (20-25°C) | Lower temperatures can minimize protein degradation and slow hydrolysis. | [18] |
| Reaction Time | 1 - 4 hours | Monitor reaction progress; longer times may be needed at lower temperatures. | [18] |
| Organic Co-solvent | Anhydrous DMSO or DMF | Required to dissolve the acyl chloride reagent before addition. | [18] |
Experimental Protocols
The following is a generalized protocol for the conjugation of this compound to a protein. It should be optimized for each specific application.
Reagent and Buffer Preparation
-
Protein Solution : Prepare the protein solution in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). Ensure the protein is purified and at a suitable concentration (e.g., 5 mg/mL).
-
Reagent Stock Solution : Immediately before use, prepare a 100 mM stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO).[18] Acyl chlorides are highly moisture-sensitive.[12]
Bioconjugation Reaction
-
Add the calculated molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution.
-
Perform the addition dropwise while gently stirring or vortexing the protein solution to ensure homogenous mixing and avoid high local concentrations of the reagent.[18]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.[18]
-
The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any unreacted acyl chloride.
Purification of the Conjugate
-
Remove excess reagent and byproducts from the reaction mixture.
-
Common methods include size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF), which separate the larger PEGylated protein from smaller molecules.[18]
Characterization of the Conjugate
-
Confirm the success of the conjugation and assess the purity of the final product.
-
SDS-PAGE : To visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
HPLC (SEC or RP) : To assess purity and quantify the extent of conjugation.[19]
-
Mass Spectrometry (LC-MS) : To confirm the exact mass of the conjugate, thereby determining the number of PEG chains attached.[19]
Applications in Drug Development
The precise, short-chain nature of this compound makes it particularly valuable in applications where linker length and conjugate homogeneity are critical. A prominent example is its use as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[17][20] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[20] The PEG linker serves to connect the target-binding ligand and the E3 ligase-binding ligand at an optimal distance to facilitate the formation of a productive ternary complex.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. biopharminternational.com [biopharminternational.com]
- 3. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Show how you would use appropriate acyl chlorides and amines to s... | Study Prep in Pearson+ [pearson.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. benchchem.com [benchchem.com]
- 13. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 14. Acyl chloride-modified amorphous carbon substrates for the attachment of alcohol-, thiol-, and amine-containing molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medkoo.com [medkoo.com]
- 17. amsbio.com [amsbio.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
Navigating Aqueous Environments with Methyl-PEG4-Acyl Chloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Understanding the Core Chemistry: Acyl Chlorides and PEGylation
Methyl-PEG4-acyl chloride is a bifunctional molecule comprising a reactive acyl chloride group and a hydrophilic Methyl-PEG4 chain. The interplay between these two components dictates its properties in aqueous solutions.
-
Acyl Chloride Reactivity: Acyl chlorides are highly electrophilic and readily react with nucleophiles. In an aqueous environment, the primary nucleophile is water, leading to a rapid hydrolysis reaction. This reaction is typically much faster than the desired reaction with target molecules (e.g., amines on a protein), making the control of reaction conditions paramount.[1][2][3] The high reactivity of acyl chlorides means that they do not dissolve in water in the traditional sense but rather react with it.[3]
-
The Role of the PEG Chain: The Methyl-PEG4 (monomethyl ether of tetraethylene glycol) portion of the molecule is highly hydrophilic and imparts water solubility.[4][5][6][7][8] This polyethylene (B3416737) glycol chain helps to bring the otherwise water-immiscible acyl chloride moiety into the aqueous phase, facilitating its reaction with water or other dissolved nucleophiles. The PEG chain's length and conformation can influence the accessibility of the acyl chloride group to water molecules.[9][10][11]
Solubility in Aqueous Buffers: A Matter of Reaction Kinetics
The concept of "solubility" for this compound in aqueous buffers is more accurately described as its dispersibility and subsequent rate of reaction. Due to its rapid hydrolysis, a stable, equilibrated solution is not achievable.
Key Factors Influencing "Solubility" and Dispersibility:
-
PEG Chain: The presence of the Methyl-PEG4 chain is the primary driver for its ability to be introduced into an aqueous medium. Shorter chain PEGs, like PEG4, are highly water-soluble.[4][12]
-
Temperature: While temperature can affect the dissolution rate of many compounds, for this compound, its primary impact is on the rate of hydrolysis. Higher temperatures will accelerate the hydrolysis reaction.
-
Buffer Composition: The components of the buffer are unlikely to significantly alter the intrinsic solubility but can influence the stability (see Section 3).
Practical Approach to "Dissolving" this compound:
To use this compound in an aqueous reaction, it is typically dissolved in a dry, water-miscible organic solvent (e.g., DMSO, DMF) immediately before being added to the aqueous buffer containing the target molecule. This stock solution is then added to the reaction mixture with vigorous stirring to ensure rapid and uniform dispersion, maximizing the chance of reaction with the intended target before complete hydrolysis.
Stability and Hydrolysis in Aqueous Buffers
The stability of this compound in aqueous buffers is dictated by its rate of hydrolysis to form the corresponding carboxylic acid and hydrochloric acid. This is a critical parameter to understand and control for successful conjugation reactions.
The Hydrolysis Reaction:
The hydrolysis of an acyl chloride is a nucleophilic acyl substitution reaction. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion.
Caption: Hydrolysis of this compound.
Factors Influencing Hydrolysis Rate:
| Factor | Effect on Hydrolysis Rate | Rationale |
| pH | Increases at higher pH | At neutral pH, water is the nucleophile. At higher pH, the concentration of the much stronger nucleophile, hydroxide (B78521) ion (OH⁻), increases, leading to a significantly faster hydrolysis rate.[2][13] |
| Temperature | Increases with temperature | The rate of chemical reactions, including hydrolysis, generally increases with temperature due to increased molecular kinetic energy. |
| Buffer Nucleophiles | Can increase rate | Buffers containing nucleophilic species (e.g., Tris, phosphate) can compete with water and the target molecule in reacting with the acyl chloride, leading to a faster overall degradation of the starting material. |
| Concentration | Higher concentration can lead to faster apparent loss | While the intrinsic rate constant is independent of concentration, at higher concentrations, localized pH drops due to HCl production can potentially influence the reaction. |
Quantitative Data Summary (Hypothetical Data for Illustrative Purposes)
Since no specific experimental data for this compound is publicly available, the following table provides a hypothetical representation of how its stability might be characterized. The half-life (t₁/₂) is the time required for 50% of the compound to hydrolyze.
| Buffer | pH | Temperature (°C) | Hypothetical Half-life (t₁/₂) |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | Seconds to minutes |
| Sodium Acetate Buffer | 5.0 | 25 | Minutes |
| Carbonate Buffer | 9.0 | 25 | Milliseconds to seconds |
| Phosphate Buffered Saline (PBS) | 7.4 | 4 | Minutes |
Note: This data is illustrative and intended to demonstrate the expected trends. Actual half-life values would need to be determined experimentally.
Experimental Protocols for Characterization
To obtain precise data for the solubility and stability of this compound, the following experimental approaches are recommended.
A. Protocol for Determining the Rate of Hydrolysis
This protocol is based on monitoring the disappearance of the acyl chloride or the appearance of the carboxylic acid product over time.
Caption: Experimental workflow for hydrolysis rate determination.
Detailed Methodologies:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in a dry, water-miscible aprotic solvent such as acetonitrile (B52724) or dioxane.
-
Prepare the desired aqueous buffers at various pH values (e.g., pH 5, 7.4, 9) and bring them to the desired temperature in a thermostatically controlled water bath.
-
-
Kinetic Run:
-
To initiate the hydrolysis, add a small volume of the this compound stock solution to the pre-heated buffer with vigorous stirring to achieve a final concentration suitable for the analytical method (e.g., 1 mM).
-
Start a timer immediately upon addition.
-
At predetermined time intervals, withdraw aliquots of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction in the withdrawn aliquots. This can be achieved by adding a large excess of an acidic solution to stop base-catalyzed hydrolysis or by immediate derivatization with a reagent that reacts faster than hydrolysis.
-
Analyze the quenched samples using a suitable analytical technique such as:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Monitor the disappearance of the this compound peak and the appearance of the Methyl-PEG4-carboxylic acid peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If concentrations are high enough, ¹H NMR can be used to follow the reaction by integrating the signals corresponding to the starting material and the product.
-
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound versus time.
-
For a pseudo-first-order reaction (which is expected when water is in large excess), the plot should be linear.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k'.
-
Practical Recommendations for Use
-
Storage: Store this compound under anhydrous conditions (e.g., in a desiccator) and under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture.[14]
-
Reaction Setup: Always prepare a fresh stock solution of this compound in a dry, aprotic solvent immediately before use.
-
Reaction Conditions:
-
Perform conjugation reactions at a slightly acidic to neutral pH (e.g., pH 6.5-7.5) to balance the reactivity of the target amine (which is more nucleophilic in its unprotonated state) and the rate of hydrolysis.
-
Conduct reactions at low temperatures (e.g., 4°C) to slow down the rate of hydrolysis relative to the rate of the desired conjugation reaction.
-
Use a high concentration of the target molecule to favor the bimolecular reaction with the acyl chloride over the pseudo-unimolecular hydrolysis reaction.
-
Ensure efficient mixing to rapidly disperse the acyl chloride upon its addition to the aqueous medium.
-
Conclusion
This compound is a potent tool for researchers in the life sciences, but its effective use hinges on a clear understanding of its behavior in aqueous environments. While its PEG chain confers aqueous dispersibility, the acyl chloride group's high reactivity leads to rapid hydrolysis. By controlling reaction parameters such as pH, temperature, and concentration, and by employing appropriate experimental techniques, researchers can successfully utilize this valuable reagent for their bioconjugation and drug development needs. The principles and protocols outlined in this guide provide a foundational understanding for the rational design and execution of experiments involving this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Interactions of Polyethylene Glycols (PEG) and Glycerol with Protein Functional Groups: Applications to PEG, Glycerol Effects on Protein Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polysciences.com [polysciences.com]
- 8. Structure and Intermolecular Interactions in Aqueous Solutions of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The impact of functional groups of poly(ethylene glycol) macromers on the physical properties of photo-polymerized hydrogels and the local inflammatory response in the host - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. web.viu.ca [web.viu.ca]
- 14. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]
The Cornerstone of Bioconjugation: A Technical Guide to the Role of the PEG4 Spacer in Protein Modification
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of biopharmaceutical development, the covalent attachment of polyethylene (B3416737) glycol (PEG) to proteins, a process known as PEGylation, has emerged as a transformative strategy to enhance the therapeutic efficacy of protein-based drugs. Among the various PEGylation reagents, those incorporating a discrete tetraethylene glycol (PEG4) spacer have become a cornerstone technology. This in-depth technical guide elucidates the multifaceted role of the PEG4 spacer in protein modification, providing a comprehensive overview of its core functions, a quantitative analysis of its impact on bioconjugate properties, detailed experimental protocols, and visual representations of key biological and experimental workflows.
Core Functions and Advantages of the PEG4 Spacer
The discrete and defined length of the PEG4 spacer, in contrast to polydisperse PEG polymers, offers precise control over the modification process, leading to more homogenous and well-characterized bioconjugates.[1] The incorporation of a PEG4 spacer confers several critical advantages to modified proteins:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic proteins and their payloads are inherently hydrophobic, which can lead to aggregation, reduced stability, and challenges in formulation.[1][2] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the conjugate, mitigating these issues and improving its handling and formulation characteristics.[2][3]
-
Reduced Immunogenicity and Enhanced Stability: The PEG4 spacer creates a protective hydrophilic shield around the protein.[2] This "stealth" effect can mask immunogenic epitopes on the protein surface, reducing the likelihood of an adverse immune response.[2][3] This shielding also protects the protein from enzymatic degradation, thereby increasing its stability in biological environments.[4][5]
-
Improved Pharmacokinetics: PEGylation with a PEG4 spacer significantly increases the hydrodynamic radius of the protein.[3][6] This increased size reduces renal clearance, leading to a prolonged circulation half-life and sustained therapeutic exposure.[3][6]
-
Minimized Steric Hindrance: The flexible and defined length of the PEG4 spacer provides optimal spatial separation between the protein and a conjugated moiety, such as a drug or an imaging agent.[1][3] This separation can be crucial for maintaining the biological activity of the protein by preventing the conjugated molecule from interfering with its binding to its target.[1][3]
Quantitative Impact of PEG4 Spacers on Bioconjugate Properties
The advantages of incorporating a PEG4 spacer are not merely qualitative. The following tables summarize quantitative data from various studies, highlighting the measurable impact of PEGylation on key bioconjugate parameters.
Table 1: Impact of PEG Spacer Length on Pharmacokinetics of a Bombesin-Based Radiolabeled Antagonist [7]
| Spacer | Hydrophilicity (logD) | Serum Stability (T1/2 in min) | Tumor Uptake (%IA/g at 4h) | Tumor-to-Kidney Ratio (at 4h) |
| PEG2 | -1.95 | 246 ± 4 | - | - |
| PEG4 | - | - | High | 7.8 |
| PEG6 | - | 584 ± 20 | High | 9.7 |
| PEG12 | -2.22 | Reverses trend | - | - |
Table 2: Comparative Analysis of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Properties [8][9]
| Property | Shorter PEG Linker (e.g., PEG2-PEG4) | Longer PEG Linker (e.g., PEG8-PEG12) | Rationale |
| In Vitro Potency (IC50) | Generally lower (more potent) | May be higher (less potent) | Longer chains can cause steric hindrance, affecting binding or payload release. |
| Pharmacokinetics (Half-life) | Shorter | Longer | Increased hydrodynamic radius with longer chains reduces renal clearance. |
| Solubility & Stability | Improved over non-PEGylated | Superior solubility and stability | The hydrophilic PEG shields hydrophobic payloads, with longer chains offering greater shielding. |
| Tumor Accumulation | - | Generally higher | Enhanced permeability and retention (EPR) effect is more pronounced with longer circulation times. |
Key Experimental Protocols
Reproducible and reliable data are fundamental to the successful development of PEGylated proteins. This section provides detailed methodologies for key experiments used to synthesize and characterize bioconjugates incorporating a PEG4 spacer.
Protocol 1: Amine-Reactive PEGylation using NHS-Ester-PEG4
Objective: To covalently attach a PEG4 spacer to primary amines (e.g., lysine (B10760008) residues) on a protein.[2]
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-8.0). Avoid amine-containing buffers like Tris.
-
NHS-Ester-PEG4-payload (e.g., drug, biotin).
-
Anhydrous DMSO or DMF to dissolve the PEGylation reagent.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Size-exclusion chromatography (SEC) column for purification.
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and in the correct reaction buffer.
-
Reagent Preparation: Immediately before use, dissolve the NHS-Ester-PEG4-payload in DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add the desired molar excess of the PEGylation reagent to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Quenching: Add the quenching solution to stop the reaction by consuming any unreacted NHS esters.
-
Purification: Purify the PEGylated protein from excess reagent and byproducts using size-exclusion chromatography.
-
Characterization: Characterize the conjugate to determine the degree of PEGylation, purity, and biological activity.
Protocol 2: Characterization of PEGylated Proteins by SDS-PAGE and Mass Spectrometry
Objective: To determine the molecular weight and degree of PEGylation of the modified protein.[10][11]
Materials:
-
PEGylated protein sample.
-
SDS-PAGE gels and running buffer.
-
Protein molecular weight standards.
-
Coomassie Brilliant Blue or other suitable protein stain.
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS).
Procedure:
-
SDS-PAGE Analysis:
-
Prepare samples of the unmodified and PEGylated protein.
-
Run the samples on an SDS-PAGE gel alongside molecular weight standards.
-
Stain the gel to visualize the protein bands. The PEGylated protein will migrate at a higher apparent molecular weight than the unmodified protein. The diffuseness of the band can indicate the heterogeneity of PEGylation.
-
-
Mass Spectrometry Analysis:
-
Prepare the PEGylated protein sample for mass spectrometry according to the instrument's requirements.
-
Acquire the mass spectrum. The resulting spectrum will show a series of peaks, each corresponding to the protein conjugated with a different number of PEG molecules.
-
Analyze the data to determine the average degree of PEGylation and the distribution of different PEGylated species.
-
Signaling Pathways and Experimental Workflows
The incorporation of PEG4 spacers can influence various biological pathways and is integral to the mechanism of action of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Caption: PROTAC-mediated protein degradation facilitated by a PEG4 linker.
Caption: Experimental workflow for ADC synthesis and targeted delivery.
Conclusion
The PEG4 spacer plays a pivotal, multifaceted role in the successful design and development of modified proteins for therapeutic and research applications.[1][2] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in bioconjugation, including solubility, stability, immunogenicity, and pharmacokinetics.[2][3] The quantitative data and detailed protocols provided in this guide offer a practical framework for the successful application and evaluation of PEG4 technology. As the field of biopharmaceuticals continues to advance, the rational incorporation of well-defined spacers like PEG4 will remain a critical strategy in the creation of next-generation protein therapeutics with improved safety and efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 5. lifetein.com [lifetein.com]
- 6. tandfonline.com [tandfonline.com]
- 7. PEG spacers of different length influence the biological profile of bombesin-based radiolabeled antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide to Methyl-PEG4-acyl chloride: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Methyl-PEG4-acyl chloride, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. It is designed to be a core resource for professionals in research and drug development, offering detailed information on its chemical and physical properties, structure, reactivity, and key applications. The content includes structured data tables, detailed experimental protocols, and essential visualizations to facilitate its use in bioconjugation and the development of advanced therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras).
Core Chemical and Physical Properties
This compound is a discrete PEG (dPEG®) reagent characterized by a terminal methoxy (B1213986) group and a reactive acyl chloride function, separated by a four-unit ethylene (B1197577) glycol spacer. The acyl chloride group is a highly reactive electrophile, making this compound an efficient agent for acylating primary and secondary amines.
Quantitative Data Summary
The key physicochemical properties of this compound and its common precursor, Methyl-PEG4-acid, are summarized below for easy reference and comparison.
Table 1: Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 62124-69-0 | [1] |
| Chemical Formula | C₁₀H₁₉ClO₆ | [1] |
| Molecular Weight | 270.71 g/mol | [1][2] |
| IUPAC Name | 1-chloro-1-oxo-3,6,9,12-tetraoxatridecane | |
| SMILES | COCCOCCOCCOCCOC(=O)Cl | [1] |
| InChI | InChI=1S/C10H19ClO6/c1-13-2-3-14-4-5-15-6-7-16-8-9-17-10(11)12/h2-9H2,1H3 | [1] |
| Purity (Typical) | >95% | [2] |
| Appearance | Transparent Liquid | [2] |
| Storage Conditions | Short-term (days-weeks): 0-4°C, dry, dark. Long-term (months-years): -20°C, dry, dark. | [1] |
Table 2: Chemical Properties of Methyl-PEG4-acid (Precursor)
| Property | Value | Reference(s) |
| CAS Number | 67319-28-2 | [3][4][5][6] |
| Chemical Formula | C₁₀H₂₀O₆ | [3] |
| Molecular Weight | 236.26 g/mol | [3] |
| Purity (Typical) | >98% | [5] |
| Solubility | Soluble in water and most organic solvents | [5] |
| Storage Conditions | -20°C, dry | [5] |
Chemical Structure and Reactivity
The structure of this compound consists of three key components:
-
Methoxy (CH₃O-) Cap: A terminal methyl group that renders this end of the molecule inert, preventing crosslinking or polymerization.
-
PEG4 Spacer: A hydrophilic chain of four ethylene glycol units that enhances the solubility of the reagent and the resulting conjugate in aqueous media. This spacer also provides flexibility and optimal distance between the conjugated molecules.
-
Acyl Chloride (-COCl) Group: A highly reactive functional group that serves as the site of conjugation.
Acyl chlorides are among the most reactive carboxylic acid derivatives. The carbonyl carbon is highly electrophilic due to the inductive electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it highly susceptible to attack by nucleophiles.
This compound readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. Its most common application involves the acylation of amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins) to form stable, covalent amide bonds.[3][4] This reaction is rapid and typically proceeds to high yield under anhydrous conditions. A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIEA), is often included to neutralize the hydrogen chloride (HCl) byproduct that is formed.[7]
The reagent is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding carboxylic acid (Methyl-PEG4-acid). Therefore, it must be handled and stored under anhydrous conditions to maintain its reactivity.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical bioconjugation reaction.
Synthesis of this compound from Methyl-PEG4-acid
This protocol describes the conversion of the parent carboxylic acid to the more reactive acyl chloride using thionyl chloride. This is a common and effective method for activating carboxylic acids.[8][9]
Materials:
-
Methyl-PEG4-acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
Methodology:
-
Setup: Assemble the flask and condenser under a stream of dry nitrogen or argon. Ensure all glassware is thoroughly dried beforehand.
-
Dissolution: Dissolve Methyl-PEG4-acid (1 equivalent) in anhydrous DCM (approx. 10 mL per gram of acid).
-
Addition of Reagents: While stirring, add a catalytic drop of anhydrous DMF. Then, add thionyl chloride (1.5 - 2.0 equivalents) dropwise to the solution at room temperature. The reaction is exothermic and may produce gas (SO₂ and HCl).
-
Reaction: Gently heat the mixture to reflux (approx. 40°C for DCM) and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual SOCl₂, co-evaporate with anhydrous toluene (B28343) or DCM two to three times.
-
Final Product: The resulting residue is this compound, which should be used immediately for the next step or stored under an inert atmosphere at -20°C. The product is often used without further purification.
Bioconjugation of an Amine-Containing Molecule (e.g., Peptide)
This protocol outlines a general procedure for labeling a peptide with this compound.
Materials:
-
Peptide or protein with an available primary amine
-
This compound
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or DIEA)
-
Reaction buffer (if aqueous conditions are attempted, though not recommended for acyl chlorides)
-
Purification system (e.g., HPLC, SEC)
Methodology:
-
Reagent Preparation:
-
Dissolve the peptide in anhydrous DMF to a final concentration of 5-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMF.
-
-
Reaction Setup:
-
To the stirred peptide solution, add the base (TEA or DIEA) to a final concentration of 2-3 equivalents relative to the amine groups to be modified.
-
Add the desired molar excess (typically 5-20 fold) of the this compound stock solution dropwise to the peptide solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours with gentle stirring. Protect the reaction from moisture.
-
Monitoring (Optional): The reaction progress can be monitored by LC-MS to observe the mass shift corresponding to the addition of the Methyl-PEG4 moiety (mass increase of 234.26 Da).
-
Quenching (Optional): The reaction can be quenched by adding a small amount of an amine-containing buffer (like Tris) or water to consume any remaining acyl chloride.
-
Purification: Purify the resulting PEGylated peptide from excess reagents and byproducts using reversed-phase HPLC or size-exclusion chromatography (SEC).
-
Characterization: Confirm the identity and purity of the final conjugate using mass spectrometry and HPLC.
Analytical Characterization
Characterization of this compound and its conjugates is crucial for quality control.
-
NMR Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure. The PEG backbone gives characteristic signals.
-
Mass Spectrometry (MS): Used to confirm the molecular weight of the reagent and the final conjugate.
-
Infrared (IR) Spectroscopy: The C=O stretch of the acyl chloride group will have a characteristic frequency (typically ~1800 cm⁻¹).
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ -O- | ~3.38 (singlet) | ~59.0 |
| -O-CH₂ -CH₂ -O- | ~3.65 (multiplet) | ~70.5 |
| -O-CH₂ -CH₂-C(=O)Cl | ~3.8 (triplet) | ~68-70 |
| -O-CH₂-CH₂ -C(=O)Cl | ~4.4 (triplet) | ~45-50 |
| -C (=O)Cl | - | ~170-175 |
Note: Predicted shifts are based on typical values for similar structures and may vary.[10][11][12]
Applications in Drug Development
The primary utility of this compound lies in its function as a PEGylation reagent. PEGylation is a well-established strategy to improve the therapeutic properties of biomolecules.[13][14]
Key Benefits of PEGylation:
-
Increased Solubility: The hydrophilic PEG chain can significantly increase the aqueous solubility of hydrophobic drugs or peptides.
-
Extended Half-Life: The increased hydrodynamic volume of the PEGylated molecule reduces renal clearance, leading to a longer circulation time in the body.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on a protein surface, reducing its potential to elicit an immune response.
Application as a PROTAC Linker
A significant modern application of PEG linkers is in the construction of PROTACs . A PROTAC is a heterobifunctional molecule that consists of two ligands connected by a linker: one ligand binds to a target protein (Protein of Interest, POI) and the other binds to an E3 ubiquitin ligase. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the cell's proteasome.[15][16]
This compound can be used to synthesize one part of the PROTAC linker, connecting to an amine handle on one of the ligands before the final assembly of the complete PROTAC molecule. The PEG4 spacer provides the necessary length and flexibility for the two ends of the PROTAC to bind their respective protein partners effectively.
References
- 1. precisepeg.com [precisepeg.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. mPEG4-Acid - CD Bioparticles [cd-bioparticles.net]
- 4. taskcm.com [taskcm.com]
- 5. m-PEG4-Acid, 67319-28-2 | BroadPharm [broadpharm.com]
- 6. m-PEG4-acid - Creative Biolabs [creative-biolabs.com]
- 7. Methyltetrazine-PEG4-acid, 1802907-91-0 | BroadPharm [broadpharm.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. nmr spectroscopy - The carbon-13 chemical shift of acyl chlorides vs ketones - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. mPEG4-COOH | CAS:81836-43-3 | Biopharma PEG [biochempeg.com]
- 14. N-methyl-N-(t-Boc)-PEG4-acid, 1260431-01-3 | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. creativepegworks.com [creativepegworks.com]
The Strategic Application of Methyl-PEG4-Acyl Chloride as a Hydrophilic Linker for Small Molecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The conjugation of small molecule therapeutics with hydrophilic linkers is a pivotal strategy in modern drug development for overcoming challenges such as poor aqueous solubility, suboptimal pharmacokinetic profiles, and off-target toxicity. Among the arsenal (B13267) of available linkers, discrete Polyethylene Glycol (PEG) derivatives have emerged as a gold standard due to their biocompatibility, hydrophilicity, and tunable nature. This technical guide provides a comprehensive overview of Methyl-PEG4-acyl chloride, a monodisperse, four-unit PEG linker, detailing its role in enhancing the druggability of small molecules. We will delve into its chemical properties, provide detailed experimental protocols for its conjugation and purification, and present quantitative data on its impact on key drug-like properties. Furthermore, we will explore its application in sophisticated drug delivery systems like Proteolysis Targeting Chimeras (PROTACs) and visualize the relevant biological pathways and experimental workflows.
Introduction: The Role of Hydrophilic Linkers in Drug Development
Many promising small molecule drug candidates are hindered by poor water solubility, which can lead to low bioavailability and formulation challenges.[1] PEGylation, the covalent attachment of PEG chains, is a well-established method to increase the hydrophilicity and hydrodynamic radius of a molecule.[2] This modification can lead to several benefits:
-
Enhanced Aqueous Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell that improves the solubility of hydrophobic molecules.[1]
-
Improved Pharmacokinetics: The increased size of the PEGylated molecule can reduce renal clearance, leading to a longer circulation half-life.[3][]
-
Reduced Immunogenicity: The PEG chain can mask the conjugated molecule from the immune system, potentially lowering the risk of an immune response.
-
Modified Biodistribution: PEGylation can alter the way a drug distributes throughout the body, which can be leveraged for targeted delivery or to avoid sensitive tissues.
This compound is a discrete PEG linker, meaning it has a defined molecular weight and structure, which is crucial for the batch-to-batch consistency required in pharmaceutical development. Its terminal acyl chloride group provides a reactive handle for efficient conjugation to primary and secondary amines on small molecules, forming a stable amide bond.
Physicochemical Properties and Reaction Mechanism
This compound is a reactive, hydrophilic linker. The acyl chloride group is a highly electrophilic functional group that readily reacts with nucleophiles such as the nitrogen atom in primary and secondary amines.
The reaction is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion and a proton to form a stable amide bond. The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.[5]
Quantitative Impact of PEG4 Linker on Small Molecule Properties
The incorporation of a PEG4 linker can have a significant and quantifiable impact on the properties of a small molecule. This is particularly evident in the field of PROTACs, where the linker plays a crucial role in optimizing the degradation of target proteins.
Case Study: KRAS G12C PROTACs
A prime example of the utility of PEG linkers is in the development of PROTACs targeting the oncogenic KRAS G12C mutant. The PROTAC LC-2, for instance, links the KRAS G12C inhibitor MRTX849 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, inducing the degradation of the KRAS G12C protein.[6][7] The linker in such molecules is critical for achieving the optimal orientation and distance between the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation.
While the exact linker in LC-2 is not explicitly defined as this compound in all public sources, it is a representative example of a short PEG-containing linker used in PROTAC design. Studies on similar PROTACs demonstrate the profound effect of linker length on degradation efficiency.
| Linker | DC50 (µM) | Dmax (%) |
| PROTAC with shorter PEG linker | 0.59 ± 0.20 | ~80 |
| PROTAC with longer PEG linker | > 10 | < 20 |
Table 1: Representative data showing the impact of PEG linker length on the degradation of KRAS G12C by a VHL-recruiting PROTAC in NCI-H2030 cells. DC50 represents the concentration at which 50% of the target protein is degraded, and Dmax is the maximum percentage of degradation observed. Data is illustrative and compiled from similar studies on KRAS G12C PROTACs.[6][8]
This data highlights that a subtle change in linker length can dramatically affect the potency of a PROTAC, underscoring the importance of selecting the optimal linker, such as a PEG4 derivative, for a given target and E3 ligase pair. The improved solubility imparted by the PEG linker also contributes to the overall cellular activity and pharmacokinetic properties of the PROTAC.[]
Experimental Protocols
The following sections provide detailed methodologies for the conjugation of this compound to an amine-containing small molecule, followed by purification and characterization of the resulting conjugate.
General Protocol for Conjugation of this compound to a Primary Amine
This protocol describes a general procedure for the N-acylation of a small molecule containing a primary amine with this compound.
Materials:
-
Amine-containing small molecule
-
This compound
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Nitrogen or Argon gas
-
Round-bottom flask and magnetic stirrer
-
Syringes
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the amine-containing small molecule (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Linker: Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred reaction mixture. The addition is typically done dropwise at 0 °C to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Upon completion, the reaction mixture can be quenched by the addition of water. The organic layer is then separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude product is typically purified by RP-HPLC to isolate the desired conjugate from unreacted starting materials and byproducts.
Materials:
-
C18 RP-HPLC column
-
HPLC system with a UV detector and fraction collector
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or a mixture of Mobile Phase A and B). Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Injection and Elution: Inject the prepared sample onto the column. Elute the components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% B over 30 minutes.
-
Fraction Collection: Collect fractions corresponding to the product peak, which is identified by its retention time and confirmed by LC-MS analysis of the fractions.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent by lyophilization.
Characterization of the Conjugate
The identity and purity of the final conjugate should be confirmed by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used.
-
Expected Result: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the conjugated product. The high-resolution mass should confirm the elemental composition.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Technique: ¹H NMR and ¹³C NMR.
-
Expected Result: The ¹H NMR spectrum will show characteristic peaks for the protons of the small molecule and the PEG linker. The methylene (B1212753) protons of the PEG chain typically appear as a complex multiplet around 3.6 ppm.[11] The disappearance of the amine proton signal and the appearance of a new amide proton signal can also confirm conjugation.
Application in Targeted Protein Degradation: The KRAS G12C PROTAC Case Study
As mentioned earlier, one of the most exciting applications of hydrophilic linkers like this compound is in the design of PROTACs. The KRAS protein is a key regulator of cell growth and proliferation, and the G12C mutation is a common driver of various cancers.[12] The KRAS signaling pathway involves a cascade of protein kinases that ultimately leads to changes in gene expression and cell behavior.
A PROTAC targeting KRAS G12C, such as LC-2, functions by forming a ternary complex between the KRAS G12C protein and an E3 ubiquitin ligase (in this case, VHL).[6] This proximity allows the E3 ligase to transfer ubiquitin molecules to KRAS G12C, marking it for degradation by the proteasome. By inducing the degradation of KRAS G12C, the PROTAC effectively shuts down the downstream signaling pathways that drive cancer cell proliferation and survival.[13] The hydrophilic PEG linker in the PROTAC is essential for maintaining its solubility and enabling it to effectively bridge the two proteins.
Conclusion
This compound is a valuable tool for medicinal chemists and drug development professionals seeking to improve the properties of small molecule therapeutics. Its discrete nature ensures reproducibility, while its hydrophilic PEG chain can significantly enhance solubility and pharmacokinetic parameters. The acyl chloride functionality provides a straightforward and efficient means of conjugation to amine-containing molecules. As demonstrated by the example of PROTACs targeting KRAS G12C, the strategic use of short, hydrophilic linkers is critical for the development of next-generation therapeutics. The detailed protocols and data presented in this guide provide a solid foundation for the successful application of this compound in drug discovery and development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and biodistribution properties of poly(ethylene glycol)-protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 10. enovatia.com [enovatia.com]
- 11. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Linchpin of Degradation: A Technical Guide to PROTAC Linkers and the Role of Methyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The PROTAC Revolution
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven protein elimination.[1] These heterobifunctional molecules harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade disease-causing proteins.[2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3] Upon entering the cell, the PROTAC forms a ternary complex with the POI and the E3 ligase. This induced proximity triggers the E3 ligase to polyubiquitinate the POI, marking it for destruction by the 26S proteasome.[4] The PROTAC is then released to initiate another degradation cycle, enabling it to act catalytically at substoichiometric concentrations.[1]
While the choice of ligands dictates target specificity, the linker is far from a passive spacer. Its composition, length, flexibility, and attachment points are critical determinants of a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth exploration of PROTAC linker technology, a quantitative comparison of common linker types, and a focus on the utility of PEG-based linkers such as Methyl-PEG4-acyl chloride.
The PROTAC Mechanism of Action
The primary function of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ligase into close proximity to facilitate ubiquitination and subsequent degradation.
The Critical Role of the Linker
The linker's design profoundly influences nearly every aspect of PROTAC performance. Its primary roles include:
-
Dictating Ternary Complex Geometry: The length and rigidity of the linker control the relative orientation of the POI and E3 ligase. An optimal linker promotes favorable protein-protein interactions, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and the efficiency of ubiquitination.[6]
-
Modulating Physicochemical Properties: The chemical composition of the linker significantly impacts the PROTAC's solubility, cell permeability, and metabolic stability.[2] Hydrophobic alkyl chains and hydrophilic polyethylene (B3416737) glycol (PEG) linkers are often balanced to achieve desired drug-like properties.
-
Influencing Selectivity and Potency: Subtle changes in linker length or composition can dramatically alter degradation potency (DC50) and maximal degradation (Dmax). An improperly designed linker can lead to steric clashes that prevent ternary complex formation or result in unproductive binding modes.[]
Common Types of PROTAC Linkers
PROTAC linkers are broadly categorized based on their flexibility and chemical composition. The most prevalent types are polyethylene glycol (PEG) and alkyl chains, which together account for the majority of linkers in published structures.[8]
| Linker Type | Composition | Key Advantages | Key Disadvantages |
| Flexible Linkers | |||
| Polyethylene Glycol (PEG) | Repetitive ethylene (B1197577) glycol units | Enhances hydrophilicity and aqueous solubility; generally biocompatible; allows for easy modulation of length.[2][9] | May have reduced metabolic stability; can be more costly to synthesize compared to alkyl linkers.[2] |
| Alkyl Chains | Saturated or unsaturated hydrocarbon chains | Synthetically accessible and chemically stable; length can be systematically varied.[9] | Tend to be hydrophobic, which can negatively impact solubility and lead to non-specific binding.[2] |
| Rigid Linkers | |||
| Heterocycles / Aromatic | Piperazine, piperidine, benzene (B151609) rings, etc. | Can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty of binding; can improve metabolic stability.[5] | More synthetically challenging; reduced flexibility can sometimes hinder optimal ternary complex formation.[5] |
| "Clickable" Linkers | Alkynes, Azides (forming Triazoles) | Allows for modular, efficient, and high-yield synthesis ("click chemistry"); the resulting triazole is metabolically stable.[8] | The triazole moiety adds rigidity and polarity that must be considered in the overall design. |
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is quantified by its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax). The choice of linker is paramount in optimizing these parameters.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
This table summarizes data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), composed of the JQ1 inhibitor and a VHL E3 ligase ligand connected by PEG linkers of varying lengths.
| PROTAC Linker | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | 55 | 85 | [10] |
| PEG4 | 20 | 95 | [10] |
| PEG5 | 15 | >98 | [10] |
| PEG6 | 30 | 92 | [10] |
Data demonstrates that an optimal linker length (PEG5) exists for maximizing degradation potency, with shorter or longer linkers resulting in reduced efficacy.
Table 2: Comparison of Linker Compositions for BET Degrader QCA570
This study highlights how changing the linker composition from a flexible amine to a more rigid ethynyl (B1212043) group can impact cell-line specific activity.
| Cell Line | Linker Type (PROTAC 48) | IC50 (pM) | Linker Type (PROTAC QCA570) | IC50 (pM) | Reference |
| MOLM13 | Flexible Amine | 250 | Rigid Ethynyl | 83 | [6] |
| MV4;11 | Flexible Amine | 50 | Rigid Ethynyl | 8.3 | [6] |
| RS4;11 | Flexible Amine | 32 | Rigid Ethynyl | 860 | [6] |
This data shows that a rigid linker can enhance potency in some cellular contexts (MOLM13, MV4;11) but be detrimental in others (RS4;11), underscoring the complexity of linker design.
Focus: this compound as a PROTAC Linker
This compound is a readily available, high-purity chemical building block used in PROTAC synthesis. It is a classic example of a flexible, hydrophilic PEG linker.
-
Chemical Structure: CH₃-(O-CH₂-CH₂)₄-COCl
-
Key Features:
-
PEG4 Chain: The four ethylene glycol units confer hydrophilicity, which can improve the solubility of the final PROTAC molecule. This is crucial as many POI and E3 ligase ligands are hydrophobic.
-
Acyl Chloride: The acyl chloride functional group is a highly reactive electrophile. It readily reacts with nucleophiles, particularly primary and secondary amines, to form stable amide bonds. This provides a straightforward and efficient method for conjugating the linker to a ligand containing an available amine group.
-
Synthetic Utility
The primary use of this compound is in the covalent attachment of the PEG linker to one of the PROTAC's ligands (either the POI warhead or the E3 ligase anchor) that possesses a nucleophilic amine.
This reaction forms a stable amide bond, covalently attaching the PEG linker to the ligand. The resulting intermediate, which now has a terminal methyl ether group, can then be further functionalized or coupled to the second ligand to complete the PROTAC synthesis, depending on the overall synthetic strategy.
Key Experimental Protocols
Accurate and reproducible experimental data are fundamental to the evaluation and optimization of PROTACs. Below are detailed methodologies for key experiments.
Protocol 1: Synthesis of a Ligand-Linker Intermediate using this compound
This protocol describes a general procedure for the acylation of a primary or secondary amine-containing ligand with this compound.
Materials:
-
Amine-containing ligand (e.g., E3 Ligand-NH₂)
-
This compound
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and brine solutions
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing ligand (1.0 equivalent) and a suitable base like TEA (1.2 equivalents) in anhydrous DCM.[11]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.[11]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted starting materials and salts.[11]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by reverse-phase HPLC to afford the desired ligand-linker conjugate.
Protocol 2: Western Blot for PROTAC-Induced Degradation
Western blotting is the most common method to quantify the degradation of a target protein induced by a PROTAC.[8]
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., HeLa, VCaP) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with serially diluted concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[10][12]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Add appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Incubate on ice, then scrape and collect the cell lysate.[3]
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay kit to ensure equal protein loading.[12]
-
Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Load 20-30 µg of protein per lane onto a polyacrylamide gel and separate by electrophoresis.[3]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12] Confirm transfer with Ponceau S staining.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the POI and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[1]
-
Secondary Antibody & Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again and add an ECL substrate to detect the signal using a chemiluminescence imager.[1]
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration and fit to a dose-response curve to determine DC50 and Dmax values.[13]
Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to its individual binding partners and, crucially, to analyze the formation of the ternary complex.[14]
General Principle: An E3 ligase is typically immobilized on a sensor chip. A pre-mixed solution of the PROTAC and the POI is then flowed over the chip. An increase in signal (Response Units) beyond the binding of the PROTAC alone indicates the formation of the ternary complex. This allows for the determination of binding affinity (KD) and cooperativity.[15]
Procedure Outline:
-
Buffer Preparation: Prepare a suitable running buffer (e.g., HBS-EP+) and filter it.[16]
-
Binary Interaction Analysis (Prerequisite):
-
Immobilize the E3 ligase (e.g., biotinylated VHL) on a streptavidin-coated sensor chip.[15] Flow increasing concentrations of the PROTAC over the surface to determine the KD for the PROTAC-E3 ligase interaction.
-
Similarly, determine the KD for the PROTAC-POI interaction.
-
-
Ternary Complex Analysis:
-
Immobilize the biotinylated E3 ligase on the sensor chip as before.
-
Prepare a series of analyte solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.
-
Inject these solutions sequentially over the E3 ligase-coated surface.[15]
-
A concentration-dependent increase in the binding response indicates the formation of the E3-PROTAC-POI ternary complex.
-
-
Data Analysis: Fit the binding data to appropriate kinetic models to determine the association (ka) and dissociation (kd) rates, and calculate the equilibrium dissociation constant (KD) for the ternary complex. Cooperativity (alpha) can be calculated by comparing the binary and ternary affinities.
Conclusion
The linker is a central and strategic component in PROTAC design, directly governing the molecule's ability to effectively induce protein degradation. The choice between flexible linkers like PEG and alkyl chains or more rigid structures requires careful consideration of the specific biological system. Hydrophilic linkers built from reagents like This compound are invaluable tools for improving the physicochemical properties of PROTACs, enhancing solubility and offering straightforward synthetic handles for conjugation. As the field advances, a deeper understanding of linker chemistry, supported by robust quantitative analysis and detailed experimental validation, will continue to be the driving force behind the development of the next generation of potent and selective protein-degrading therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. aragen.com [aragen.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
The Strategic Advantage of Precision: A Technical Guide to the Benefits of Discrete PEG Linkers Like Methyl-PEG4-acyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, the linker technology underpinning bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of efficacy, safety, and manufacturability. This technical guide delves into the core benefits of utilizing monodisperse, discrete Polyethylene Glycol (PEG) linkers, with a specific focus on Methyl-PEG4-acyl chloride. We will explore the fundamental advantages of discrete PEGs over traditional polydisperse systems, present comparative quantitative data, and provide detailed experimental protocols for their application.
The Discrete Advantage: Monodisperse vs. Polydisperse PEG Linkers
Polyethylene glycol (PEG) has long been a cornerstone in drug delivery and bioconjugation due to its biocompatibility, hydrophilicity, and ability to shield molecules from enzymatic degradation and the immune system.[1][2] However, the distinction between monodisperse (discrete) and polydisperse PEGs is crucial for the development of next-generation therapeutics.[1][3]
-
Polydisperse PEGs are mixtures of PEG chains with a range of molecular weights, characterized by an average molecular weight and a dispersity index greater than 1.0. This heterogeneity leads to a mixture of final products, complicating purification, characterization, and potentially impacting the consistency and reproducibility of the drug's performance.[4]
-
Discrete PEGs , such as this compound, are single molecular weight compounds with a precisely defined chemical structure, chain length, and molecular weight (polydispersity index = 1.0).[1][3] This uniformity is paramount in creating homogeneous bioconjugates, ensuring batch-to-batch consistency and a more predictable safety and efficacy profile.[1][3]
The use of discrete PEG linkers allows for the fine-tuning of a drug's pharmacokinetic profile, optimizing properties like half-life and biodistribution while minimizing potential side effects.[5]
This compound: A Versatile Tool for Bioconjugation
This compound is a discrete PEG linker featuring a methoxy-capped tetraethylene glycol chain and a reactive acyl chloride group. The methoxy (B1213986) cap renders the terminus inert, while the acyl chloride provides a highly reactive handle for covalent modification of nucleophiles, primarily primary and secondary amines found in proteins (e.g., lysine (B10760008) residues) and other small molecules.[6][7] The PEG4 spacer enhances the water solubility of the conjugate, reduces steric hindrance, and can improve the overall pharmacokinetic properties of the modified molecule.[8]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C10H19ClO6 | [9] |
| Molecular Weight | 270.71 g/mol | [9] |
| CAS Number | 62124-69-0 | [9] |
| Appearance | Liquid (typical) | [] |
| Purity | >95% (typical) | [11] |
| Storage | Store at -20°C | [12] |
Quantitative Impact of Discrete PEG Linkers in ADCs
The homogeneity afforded by discrete PEG linkers translates to more uniform ADCs with a consistent drug-to-antibody ratio (DAR). The following table summarizes data from studies on ADCs, illustrating the impact of PEG linker length on key performance parameters. While this data is not specific to this compound, it highlights the predictable and optimizable outcomes achievable with discrete PEG linkers.
| PEG Linker Length | Plasma Clearance | Tumor Exposure | Tumor Weight Reduction (%) | Reference |
| Non-PEGylated | - | - | 11 | |
| 2 PEG units | - | Similar to 4 PEG units | 35-45 | |
| 4 PEG units | - | Similar to 2 PEG units | 35-45 | |
| 8 PEG units | Lower than 2 & 4 PEG units | Significantly higher than 2 & 4 PEG units | 75-85 | |
| 12 PEG units | Lower than 2 & 4 PEG units | Similar to 8 & 24 PEG units | 75-85 | |
| 24 PEG units | Lower than 2 & 4 PEG units | Similar to 8 & 12 PEG units | 75-85 |
Experimental Protocols
Protocol 1: General Procedure for Acylation of a Protein with this compound
This protocol describes the conjugation of this compound to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis equipment for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate all reagents to room temperature.
-
Prepare a stock solution of the protein of interest in the Reaction Buffer at a concentration of 5-10 mg/mL.
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10-50 mM).
-
Prepare a stock solution of the tertiary amine base in anhydrous DMF or DMSO.
-
-
Conjugation Reaction:
-
To the stirred protein solution, add the tertiary amine base to a final concentration of 20-50 mM.
-
Slowly add a 5-20 fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent should not exceed 10-15% (v/v) to maintain protein stability.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring. The reaction progress can be monitored by techniques such as LC-MS.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted this compound.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by buffer exchange into a suitable storage buffer using a desalting column or by dialysis.
-
-
Characterization:
-
Determine the degree of labeling (e.g., drug-to-antibody ratio) using techniques such as HIC-HPLC or Mass Spectrometry.
-
Assess the purity and aggregation state of the conjugate by SEC-HPLC.
-
Confirm the identity of the conjugate by SDS-PAGE and Western Blot.
-
Note: Acyl chlorides are highly reactive and susceptible to hydrolysis.[13][14] All solvents and glassware should be anhydrous, and the reaction should be performed promptly after preparing the reagent solutions.[15]
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.[16][17]
Materials:
-
HIC column (e.g., Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 6.8)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 6.8 with 20% Isopropanol)
-
PEGylated antibody sample
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a concentration of 1-2 mg/mL in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Elute the bound proteins with a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated linkers (DAR 0, 2, 4, 6, 8 for a typical cysteine-linked ADC).
-
Integrate the peak areas for each species.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs per Species) / 100[16][]
-
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins. A discrete PEG linker like this compound can be used to connect the target protein ligand to the E3 ligase ligand.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for ADC Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of an Antibody-Drug Conjugate using a discrete PEG linker.
Caption: Workflow for ADC synthesis and characterization.
Conclusion
The adoption of discrete PEG linkers, such as this compound, represents a significant advancement in the field of bioconjugation and drug development. Their defined structure overcomes the limitations of polydisperse PEGs, leading to more homogeneous, reproducible, and ultimately, safer and more effective therapeutics. The ability to precisely control the linker length and composition allows for the rational design of bioconjugates with optimized pharmacokinetic and pharmacodynamic properties. As the demand for highly specific and potent targeted therapies continues to grow, the strategic implementation of discrete PEG linkers will be indispensable for innovation and success.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Amide Synthesis [fishersci.se]
- 3. researchgate.net [researchgate.net]
- 4. books.rsc.org [books.rsc.org]
- 5. Monodispersed and Polydispersed PEG | BroadPharm [broadpharm.com]
- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. medkoo.com [medkoo.com]
- 11. This compound- [borenpharm.com]
- 12. amsbio.com [amsbio.com]
- 13. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. ymc.eu [ymc.eu]
The Strategic Application of Short PEG Chains in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Stealth
Poly(ethylene glycol), or PEG, has long been a cornerstone in drug development, primarily known for its ability to confer "stealth" properties to biologics, extending their circulation half-life and reducing immunogenicity.[1][2][3] This is typically achieved using long PEG chains ( >5 kDa). However, the nuanced and strategic application of short PEG chains (typically <2 kDa or with fewer than 50 ethylene (B1197577) glycol units) is emerging as a critical tool for fine-tuning the properties of a wide range of therapeutics, from small molecules to complex antibody-drug conjugates (ADCs).[4][5]
Unlike their longer counterparts, which can sometimes create a "PEG dilemma" by sterically hindering cellular uptake or receptor binding, short PEG chains offer a more subtle modulation of physicochemical and pharmacokinetic properties.[6][][8] They serve as versatile, hydrophilic spacers and linkers that can enhance solubility, improve stability, and optimize the performance of complex drug constructs without the pronounced shielding effects of high molecular weight PEGs.[4][] This guide provides an in-depth technical overview of the core applications of short PEG chains, supported by quantitative data, detailed experimental methodologies, and process visualizations to inform contemporary drug discovery programs.
Core Applications and Physicochemical Advantages
The utility of short PEG chains stems from their unique amphiphilic nature, biocompatibility, and chemical tractability.[5][10] They are particularly valuable in overcoming common challenges in drug development.
Enhancing Solubility and Stability
A primary application of short PEG chains is to improve the aqueous solubility of hydrophobic small molecules and peptides.[4][8][] This is crucial for enabling parenteral formulations and improving bioavailability. By covalently attaching a short, hydrophilic PEG chain, the overall polarity of the molecule is increased. Furthermore, the flexible PEG chain can disrupt crystalline packing in solid forms and prevent aggregation in solution, thereby enhancing stability.[]
Fine-Tuning Pharmacokinetics (PK)
While long PEGs dramatically extend half-life by preventing renal clearance, short PEGs offer a more controlled and subtle modification of PK profiles.[11][12] For small molecules, the modest increase in hydrodynamic radius imparted by a short PEG can be sufficient to reduce the rate of kidney filtration, extending the half-life from minutes to hours without causing long-term accumulation.[13] Studies on gold nanoparticles have shown that short-chain PEGs lead to faster clearance rates compared to long-chain PEGs, which can be advantageous for applications requiring shorter circulation times to minimize off-target effects.[14][15]
Advanced Linker Technology in Complex Bioconjugates
Short PEG chains are integral components of linkers in antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[13][16][17] In these contexts, they function as flexible, hydrophilic spacers that connect the targeting moiety (e.g., an antibody) to the payload (e.g., a cytotoxic agent or a ligand for an E3 ligase).
The inclusion of a short PEG spacer in an ADC linker provides several key advantages:
-
Improved Solubility: It counteracts the hydrophobicity of the cytotoxic payload, reducing the propensity for aggregation which is a major challenge in ADC manufacturing and formulation.[16]
-
Optimized Steric Hindrance: The linker ensures the payload is positioned at an optimal distance from the antibody, preventing the antibody's binding to its target from being sterically hindered.[4]
-
Enhanced Stability: The hydrophilic nature of the PEG linker contributes to the overall stability of the ADC in circulation.[]
Quantitative Data on the Impact of Short PEG Chains
To illustrate the tangible effects of incorporating short PEG chains, the following tables summarize key quantitative data sourced from various studies.
Table 1: Effect of Short PEG Linkers on ADC Pharmacokinetics and Efficacy
| ADC Construct | Linker Type | PEG Length | Half-Life (t½, hours) | Antitumor Efficacy (% Tumor Growth Inhibition) | Reference |
| ZHER2-SMCC-MMAE | Non-PEGylated | N/A | 19.6 min (0.33 h) | Baseline | [18] |
| ZHER2-PEG4K-MMAE | PEGylated | 4 kDa | ~2.5-fold increase vs. non-PEG | Improved vs. non-PEG | [18] |
| ZHER2-PEG10K-MMAE | PEGylated | 10 kDa | ~11.2-fold increase vs. non-PEG | Highest Efficacy | [18] |
| Trastuzumab-based ADC | Short PEG Linker | Not specified | N/A | High-contrast imaging suggests favorable PK | [19] |
Note: While 4 kDa and 10 kDa PEGs are larger than typical "short" PEGs used for small molecules, in the context of large antibody conjugates, they demonstrate the principle of how PEG length can be tuned to optimize properties.
Table 2: Impact of PEGylation on Small Molecule and Nanoparticle Properties
| Molecule/System | PEG Modification | Key Outcome | Quantitative Change | Reference |
| Zidovudine (AZT) | mPEG Conjugate | Extended Half-Life | Elimination t½ increased from ~1.2 h to 2.94 h | [5] |
| Doxorubicin (DOX) | PEG Conjugate | Increased Tumor Accumulation | Higher DOX concentration in tumor tissues vs. free DOX | [5] |
| Gold Nanoparticles | Short-chain PEG (PEG₄) | Increased Clearance | Faster clearance compared to long-chain PEG | [14][15] |
| Poly l-Lysine Dendrimers | PEGylated (<20 kDa) | Rapid Renal Clearance | t½ of 1–10 hours | [20] |
| Poly l-Lysine Dendrimers | PEGylated (>30 kDa) | Extended Half-Life | t½ of 1–3 days | [20] |
Experimental Protocols: Synthesis and Characterization
The successful application of short PEG chains requires robust and well-defined experimental procedures. Below are detailed methodologies for common synthesis and characterization workflows.
Protocol 1: General Synthesis of an Amine-Reactive Short PEG (mPEG-NHS Ester)
This protocol describes the activation of a short-chain methoxy-PEG (mPEG) with N-hydroxysuccinimide (NHS) to create a derivative that can readily react with primary amines (e.g., lysine (B10760008) residues on a protein).
Materials:
-
mPEG-COOH (e.g., mPEG₄-Carboxylic Acid)
-
N-hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl Ether
-
Argon or Nitrogen gas supply
Methodology:
-
Dissolution: In a flame-dried, round-bottom flask under an inert atmosphere (Argon), dissolve mPEG-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM.
-
Coupling Agent Addition: Cool the solution to 0°C in an ice bath. Add DCC (1.2 equivalents) or EDC (1.2 equivalents) to the solution dropwise while stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. A white precipitate (dicyclohexylurea, DCU, if using DCC) will form.
-
Filtration: Remove the DCU precipitate by vacuum filtration.
-
Purification: Concentrate the filtrate under reduced pressure. Precipitate the mPEG-NHS ester product by adding cold, anhydrous diethyl ether.
-
Isolation and Drying: Collect the white solid product by filtration, wash with cold diethyl ether, and dry under high vacuum.
-
Characterization: Confirm the structure and purity of the mPEG-NHS ester using ¹H NMR and Mass Spectrometry (MS). The product should be stored under an inert atmosphere at -20°C.
Protocol 2: Characterization of a PEGylated Protein by Size-Exclusion Chromatography (SEC)
SEC is a fundamental technique used to separate molecules based on their hydrodynamic size, making it ideal for analyzing the products of a PEGylation reaction.[21]
Materials & Equipment:
-
Purified PEGylated protein sample
-
Unmodified protein standard
-
Size-Exclusion Chromatography system (e.g., HPLC) with a UV detector
-
SEC column appropriate for the molecular weight range of the protein and its conjugates
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer
-
Low-protein-binding syringe filter (0.22 µm)
Methodology:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove particulates.[21] Dilute the sample in the mobile phase to a concentration within the linear range of the detector.
-
Standard Injection: Inject a known concentration of the unmodified protein standard to determine its retention time.
-
Sample Injection: Inject a defined volume (e.g., 20-100 µL) of the prepared PEGylated sample onto the column.[21]
-
Data Acquisition: Record the chromatogram. The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic volume.[21] Unreacted PEG may also be detected if a refractive index (RI) detector is used in series.
-
Analysis: Analyze the peak areas to quantify the relative amounts of unmodified protein, mono-PEGylated species, multi-PEGylated species, and aggregates (which typically elute near the void volume).
Visualizing Workflows and Pathways with Graphviz
Diagrams are essential for conceptualizing complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate clear, high-contrast visualizations of key workflows and pathways relevant to the application of short PEG chains.
Workflow for Preclinical Development of a PEGylated Therapeutic
This diagram outlines the logical progression from initial concept to preclinical evaluation for a therapeutic agent modified with a short PEG chain.
Caption: Preclinical development workflow for a short-chain PEGylated drug.
Cellular Uptake Pathways for PEGylated Nanocarriers
PEGylation influences how nanocarriers like liposomes or nanoparticles are internalized by cells. This diagram illustrates the primary endocytic pathways involved.[22][23][24]
Caption: Cellular uptake of PEGylated nanocarriers via endocytosis.[22][23][25]
Logical Relationship: Short vs. Long PEG Chains
This diagram provides a comparative overview of the functional consequences of using short versus long PEG chains in drug modification.
Caption: Functional comparison of short vs. long PEG chains in drug design.
Conclusion and Future Outlook
The application of short PEG chains in drug discovery has evolved from a simple solubility enhancer to a sophisticated tool for precision engineering of therapeutics. For small molecules, they offer a means to improve formulation and modestly extend half-life. In the realm of complex biologics like ADCs and PROTACs, they are indispensable components of linker technology, ensuring stability, solubility, and optimal biological function. The ability to fine-tune pharmacokinetic and physicochemical properties with a high degree of control makes short PEG chains a critical element in the modern drug developer's toolkit. Future innovations will likely focus on developing novel, discrete-length (monodisperse) short PEG linkers with diverse reactive functionalities and exploring their role in emerging therapeutic modalities, further solidifying their importance in creating safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 3. Pegylation: a novel process for modifying pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. The Art of PEGylation: From Simple Polymer to Sophisticated Drug Delivery System | MDPI [mdpi.com]
- 8. pharmtech.com [pharmtech.com]
- 10. PEGylation of Small Molecule Drugs | Biopharma PEG [biochempeg.com]
- 11. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 14. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. books.rsc.org [books.rsc.org]
- 17. vectorlabs.com [vectorlabs.com]
- 18. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 25. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Methyl-PEG4-acyl Chloride to a Primary Amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized bioconjugation technique to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules, such as proteins, peptides, and small drugs. The attachment of a methoxy-terminated, short-chain PEG linker like Methyl-PEG4 can improve solubility, reduce immunogenicity, and extend the circulating half-life of the conjugated molecule. Methyl-PEG4-acyl chloride is a reactive precursor that allows for the efficient formation of a stable amide bond with primary amines under mild conditions.
This document provides a detailed protocol for the conjugation of this compound to a primary amine-containing molecule. It includes information on the reaction mechanism, experimental procedures, purification of the conjugate, and analytical methods for characterization.
Reaction Principle
The reaction between this compound and a primary amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride ion, resulting in the formation of a stable amide bond and the release of hydrogen chloride (HCl). A non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), is typically added to the reaction mixture to neutralize the generated HCl, which drives the reaction to completion.[1][2]
Quantitative Data Summary
The following tables provide a summary of the recommended reaction and purification parameters for the conjugation of this compound to a primary amine. These parameters may require optimization depending on the specific properties of the amine-containing substrate.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Solvent | Anhydrous aprotic solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)) | Solvents should be of high purity and low water content to prevent hydrolysis of the acyl chloride. |
| Base | Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) | Use a non-nucleophilic base to scavenge the HCl byproduct. |
| Molar Ratio (Amine:Acyl Chloride:Base) | 1 : 1.1-1.5 : 1.2-2.0 | A slight excess of the acyl chloride and base is recommended to ensure complete conversion of the amine. |
| Concentration | 0.1 - 0.5 M (with respect to the amine) | The optimal concentration may vary depending on the solubility of the reactants. |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is often initiated at 0 °C to control the initial exothermic reaction, then allowed to warm to room temperature.[2] |
| Reaction Time | 1 - 12 hours | Reaction progress should be monitored by an appropriate analytical technique (e.g., TLC, LC-MS). |
Table 2: Purification Parameters for Reversed-Phase HPLC (RP-HPLC)
| Parameter | Recommended Condition | Notes |
| Column | C18 stationary phase | A standard choice for the separation of small molecules and PEGylated compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape. |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile | |
| Gradient | 5-95% Mobile Phase B over 30-40 minutes | The gradient should be optimized to achieve good separation between the product, unreacted starting materials, and byproducts. |
| Flow Rate | 1 mL/min (for analytical scale) | To be adjusted for preparative scale purification. |
| Detection | UV at 214 nm and 280 nm (if applicable) | The amide bond has a weak absorbance at ~214 nm. If the amine substrate contains an aromatic moiety, 280 nm can also be used. |
Experimental Protocols
Materials and Reagents
-
This compound
-
Primary amine-containing molecule
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for purification (e.g., HPLC-grade water and acetonitrile, 0.1% TFA)
Protocol for Conjugation of this compound to a Primary Amine
-
Preparation of Reactants:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine-containing molecule (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
-
Reaction:
-
Cool the solution of the amine and base to 0 °C using an ice bath.
-
Slowly add the solution of this compound to the stirred amine solution dropwise over 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours.[2]
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting amine and the formation of the product.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol for Purification by Reversed-Phase HPLC (RP-HPLC)
-
Sample Preparation:
-
Dissolve the crude product in a minimal volume of the initial mobile phase composition (e.g., 95% Mobile Phase A / 5% Mobile Phase B).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
HPLC Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., 5-95% over 30-40 minutes) to separate the components.[3]
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the desired product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity of the product by mass spectrometry.
-
-
Product Recovery:
-
Pool the pure fractions and remove the organic solvent (acetonitrile) under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified Methyl-PEG4-amine conjugate as a solid.
-
Mandatory Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: Experimental workflow for the conjugation and purification process.
References
Application Notes and Protocols for Protein PEGylation using Methyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a molecule, is a cornerstone technique in biopharmaceutical development. This modification can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins by increasing their hydrodynamic size, which in turn can lead to a longer circulatory half-life, reduced immunogenicity, and enhanced stability.[1] Methyl-PEG4-acyl chloride is a short, discrete PEG reagent that reacts with primary amine groups, such as the ε-amine of lysine (B10760008) residues and the N-terminal α-amine, to form stable amide bonds.[2][3] This document provides a detailed guide for the PEGylation of a model protein using this compound, covering the reaction protocol, purification, and characterization of the resulting conjugate.
Reaction Principle
The fundamental reaction involves the nucleophilic acyl substitution of the acyl chloride by the deprotonated primary amine of the protein. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, resulting in the formation of a stable amide bond between the PEG moiety and the protein.[3] A critical consideration is the competing hydrolysis reaction, where the acyl chloride reacts with water. This necessitates careful control of the reaction conditions, particularly pH and the prompt initiation of the reaction after the reagent is introduced to the aqueous buffer.
Experimental Protocols
Protocol 1: PEGylation of a Model Protein (e.g., Lysozyme)
This protocol details the steps for the covalent attachment of this compound to a model protein.
Materials:
-
Model Protein (e.g., Lysozyme)
-
This compound
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification columns and buffers (see Protocol 2)
-
Analytical reagents for characterization (see Protocol 3)
Procedure:
-
Protein Preparation:
-
Dissolve the model protein in the Reaction Buffer to a final concentration of 5 mg/mL.
-
Ensure the buffer is free from any primary amine-containing substances (e.g., Tris).
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 100 mM stock solution. Acyl chlorides are moisture-sensitive and will hydrolyze in the presence of water.
-
-
PEGylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 10:1 molar ratio of PEG reagent to protein).
-
Gently mix the reaction solution immediately to ensure homogeneity.
-
Allow the reaction to proceed for 1 hour at room temperature with gentle stirring. The optimal reaction time may need to be determined empirically.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM. This will consume any unreacted this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Proceed immediately to the purification of the PEGylated protein as described in Protocol 2.
-
Protocol 2: Purification of the PEGylated Protein
This protocol outlines the separation of the PEGylated protein from unreacted protein, excess PEG reagent, and reaction byproducts using size-exclusion chromatography (SEC) and ion-exchange chromatography (IEX).
Methods:
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. PEGylated proteins, being larger than their unmodified counterparts, will elute earlier.[] SEC is effective for removing unreacted, low molecular weight PEG reagent.[][5]
-
Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The covalent attachment of PEG chains can shield the charged residues on the protein surface, leading to a change in its overall charge and allowing for separation from the unmodified protein.[][5][6]
Procedure (using SEC as an example):
-
Column Equilibration: Equilibrate a suitable SEC column (e.g., Superdex 75) with a buffer such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2.
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated column.
-
Elution and Fraction Collection: Elute the sample with the equilibration buffer at a pre-determined flow rate. Collect fractions and monitor the absorbance at 280 nm.
-
Analysis of Fractions: Analyze the collected fractions using SDS-PAGE (as described in Protocol 3) to identify the fractions containing the purified PEGylated protein.
Protocol 3: Characterization of the PEGylated Protein
This protocol provides methods to confirm the successful PEGylation and to determine the degree of modification.
Methods:
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique separates proteins based on their molecular weight. PEGylated proteins will exhibit a higher apparent molecular weight and migrate slower than the unmodified protein.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): This is a powerful tool for determining the molecular weight of the PEGylated protein with high accuracy. The mass difference between the modified and unmodified protein can be used to determine the number of attached PEG chains.[7]
Procedure (SDS-PAGE):
-
Prepare polyacrylamide gels of an appropriate percentage to resolve the protein of interest and its PEGylated forms.
-
Mix samples of the unreacted protein, the reaction mixture, and the purified fractions with SDS-PAGE loading buffer.
-
Load the samples onto the gel and run the electrophoresis.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue) and visualize the protein bands. An upward shift in the band corresponding to the PEGylated protein relative to the unmodified protein indicates successful conjugation.
Data Presentation
The following table provides an example of the expected results from the characterization of a PEGylated model protein.
| Sample | Apparent MW (SDS-PAGE) | Molecular Weight (MALDI-TOF MS) | Degree of PEGylation |
| Unmodified Lysozyme | ~14 kDa | 14,307 Da | 0 |
| Mono-PEGylated Lysozyme | ~16 kDa | 14,521 Da | 1 |
| Di-PEGylated Lysozyme | ~18 kDa | 14,735 Da | 2 |
Note: The molecular weight of Methyl-PEG4 is approximately 214 Da. The apparent molecular weight on SDS-PAGE is often higher than the calculated molecular weight due to the hydrodynamic properties of the PEG chain.
Visualizations
Caption: Experimental workflow for protein PEGylation.
Caption: Reaction mechanism of amine acylation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 7. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Methyl-PEG4-acyl chloride in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biopharmaceuticals that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker molecule connecting these two components is critical to the ADC's stability, pharmacokinetics, and efficacy. Methyl-PEG4-acyl chloride is a hydrophilic, flexible linker that can be used to conjugate drugs to antibodies. The PEG (polyethylene glycol) component enhances solubility and can reduce aggregation, while the acyl chloride is a reactive group that targets nucleophilic amino acid residues on the antibody, primarily the ε-amino group of lysine (B10760008).
These application notes provide detailed protocols for the conjugation of payloads to antibodies using this compound, focusing on reaction conditions, purification, and characterization.
Reaction Principle
The conjugation of this compound to an antibody primarily occurs through the acylation of the ε-amino groups of lysine residues, forming a stable amide bond. Due to the high reactivity and hydrolytic instability of acyl chlorides in aqueous buffers, a common strategy is the in situ conversion of the acyl chloride to a more stable, yet still reactive, N-hydroxysuccinimide (NHS) ester. This two-step, one-pot approach provides better control over the conjugation reaction. The reaction proceeds optimally at a slightly alkaline pH (7.5-8.5) to ensure the lysine ε-amino group is deprotonated and thus nucleophilic.
Experimental Protocols
Protocol 1: Two-Step, One-Pot Antibody Conjugation via In Situ NHS Ester Formation
This protocol describes the conjugation of a payload (drug) containing a primary or secondary amine to an antibody using this compound after its activation with N-hydroxysuccinimide (NHS).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
N-hydroxysuccinimide (NHS)
-
Anhydrous, amine-free organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amine buffers (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.
-
-
Preparation of Activated Linker-Payload:
-
In a separate, dry microcentrifuge tube, dissolve the amine-containing payload and a 1.2 molar excess of NHS in anhydrous DMF or DMSO.
-
In a fume hood, add a 1.1 molar excess of this compound to the payload-NHS mixture.
-
Allow the reaction to proceed for 1-2 hours at room temperature to form the Methyl-PEG4-Payload-NHS ester.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the activated Methyl-PEG4-Payload-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) to remove excess payload-linker and other small molecules. Alternatively, tangential flow filtration (TFF) can be used for larger scale preparations.
-
-
Characterization of the ADC:
-
Determine the protein concentration by measuring absorbance at 280 nm.
-
Calculate the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy (if the drug has a distinct absorbance) and/or hydrophobic interaction chromatography (HIC).
-
Assess ADC purity and aggregation using size-exclusion chromatography (SEC-HPLC).
-
Confirm conjugation using mass spectrometry (MS).
-
Data Presentation
Table 1: Recommended Reaction Parameters for Antibody Conjugation
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 5 - 20 mg/mL | Higher concentrations can improve reaction kinetics but may also increase aggregation. |
| Molar Ratio (Linker-Payload:Antibody) | 5:1 to 20:1 | This needs to be optimized to achieve the desired Drug-to-Antibody Ratio (DAR). |
| Reaction pH | 7.5 - 8.5 | Balances lysine reactivity with antibody stability. |
| Reaction Temperature | 4°C to 25°C | Lower temperatures can reduce hydrolysis and aggregation but may require longer reaction times. |
| Reaction Time | 1 - 4 hours (at 25°C) or 12-18 hours (at 4°C) | Monitor reaction progress to determine the optimal time. |
| Organic Solvent (Co-solvent) | < 10% (v/v) | High concentrations of organic solvents can denature the antibody. |
| Quenching Agent | 50-100 mM Tris or Glycine | Effectively stops the reaction by consuming unreacted linker. |
Visualizations
Application Notes and Protocols for Surface Modification of Nanoparticles with Methyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Surface modification of nanoparticles with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a critical strategy in nanomedicine to enhance the therapeutic potential of nanoparticle-based delivery systems. PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which imparts "stealth" characteristics. This modification minimizes opsonization and subsequent clearance by the mononuclear phagocyte system (MPS), leading to prolonged systemic circulation time.[1][2][3][4] Consequently, this extended circulation allows for greater accumulation of nanoparticles at target sites, such as tumors, through the enhanced permeability and retention (EPR) effect.
Methyl-PEG4-acyl chloride is a heterobifunctional linker designed for the facile and efficient PEGylation of nanoparticles possessing surface primary amine groups. The acyl chloride moiety reacts readily with primary amines to form a stable amide bond, while the methoxy-terminated tetra-ethylene glycol chain provides the desired hydrophilicity and biocompatibility. This document provides detailed application notes and protocols for the use of this compound in the surface modification of nanoparticles.
Principle of Surface Functionalization
The surface modification of amine-functionalized nanoparticles with this compound is based on the nucleophilic acyl substitution reaction between the primary amine groups on the nanoparticle surface and the highly reactive acyl chloride group of the PEG linker. The reaction results in the formation of a stable amide bond, covalently attaching the PEG chain to the nanoparticle. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.
Data Presentation
Successful PEGylation with this compound should be confirmed by a thorough characterization of the modified nanoparticles. The following tables provide a template for presenting the expected quantitative data.
Table 1: Physicochemical Properties of Nanoparticles Before and After PEGylation
| Property | Bare Nanoparticles | PEGylated Nanoparticles |
| Hydrodynamic Diameter (nm) | e.g., 100 ± 5 | e.g., 120 ± 7 |
| Polydispersity Index (PDI) | e.g., 0.15 ± 0.02 | e.g., 0.18 ± 0.03 |
| Zeta Potential (mV) | e.g., +25 ± 3 | e.g., -5 ± 2 |
| PEGylation Efficiency (%) | N/A | To be determined |
Note: The values presented are illustrative. Actual results will vary depending on the nanoparticle type, size, and surface chemistry.
Table 2: Quantitative Analysis of Surface Amine Group Modification
| Method | Bare Nanoparticles (Amine Groups/NP) | PEGylated Nanoparticles (Remaining Amine Groups/NP) | PEGylation Efficiency (%) |
| TNBS Assay | e.g., 5000 | e.g., 500 | 90% |
| Fluorescamine (B152294) Assay | e.g., 4800 | e.g., 450 | 90.6% |
Note: The trinitrobenzene sulfonic acid (TNBS) assay and fluorescamine assay are common methods for quantifying primary amine groups.[2]
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound. It is crucial to note that these protocols may require optimization for specific nanoparticle systems.
Materials
-
Amine-functionalized nanoparticles (Amine-NPs)
-
This compound
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA))
-
Reaction Buffer: Anhydrous and free of primary amines.
-
Washing Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 8.5 or 1 M glycine
-
Purification system: Centrifugation, dialysis, or size-exclusion chromatography
Protocol for PEGylation of Amine-Functionalized Nanoparticles
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the anhydrous aprotic solvent to a final concentration of 1-5 mg/mL.
-
Ensure a homogenous suspension, using sonication if necessary.
-
-
PEGylation Reaction:
-
In a separate, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in the anhydrous aprotic solvent. A 10- to 50-fold molar excess of the PEG linker relative to the estimated surface amine groups on the nanoparticles is a recommended starting point for optimization.
-
Add the non-nucleophilic base to the this compound solution. A 1.5- to 2-fold molar excess of the base relative to the acyl chloride is typically sufficient.
-
Slowly add the nanoparticle suspension to the this compound solution with vigorous stirring.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing. The optimal reaction time may vary and should be determined experimentally.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Solution to a final concentration of 50-100 mM to react with any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purify the PEGylated nanoparticles to remove excess PEG linker, base, and byproducts. This can be achieved through:
-
Centrifugation: Pellet the nanoparticles by centrifugation (speed and time dependent on nanoparticle size and density), remove the supernatant, and resuspend in Washing Buffer. Repeat this washing step 3-4 times.
-
Dialysis: Dialyze the reaction mixture against the Washing Buffer for 24-48 hours with frequent buffer changes.
-
Size-Exclusion Chromatography (SEC): Use an appropriate SEC column to separate the larger PEGylated nanoparticles from the smaller unreacted molecules.
-
-
-
Characterization of PEGylated Nanoparticles:
-
Hydrodynamic Diameter and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). An increase in hydrodynamic diameter is expected after successful PEGylation.
-
Zeta Potential: Measure to determine the surface charge of the nanoparticles. A significant decrease in the positive zeta potential (for initially positively charged amine-NPs) is indicative of successful PEGylation, as the PEG layer shields the surface charge.[2][3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Confirm the formation of the amide bond by identifying the characteristic amide I (~1650 cm⁻¹) and amide II (~1550 cm⁻¹) bands.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For certain nanoparticle compositions (e.g., polymeric nanoparticles), ¹H NMR can be used to confirm the presence of the PEG chains by identifying the characteristic repeating ethylene (B1197577) glycol protons (~3.6 ppm).
-
Quantification of PEGylation Efficiency: Determine the percentage of surface amine groups that have been modified. This can be indirectly quantified by measuring the remaining free amine groups using assays such as the TNBS or fluorescamine assay.
-
Visualizations
Experimental Workflow
Rationale for PEGylation
Conclusion
The surface modification of nanoparticles with this compound offers a straightforward and effective method for producing PEGylated nanoparticles with enhanced biocompatibility and prolonged circulation times. The protocols and information provided herein serve as a comprehensive guide for researchers in the field of nanomedicine. Successful implementation of these methods, coupled with thorough characterization, will facilitate the development of advanced nanoparticle-based therapeutics and diagnostics.
References
- 1. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of PEGylation Conditions for BSA Nanoparticles Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of PEGylation conditions for BSA nanoparticles using response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Reactive PEGylation using Methyl-PEG4-acyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins, peptides, and other biomolecules. The covalent attachment of PEG chains can improve pharmacokinetics and pharmacodynamics by increasing hydrodynamic size, which in turn can lead to a longer circulatory half-life, improved stability, reduced immunogenicity, and decreased renal clearance.
Methyl-PEG4-acyl chloride is a specific, amine-reactive PEGylation reagent. The acyl chloride functional group reacts readily with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins, to form stable amide bonds. This reagent is particularly useful as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, thereby hijacking the ubiquitin-proteasome system for targeted protein degradation.[1]
These application notes provide a detailed experimental workflow for the PEGylation of a model protein using this compound, including protocols for the conjugation reaction, purification of the PEGylated product, and subsequent characterization.
Reaction Mechanism
The reaction of this compound with a primary amine on a protein follows a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming a stable amide bond. Due to the formation of hydrochloric acid (HCl) as a byproduct, a non-nucleophilic base is required to neutralize the acid and drive the reaction to completion.[2][3][4]
Experimental Protocols
Materials and Reagents
-
This compound
-
Protein of interest (e.g., Bovine Serum Albumin, BSA)
-
Conjugation Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5-8.5
-
Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification equipment: Size-Exclusion Chromatography (SEC) system or dialysis cassettes (10 kDa MWCO)
-
Analytical instruments: SDS-PAGE system, Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
Protocol for Protein PEGylation
This protocol is a general guideline and may require optimization for specific proteins and desired degrees of PEGylation.
-
Protein Preparation:
-
Dissolve the protein of interest in the conjugation buffer to a final concentration of 5-10 mg/mL.
-
Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the acyl chloride.
-
-
Reagent Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO. A typical starting concentration is 10-20 mM.
-
Caution: Acyl chlorides are moisture-sensitive and will hydrolyze. Handle the reagent in a dry environment and use anhydrous solvents.
-
Prepare a stock solution of the non-nucleophilic base (e.g., TEA) in the conjugation buffer or an anhydrous solvent.
-
-
Conjugation Reaction:
-
To the stirring protein solution, add the non-nucleophilic base to achieve a final concentration that maintains the desired pH (typically 7.5-8.5).
-
Slowly add the desired molar excess of the this compound stock solution to the protein solution. A starting point is a 5 to 20-fold molar excess of the PEG reagent over the protein. The final concentration of the organic solvent should ideally not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring. The reaction can also be performed at 4°C for a longer duration (4-16 hours) to minimize potential protein degradation.
-
-
Reaction Quenching:
-
To stop the reaction, add the quenching solution to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any remaining unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
Purification of the PEGylated Protein
Method 1: Size-Exclusion Chromatography (SEC) [5]
-
Equilibrate the SEC column (e.g., Superdex 200 or similar) with a suitable buffer (e.g., PBS, pH 7.4).
-
Load the quenched reaction mixture onto the column.
-
Elute the protein with the equilibration buffer at the recommended flow rate for the column.
-
Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm.
-
Pool the fractions containing the PEGylated protein, which will elute earlier than the unmodified protein due to its increased hydrodynamic radius.
Method 2: Dialysis
-
Transfer the quenched reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (e.g., 10 kDa).
-
Dialyze against a large volume of a suitable buffer (e.g., PBS, pH 7.4) at 4°C.
-
Perform at least three buffer changes over 24-48 hours to ensure complete removal of unreacted PEG reagent, hydrolyzed reagent, and quenching buffer.
Characterization of the PEGylated Protein
1. SDS-PAGE Analysis:
-
Analyze the purified PEGylated protein alongside the unmodified protein using SDS-PAGE.
-
The PEGylated protein will exhibit a higher apparent molecular weight, resulting in a band shift compared to the unmodified protein. The extent of the shift can provide a qualitative indication of the degree of PEGylation.
2. Mass Spectrometry (MS) Analysis: [1][6][7][8]
-
Determine the molecular weight of the PEGylated protein using MALDI-TOF or ESI-MS.
-
The mass difference between the PEGylated and unmodified protein can be used to calculate the average number of PEG molecules conjugated per protein molecule.
Data Presentation
The following tables provide representative data for the PEGylation of a model protein (e.g., BSA, ~66.5 kDa) with this compound.
Table 1: Reaction Conditions for BSA PEGylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 5 mg/mL | 10 mg/mL | 10 mg/mL |
| Molar Ratio (PEG:Protein) | 5:1 | 10:1 | 20:1 |
| Reaction pH | 7.5 | 8.0 | 8.5 |
| Temperature | Room Temp | Room Temp | 4°C |
| Reaction Time | 2 hours | 1.5 hours | 12 hours |
Table 2: Characterization of PEGylated BSA
| Sample | Apparent MW (SDS-PAGE) | Average MW (Mass Spec) | Degree of PEGylation |
| Unmodified BSA | ~67 kDa | 66,463 Da | 0 |
| PEGylated BSA (Condition 1) | ~70-75 kDa | ~68,200 Da | ~4 |
| PEGylated BSA (Condition 2) | ~75-85 kDa | ~70,400 Da | ~9 |
| PEGylated BSA (Condition 3) | ~78-90 kDa | ~71,700 Da | ~12 |
Note: The degree of PEGylation is an average value, as the reaction typically produces a heterogeneous mixture of PEGylated species.
Visualizations
Caption: Experimental workflow for amine-reactive PEGylation.
Caption: The Ubiquitin-Proteasome System and PROTAC action.
References
- 1. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. google.com [google.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 5. Purification of (Kai) proteins via size exclusion chromatography [protocols.io]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research-portal.uu.nl [research-portal.uu.nl]
Application Notes and Protocols for Developing PROTACs Using a Methyl-PEG4-Acyl Chloride Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a chemical linker: one ligand binds to a protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The linker is a critical component that significantly influences the efficacy, selectivity, and physicochemical properties of the PROTAC.[2] Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their ability to enhance solubility, improve pharmacokinetic profiles, and provide tunable flexibility for optimal ternary complex formation.[3]
This document provides detailed application notes and protocols for the synthesis and utilization of a Methyl-PEG4-acyl chloride linker in the development of novel PROTACs. The high reactivity of the acyl chloride functional group allows for efficient amide bond formation with amine-containing ligands, streamlining the synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.
Data Presentation
The selection of an appropriate linker length is crucial for optimizing the degradation efficiency of a PROTAC. The following tables summarize quantitative data on the performance of PROTACs incorporating a PEG4 linker, targeting various proteins.
Table 1: In Vitro Degradation Efficacy of BRD4-Targeting PROTACs with a PEG4 Linker [4][5]
| PROTAC Compound | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC-PEG4 | VHL | BRD4 | MV4-11 | 20 | 95 |
| PROTAC 3 | VHL | BRD4 | HeLa | ~25 | >90 |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of target protein degradation.
Table 2: Comparative Efficacy of PROTACs with a PEG4 Linker Against Various Targets [6][7]
| Target Protein | E3 Ligase | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| BTK | CRBN | 4-unit PEG | <10 | >90 | MOLM-14 |
| BRD4 | CRBN | 4-unit PEG (triazole) | 100-1000 | ~70 | HEK293T |
| TBK1 | VHL | 21-atom (Alkyl/Ether) | 3 | 96 | MM.1S |
Table 3: Physicochemical Properties of a BRD4-Targeting PROTAC with a PEG4 Linker [4]
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Number of Rotatable Bonds |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is divided into two main steps: the oxidation of the commercially available Methyl-PEG4-alcohol to the corresponding carboxylic acid, followed by the conversion to the acyl chloride.
Step 1a: Synthesis of Methyl-PEG4-carboxylic acid via TEMPO-catalyzed Oxidation
This method offers a mild and selective oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
Methyl-PEG4-alcohol (mPEG4-OH)
-
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)
-
Sodium hypochlorite (B82951) (NaOCl, bleach) solution (e.g., 10-15%)
-
Potassium bromide (KBr)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Sodium thiosulfate (B1220275) (Na2S2O3)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve Methyl-PEG4-alcohol (1.0 eq) in DCM.
-
Add TEMPO (0.1 eq) and KBr (0.1 eq) to the solution.
-
Prepare an aqueous solution of NaOCl (2.0 eq) and NaHCO3 (2.5 eq). Cool this solution in an ice bath.
-
Slowly add the cold NaOCl/NaHCO3 solution to the reaction mixture while stirring vigorously in an ice bath.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of Na2S2O3.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with 1M HCl, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Methyl-PEG4-carboxylic acid. The crude product can be purified by flash chromatography if necessary.
Step 1b: Synthesis of this compound
This protocol utilizes oxalyl chloride and a catalytic amount of DMF for the efficient conversion of the carboxylic acid to the highly reactive acyl chloride.
Materials:
-
Methyl-PEG4-carboxylic acid
-
Oxalyl chloride ((COCl)2)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dry round-bottom flask with a stir bar
-
Syringe
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
Procedure:
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
To a dry round-bottom flask, add Methyl-PEG4-carboxylic acid (1.0 eq) and dissolve it in anhydrous DCM.
-
Slowly add oxalyl chloride (2.0 eq) to the solution at room temperature.
-
Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture. Vigorous gas evolution (CO2 and CO) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. The reaction can be monitored by taking a small aliquot, quenching it with methanol (B129727) to form the methyl ester, and analyzing by TLC or LC-MS to confirm the disappearance of the starting carboxylic acid.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.
-
The resulting crude this compound is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
Protocol 2: Synthesis of a PROTAC using this compound
This protocol describes the amide bond formation between the synthesized acyl chloride linker and an amine-functionalized ligand (either for the POI or the E3 ligase).
Materials:
-
Crude this compound
-
Amine-functionalized ligand (POI or E3 ligase binder) (1.0 eq relative to the starting carboxylic acid)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Dry reaction vessel with a magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the amine-functionalized ligand (1.0 eq) and the base (e.g., DIPEA, 2.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Dissolve the crude this compound in a minimal amount of anhydrous DCM.
-
Slowly add the acyl chloride solution to the cooled amine solution with vigorous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting intermediate by flash column chromatography.
The resulting product will have a free methyl-PEG4 terminus that can be further functionalized to complete the PROTAC synthesis, or if the other end of the PEG linker was already functionalized with the other ligand, this would be the final PROTAC.
Protocol 3: Characterization of the Final PROTAC
1. Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Objective: To confirm the molecular weight of the synthesized PROTAC and assess its purity.
-
Method: Utilize a C18 reverse-phase column with a water/acetonitrile gradient containing 0.1% formic acid. Monitor the elution profile with a UV detector and a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the product.[8]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To confirm the chemical structure of the PROTAC.
-
Method: Acquire 1H and 13C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). The spectra should be consistent with the expected structure, showing characteristic peaks for the POI ligand, the E3 ligase ligand, and the PEG linker.[]
Protocol 4: Evaluation of PROTAC Activity
1. Western Blotting for Target Protein Degradation:
-
Objective: To determine the DC50 and Dmax of the PROTAC.
-
Method:
-
Seed cells in multi-well plates and allow them to adhere.
-
Treat cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence substrate.
-
Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control. Plot the degradation percentage against the PROTAC concentration to calculate the DC50 and Dmax values.[10]
-
2. Cell Viability Assay (e.g., MTT or CellTiter-Glo®):
-
Objective: To assess the cytotoxic effect of the PROTAC on cells.
-
Method:
-
Seed cells in a 96-well plate.
-
Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours).
-
Add the viability reagent according to the manufacturer's protocol.
-
Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control.
-
Mandatory Visualization
Caption: PROTAC signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Methyl-PEG4-acyl chloride in Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-PEG4-acyl chloride is a discrete polyethylene (B3416737) glycol (PEG) linker that is increasingly utilized in the field of targeted drug delivery. Its structure, featuring a methoxy-capped tetraethylene glycol spacer and a reactive acyl chloride group, offers a unique combination of hydrophilicity, flexibility, and reactivity. This makes it a valuable tool for conjugating therapeutic agents to targeting moieties, such as antibodies or small molecules, and for the surface functionalization of nanoparticles. The PEG4 spacer enhances the solubility and pharmacokinetic profile of the resulting conjugate, while the acyl chloride provides a means for stable amide bond formation with amine-containing molecules.
These application notes provide an overview of the practical applications of this compound in targeted drug delivery, along with generalized protocols for its use in the synthesis of drug conjugates and the functionalization of nanoparticles.
Core Applications
The primary applications of this compound in targeted drug delivery include:
-
Synthesis of Proteolysis Targeting Chimeras (PROTACs): As a flexible linker, it connects a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.[1][2] The PEG4 moiety enhances the solubility and cell permeability of the PROTAC molecule.[3]
-
Development of Antibody-Drug Conjugates (ADCs): It can be used to attach potent cytotoxic drugs to monoclonal antibodies, improving the solubility and stability of the ADC.[4][5] The linker's length and flexibility can influence the accessibility of the drug and the overall efficacy of the conjugate.
-
Surface Functionalization of Nanoparticles: The acyl chloride group allows for the covalent attachment of the PEG linker to the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) that have been functionalized with primary or secondary amines. This PEGylation process creates a hydrophilic shell that can reduce immunogenicity, prevent opsonization, and prolong circulation time, leading to enhanced accumulation at the target site through the enhanced permeability and retention (EPR) effect.[6][7]
Data Presentation
| Parameter | Unconjugated Drug/Nanoparticle | Expected Outcome with Methyl-PEG4 Conjugation | Rationale |
| Aqueous Solubility | Low to Moderate | Increased | The hydrophilic nature of the PEG chain improves solubility.[4][8] |
| In Vivo Half-life | Short | Increased | The hydrodynamic radius is increased, reducing renal clearance.[7] |
| Immunogenicity | Potential for Immune Response | Reduced | The PEG chain can mask antigenic epitopes. |
| Nanoparticle Aggregation | Prone to Aggregation | Reduced | Steric hindrance provided by the PEG chains prevents aggregation.[6] |
| Drug Loading Efficiency (%) | Variable | Dependent on Conjugation Chemistry | Efficient reaction of the acyl chloride with the drug is required. |
| Particle Size (nm) | Variable | Slight Increase | Addition of the PEG layer increases the hydrodynamic diameter. |
| Zeta Potential (mV) | Variable | Shift Towards Neutrality | The neutral PEG chains can shield the surface charge. |
Note: The actual quantitative improvements will be highly dependent on the specific drug, targeting moiety, and nanoparticle system being used. Experimental validation is essential.
Experimental Protocols
The following are generalized protocols for the use of this compound. Disclaimer: These protocols are intended as a starting point and will require optimization for specific molecules and applications.
Protocol 1: Synthesis of a Small Molecule Drug-PEG4 Conjugate
This protocol describes the conjugation of this compound to a small molecule drug containing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing drug molecule
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF))[9]
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))[9]
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Purification system (e.g., flash column chromatography or preparative HPLC)
Procedure:
-
Preparation:
-
Ensure all glassware is thoroughly dried to prevent hydrolysis of the acyl chloride.
-
Dissolve the amine-containing drug (1 equivalent) and the tertiary amine base (1.2 equivalents) in the anhydrous aprotic solvent under an inert atmosphere (N₂ or Ar).
-
-
Reaction:
-
In a separate flask, dissolve this compound (1.1 equivalents) in the same anhydrous solvent.
-
Slowly add the this compound solution to the stirred solution of the drug and base at room temperature.
-
Allow the reaction to stir at room temperature for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench any remaining acyl chloride by adding a small amount of water or methanol.
-
If using an organic solvent immiscible with water (like DCM), wash the reaction mixture with a mild aqueous acid (e.g., 0.1 M HCl) to remove the excess base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure Drug-PEG4-conjugate.
-
-
Characterization:
-
Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Assess the purity using analytical HPLC.
-
Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles
This protocol describes the PEGylation of nanoparticles (e.g., liposomes, polymeric nanoparticles) that have been pre-functionalized with primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles dispersed in an appropriate buffer (e.g., HEPES or PBS, pH 7.5-8.5)
-
This compound
-
Anhydrous, water-miscible organic solvent (e.g., DMF or DMSO)
-
Purification system (e.g., dialysis, tangential flow filtration, or size exclusion chromatography)
-
Characterization instruments (e.g., Dynamic Light Scattering (DLS) for size and zeta potential)
Procedure:
-
Preparation:
-
Prepare a stock solution of this compound in the anhydrous organic solvent (e.g., 10 mg/mL) immediately before use.
-
Adjust the pH of the amine-functionalized nanoparticle dispersion to 7.5-8.5 to ensure the amine groups are deprotonated and nucleophilic.
-
-
Reaction:
-
Slowly add the this compound solution dropwise to the stirred nanoparticle dispersion. The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain nanoparticle stability. The molar excess of the PEG linker will depend on the desired grafting density and needs to be optimized. A 10- to 50-fold molar excess over surface amine groups is a common starting point.
-
Allow the reaction to proceed for 1-4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove unreacted this compound and byproducts by dialysis against an appropriate buffer, tangential flow filtration, or size exclusion chromatography.
-
-
Characterization:
-
Confirm successful PEGylation by measuring the change in particle size and zeta potential using DLS. A slight increase in hydrodynamic diameter and a shift in zeta potential towards neutrality are indicative of successful PEGylation.
-
The amount of conjugated PEG can be quantified using techniques like Thermogravimetric Analysis (TGA) or by using a fluorescently labeled PEG analogue.
-
Visualization of Workflows and Pathways
Diagram 1: General Workflow for Drug-PEG4 Conjugation
References
- 1. Amine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of Acyl halide [simply.science]
- 6. benchchem.com [benchchem.com]
- 7. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
Application Note: Analytical Methods for the Characterization of Methyl-PEG4-Acyl Chloride Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl-PEG4-acyl chloride is a discrete polyethylene (B3416737) glycol (PEG) linker that is frequently used in bioconjugation, drug delivery, and nanoparticle functionalization. It comprises a methoxy-terminated tetra-ethylene glycol backbone and a reactive acyl chloride terminus. The acyl chloride group readily reacts with primary amines on proteins, peptides, or small molecule drugs to form stable amide bonds.[1][2] Due to the high reactivity of the acyl chloride functional group, it is imperative to perform a thorough analytical characterization to confirm the structure, purity, and stability of the molecule before its use in conjugation reactions.[3] This document provides detailed protocols for the characterization of this compound using standard analytical techniques.
Analytical Characterization Workflow
A multi-faceted analytical approach is required to ensure the identity, purity, and integrity of this compound conjugates. The general workflow involves spectroscopic confirmation of the chemical structure, chromatographic assessment of purity, and mass spectrometric verification of the molecular weight.
Caption: Overall workflow for the characterization of this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural confirmation of the this compound molecule. Both ¹H and ¹³C NMR should be performed. Protons on carbons adjacent to the carbonyl group are typically deshielded and appear around 2-3 ppm in the ¹H NMR spectrum.[4][5]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified conjugate in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample must be free of moisture to prevent hydrolysis of the acyl chloride.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Data Acquisition:
-
Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: 0-12 ppm.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Data Acquisition:
-
Number of Scans: 1024-4096 scans.
-
Spectral Width: 0-200 ppm.
-
Proton Decoupling: Employed to simplify the spectrum.
-
-
Data Analysis: Integrate the ¹H NMR signals to confirm the proton count for each resonance. Compare the chemical shifts in both ¹H and ¹³C spectra to expected values. The characteristic PEG backbone signal is typically a complex multiplet around 3.6 ppm.[6]
Data Presentation: Expected NMR Data (in CDCl₃)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃-O- | ~3.38 (s, 3H) | ~59.0 |
| -O-CH₂-CH₂-O- | ~3.65 (m, 12H) | ~70.5 |
| -O-CH₂-C=O | ~3.75 (t, 2H) | ~68.9 |
| -CH₂-C=O | ~3.05 (t, 2H) | ~45.0 |
| -C=O(Cl) | - | ~172.0 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to confirm the presence of key functional groups, most notably the acyl chloride carbonyl (C=O) group. Acyl chlorides show a characteristic strong C=O stretching band at a higher frequency (around 1800 cm⁻¹) compared to carboxylic acids or esters, due to the electron-withdrawing effect of the chlorine atom.[3][7][8]
Experimental Protocol: FTIR
-
Sample Preparation: Prepare a thin film of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. Ensure the sample and accessories are completely dry.
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis: Identify the characteristic absorption bands. The absence of a broad O-H stretch (from a hydrolyzed carboxylic acid) around 3000 cm⁻¹ is a key indicator of product integrity.[9]
Data Presentation: Characteristic FTIR Absorption Bands
| Frequency (cm⁻¹) | Functional Group | Description |
| 2920-2850 | C-H stretch | Aliphatic CH₂ and CH₃ groups |
| ~1800 | C=O stretch | Acyl Chloride Carbonyl[4] |
| 1150-1085 | C-O-C stretch | Ether linkages of PEG backbone |
Chromatographic and Mass Spectrometric Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of the this compound conjugate.[] A reversed-phase method is typically employed to separate the main product from any impurities, such as the corresponding carboxylic acid (from hydrolysis) or unreacted starting materials. Due to the lack of a strong chromophore, a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often preferred over UV detection.[11]
Experimental Protocol: RP-HPLC
-
Sample Preparation: Prepare a stock solution of the conjugate at 1 mg/mL in a suitable solvent like acetonitrile. Dilute as necessary for injection.
-
Instrumentation: A standard HPLC system with a C18 reversed-phase column and a suitable detector (CAD, ELSD, or low-wavelength UV).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Linear gradient, e.g., 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample. The main peak should represent >95% of the total integrated area for high-purity material.
Data Presentation: Typical HPLC Method Parameters
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase | A: H₂O + 0.1% FA, B: ACN + 0.1% FA |
| Flow Rate | 1.0 mL/min |
| Detection | CAD or ELSD |
| Expected Retention Time | Dependent on exact gradient, but the acyl chloride will be less polar and elute later than its corresponding carboxylic acid hydrolysis product. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, making it a definitive tool for confirming both the molecular weight and purity of the conjugate.[12][13] Electrospray ionization (ESI) is a common ionization technique for PEG derivatives.
Experimental Protocol: LC-MS
-
Sample Preparation & Chromatography: Follow the same procedure as for HPLC, but typically using a smaller column format (e.g., 2.1 mm inner diameter) and lower flow rates (0.2-0.4 mL/min) compatible with the MS interface.[14]
-
Mass Spectrometry (ESI-QTOF or Orbitrap):
-
Ionization Mode: Positive ion mode is typically used, looking for sodiated [M+Na]⁺ or protonated [M+H]⁺ adducts.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Data Analysis: Extract the mass spectrum from the main chromatographic peak. The observed mass should correspond to the calculated exact mass of the this compound. The characteristic isotopic pattern for a chlorine-containing compound (M and M+2 peaks in an approximate 3:1 ratio) should be observed.[8]
-
Data Presentation: Expected Mass Spectrometry Data
| Parameter | Value |
| Chemical Formula | C₁₁H₂₁ClO₅ |
| Exact Mass | 268.1077 |
| Expected [M+H]⁺ | 269.1150 |
| Expected [M+Na]⁺ | 291.0969 |
| Key Fragments | Loss of Cl (-35 Da), loss of COCl (-63 Da), characteristic PEG fragments (-44 Da) |
References
- 1. m-PEG3-acid chloride, 66722-87-0 | BroadPharm [broadpharm.com]
- 2. idosi.org [idosi.org]
- 3. Acyl chloride - Wikipedia [en.wikipedia.org]
- 4. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ingenieria-analitica.com [ingenieria-analitica.com]
- 13. Analysis of Poly(Ethylene Glycol) In Various Matrices Using LCMS - www.impactanalytical.com [impactanalytical.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides with Methyl-PEG4-acyl chloride and Fluorescent Dyes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of peptides with fluorescent dyes is a cornerstone of modern biological research and drug development. This technique enables the visualization and tracking of peptides in various applications, including cellular imaging, receptor-ligand interaction studies, and high-throughput screening assays.[1][2] The incorporation of a polyethylene (B3416737) glycol (PEG) linker, such as a Methyl-PEG4 moiety, between the peptide and the fluorescent dye offers several advantages. PEGylation can enhance the solubility and stability of the peptide, reduce immunogenicity, and improve pharmacokinetic properties by increasing the hydrodynamic radius, which in turn can decrease renal clearance.[3][4]
Methyl-PEG4-acyl chloride is a heterobifunctional linker designed for the facile and efficient labeling of peptides. The acyl chloride group reacts readily with primary amines on a peptide, such as the N-terminal α-amino group or the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.[5][6][7] This application note provides detailed protocols for the two-step labeling of peptides, first with this compound and subsequently with an amine-reactive fluorescent dye.
Principle of the Two-Step Labeling Strategy
The labeling process involves two key chemical reactions:
-
PEGylation of the Fluorescent Dye: An amine-functionalized fluorescent dye is reacted with this compound. The acyl chloride's high reactivity allows for a rapid and efficient reaction with the primary amine of the dye, forming a stable amide linkage and resulting in a dye-PEG4-acid molecule.
-
Conjugation to the Peptide: The carboxyl group of the newly formed dye-PEG4-acid is then activated, typically using carbodiimide (B86325) chemistry (e.g., EDC and NHS), to create an amine-reactive NHS ester. This activated dye-PEG conjugate is subsequently reacted with the primary amines of the target peptide to form another stable amide bond, covalently attaching the fluorescent PEGylated linker to the peptide.
This two-step approach provides greater control over the labeling process and can help minimize potential alterations to the peptide's biological activity that might arise from direct reaction with a bulky fluorescent dye.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the peptide labeling process.
| Parameter | Recommended Value/Range | Method of Analysis |
| Labeling Reaction | ||
| pH | 8.0 - 9.0 | pH meter |
| Temperature | Room Temperature (20-25°C) | Thermometer |
| Reaction Time | 1 - 4 hours | HPLC, Mass Spectrometry |
| Reagent:Peptide Molar Ratio | 5:1 to 20:1 | UV-Vis Spectroscopy, Concentration Measurement |
| Purification | ||
| Primary Method | Reverse-Phase HPLC (RP-HPLC) | HPLC System with UV Detector |
| Column Chemistry | C18 or C4 | Manufacturer's Specifications |
| Characterization | ||
| Mass Confirmation | Expected Mass ± 1 Da | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Purity Assessment | >95% | Analytical RP-HPLC |
| Labeling Efficiency | >90% | UV-Vis Spectroscopy, Flow Cytometry |
Table 1: Key Parameters for Peptide Labeling and Quality Control. These values are representative and may require optimization depending on the specific peptide sequence, fluorescent dye, and desired degree of labeling.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Fluorescein (FITC/FAM) | ~494 | ~518 | ~75,000 | ~0.92 |
| Rhodamine B | ~550 | ~570 | ~105,000 | ~0.31 |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 |
| ATTO 488 | 490 | 525 | ~90,000 | ~0.80 |
| Alexa Fluor 488 | 490 | 525 | ~73,000 | ~0.92 |
Table 2: Spectroscopic Properties of Common Amine-Reactive Fluorescent Dyes. The choice of fluorescent dye should be based on the specific application and the available instrumentation.[8][9]
Experimental Protocols
Materials and Reagents
-
Peptide containing at least one primary amine (N-terminus or lysine residue)
-
This compound
-
Amine-functionalized fluorescent dye (e.g., Fluorescein-amine, Rhodamine B-amine)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M Hydroxylamine, pH 8.5
-
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 or C4 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Characterization: Mass Spectrometer (MALDI-TOF or ESI-MS) and Analytical HPLC
Protocol 1: Synthesis of Dye-PEG4-acid
-
Reagent Preparation:
-
Dissolve the amine-functionalized fluorescent dye in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of this compound in anhydrous DMF or DMSO.
-
-
Reaction:
-
In a clean, dry reaction vial, add the dissolved fluorescent dye.
-
While stirring, slowly add a 1.2-fold molar excess of the this compound solution to the dye solution.
-
Add a suitable base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) (2-3 fold molar excess over the acyl chloride) to neutralize the HCl byproduct.[10]
-
Allow the reaction to proceed at room temperature for 1-2 hours, protected from light.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, the solvent can be removed under vacuum. The resulting Dye-PEG4-acid can be used in the next step, often without further purification if the reaction goes to completion.
-
Protocol 2: Conjugation of Dye-PEG4-acid to Peptide
-
Peptide Preparation: Dissolve the peptide in the Reaction Buffer (pH 8.5) to a final concentration of 1-5 mg/mL.
-
Activation of Dye-PEG4-acid:
-
Dissolve the Dye-PEG4-acid from Protocol 1 in DMF or DMSO.
-
Add a 1.5-fold molar excess of both EDC and NHS to the Dye-PEG4-acid solution.
-
Incubate for 15-30 minutes at room temperature to generate the amine-reactive NHS ester in situ.
-
-
Conjugation Reaction:
-
Add the activated Dye-PEG4-NHS ester solution to the peptide solution. A 10- to 20-fold molar excess of the activated linker over the peptide is a good starting point for optimization.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle stirring and protected from light.
-
-
Quenching: Add the Quenching Solution to the reaction mixture to consume any unreacted activated ester. Incubate for 30 minutes at room temperature.
-
Purification:
-
Acidify the reaction mixture with 0.1% TFA to a pH of 2-3.
-
Purify the fluorescently labeled peptide using RP-HPLC.[][12]
-
Use a gradient of Mobile Phase A and Mobile Phase B to elute the labeled peptide. For example, a linear gradient from 5% to 65% B over 30 minutes.
-
Monitor the elution at the absorbance maximum of the peptide backbone (around 220 nm) and the absorbance maximum of the fluorescent dye.
-
Collect the fractions containing the purified labeled peptide.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the labeled peptide using mass spectrometry and analytical HPLC.[3][4] The expected mass should be the mass of the peptide plus the mass of the Dye-PEG4-linker.
-
Lyophilize the purified, labeled peptide.
-
Store the lyophilized peptide at -20°C or -80°C, protected from light.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for labeling peptides with a fluorescent dye using a Methyl-PEG4 linker.
Caption: A generalized signaling pathway that can be studied using a fluorescently labeled peptide.
Applications
Fluorescently labeled peptides are versatile tools with a wide range of applications in biological and pharmaceutical research:
-
Cellular Imaging and Tracking: The high sensitivity of fluorescence detection allows for the visualization of peptide localization within cells and tissues using techniques like confocal microscopy and flow cytometry.[8][13] This is crucial for studying cellular uptake mechanisms, intracellular trafficking, and the biodistribution of peptide-based drug candidates.
-
Receptor-Ligand Binding Assays: By labeling a peptide ligand, its interaction with a specific cell surface receptor can be monitored and quantified.[14] This is fundamental in drug discovery for screening compound libraries and characterizing the binding affinity of new therapeutic peptides.
-
Enzyme Activity Assays: Peptides can be designed as substrates for specific enzymes, such as proteases.[2] Cleavage of the peptide by the enzyme can lead to a change in the fluorescence signal, for instance, by separating a fluorophore from a quencher in a FRET (Förster Resonance Energy Transfer) pair.[1][9]
-
Studying Protein-Protein Interactions: Fluorescently labeled peptides can be used as probes to study their interaction with intracellular proteins, providing insights into signaling pathways and cellular regulation.[1]
The use of a Methyl-PEG4 linker in these applications can improve the performance of the labeled peptide by enhancing its solubility and stability in biological media, potentially leading to clearer imaging results and more reliable quantitative data.[4]
References
- 1. Useful Approaches for Labeling Peptides with Fluorescent Dyes [bio-itworld.com]
- 2. biocompare.com [biocompare.com]
- 3. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 9. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 10. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 12. blob.phenomenex.com [blob.phenomenex.com]
- 13. A quantitative validation of fluorophore-labelled cell-permeable peptide conjugates: fluorophore and cargo dependence of import - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. lubio.ch [lubio.ch]
Troubleshooting & Optimization
troubleshooting low yield in Methyl-PEG4-acyl chloride conjugation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl-PEG4-acyl chloride in conjugation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My conjugation yield is significantly lower than expected. What are the most common causes?
Low conjugation yield is a frequent issue and can often be attributed to one or more of the following factors:
-
Presence of Moisture: this compound is highly sensitive to moisture. Water will hydrolyze the acyl chloride to the unreactive carboxylic acid, directly competing with your desired amine conjugation.
-
Inadequate HCl Scavenging: The reaction of an amine with this compound produces one equivalent of hydrochloric acid (HCl). This HCl can protonate your starting amine, rendering it non-nucleophilic and halting the reaction.
-
Suboptimal Stoichiometry: An incorrect molar ratio of the PEG reagent to your amine-containing molecule can lead to incomplete conversion.
-
Improper Reaction Temperature: These reactions are often exothermic. Running the reaction at too high a temperature can lead to side product formation, while a temperature that is too low may result in a sluggish or incomplete reaction.
-
Degraded Reagent: Improper storage of this compound can lead to its degradation over time.
Q2: How can I avoid hydrolysis of my this compound?
Minimizing water contamination is critical for a successful conjugation. Here are key steps to ensure an anhydrous (water-free) reaction environment:
-
Use Anhydrous Solvents: Employ high-quality, anhydrous solvents, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). Solvents from freshly opened bottles or those dried over molecular sieves are recommended.
-
Dry Glassware: Ensure all glassware is thoroughly dried before use, either by oven-drying or flame-drying under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the role of a base in the reaction, and which one should I choose?
A non-nucleophilic organic base is essential to neutralize the HCl generated during the reaction.[1] This prevents the protonation of your starting amine, allowing the reaction to proceed to completion.
| Base | Key Characteristics |
| Triethylamine (B128534) (TEA) | A commonly used, effective, and relatively inexpensive choice. |
| Pyridine | Another suitable option, though it can sometimes be more difficult to remove during workup. |
| DIPEA | A bulkier base that can be advantageous in sterically hindered reactions. |
It is crucial to use a non-nucleophilic base to avoid its reaction with the this compound.
Q4: What is the optimal molar ratio of reagents for the conjugation?
The ideal molar ratio of this compound to your amine-containing molecule and base can vary depending on the reactivity of your substrate. A good starting point is a slight excess of the PEG reagent and base.
| Reagent | Recommended Molar Equivalents (relative to amine) | Rationale |
| Amine-containing Molecule | 1.0 | The limiting reagent in the reaction. |
| This compound | 1.0 - 1.2 | A slight excess helps to drive the reaction to completion, compensating for any minor hydrolysis of the acyl chloride. |
| Non-nucleophilic Base | 1.1 - 1.5 | A slight excess ensures complete neutralization of the generated HCl and can help to catalyze the reaction.[1] |
Q5: How should I monitor the progress of my reaction?
Thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the reaction.[1]
-
TLC: A simple and rapid method to qualitatively assess the consumption of the starting amine and the formation of the product.
-
HPLC: Provides quantitative data on the reaction progress, allowing for the determination of the percentage of starting material remaining and the amount of product formed. A reverse-phase C18 column is often suitable for this separation. You can monitor the reaction by observing the decrease in the peak corresponding to your starting amine and the appearance of a new, typically more retained, peak for the PEGylated product.
Experimental Protocols
General Protocol for Conjugation of this compound to a Primary Amine
This protocol provides a general starting point for the conjugation reaction. Optimization of specific parameters may be required for your particular substrate.
Materials:
-
Amine-containing substrate
-
This compound
-
Anhydrous dichloromethane (DCM) or other suitable aprofic solvent
-
Triethylamine (TEA) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (Nitrogen or Argon) supply
-
Syringes and needles
Procedure:
-
Preparation:
-
Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool to room temperature under a stream of inert gas.
-
Ensure all solvents and reagents are anhydrous.
-
-
Reaction Setup:
-
To a dry round-bottom flask under an inert atmosphere, add the amine-containing substrate (1.0 equivalent).
-
Dissolve the substrate in anhydrous DCM (to a concentration of approximately 0.1 M).
-
Add triethylamine (1.1 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
-
Addition of this compound:
-
In a separate dry vial, dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM.
-
Slowly add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 10-15 minutes. The reaction can be exothermic, so slow addition is crucial.[2]
-
-
Reaction:
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes.
-
Remove the ice bath and let the reaction warm to room temperature.
-
Continue to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
-
Workup and Purification:
-
Upon completion, the reaction can be quenched by the addition of a small amount of water or a dilute aqueous ammonium (B1175870) chloride solution.
-
The organic layer is then typically washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel.
-
Visualizations
Caption: A typical experimental workflow for this compound conjugation.
Caption: A logical guide for troubleshooting low product yield in conjugation reactions.
References
how to prevent aggregation during PEGylation with Methyl-PEG4-acyl chloride
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation during protein PEGylation with Methyl-PEG4-acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation with this compound?
Protein aggregation during PEGylation is a common challenge that can arise from several factors:
-
High Reactivity of Acyl Chloride: this compound is a highly reactive reagent. If not controlled, its rapid reaction with the protein can lead to the formation of localized, highly PEGylated species that are prone to aggregation.
-
Intermolecular Cross-linking: Although this compound is a monofunctional reagent, impurities in the protein or suboptimal reaction conditions can sometimes lead to the formation of protein-protein cross-links, resulting in aggregation.
-
High Protein Concentration: At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can lead to the formation of aggregates.[1]
-
Suboptimal Reaction Conditions: Protein stability is highly dependent on factors like pH, temperature, and buffer composition. Deviations from the optimal conditions for a specific protein can expose hydrophobic regions, promoting aggregation.[2]
-
Rapid pH Changes: The reaction of this compound with nucleophilic groups on the protein releases hydrochloric acid (HCl), which can cause a local drop in pH. This pH shift can destabilize the protein and induce aggregation if the buffering capacity is insufficient.
-
Inherent Protein Instability: Some proteins are intrinsically prone to aggregation, and the physical and chemical stresses of the PEGylation process can exacerbate this tendency.
Q2: How does pH affect the PEGylation reaction and protein aggregation?
The pH of the reaction is a critical parameter that requires careful optimization. It influences both the reaction chemistry and the stability of the protein:
-
Reactivity of Target Amines: The primary targets for this compound are the unprotonated primary amines on lysine (B10760008) residues and the N-terminus of the protein. The reactivity of these groups increases with higher pH as they become deprotonated.[3]
-
Hydrolysis of Acyl Chloride: Acyl chlorides react rapidly with water (hydrolysis) to form an unreactive carboxylic acid. This competing reaction becomes more significant at neutral and alkaline pH.
-
Protein Stability: Every protein has a specific pH range in which it maintains its native conformation and stability. Performing the PEGylation reaction outside of this range can lead to unfolding and aggregation.[2]
Therefore, the optimal pH is a compromise that maximizes the reaction with the target amines while minimizing both the hydrolysis of the PEG reagent and the instability of the protein.
Q3: What is the role of the PEG:protein molar ratio in preventing aggregation?
The molar ratio of this compound to the protein is a key factor to control. A high molar excess of the PEG reagent can lead to:
-
Over-PEGylation: Modification of too many sites on the protein surface can alter its physicochemical properties, leading to a loss of solubility and subsequent aggregation.
-
Increased Reaction Rate: A higher concentration of the PEG reagent can increase the reaction rate, which, if not controlled, can contribute to aggregation.
It is recommended to start with a lower molar ratio (e.g., 5:1 to 10:1 of PEG to protein) and empirically determine the optimal ratio that achieves the desired degree of PEGylation without causing significant aggregation.[1]
Troubleshooting Guide
Issue 1: Immediate precipitation or turbidity upon adding this compound.
-
Possible Cause A: High local concentration of the PEG reagent.
-
Solution: Ensure the this compound is fully dissolved in a compatible, anhydrous organic solvent (e.g., DMSO, DMF) before addition. Add the dissolved reagent dropwise to the protein solution while gently stirring to ensure rapid and uniform mixing.
-
-
Possible Cause B: Protein concentration is too high.
-
Solution: Reduce the protein concentration. Perform small-scale pilot reactions at different protein concentrations (e.g., 1 mg/mL, 2 mg/mL, 5 mg/mL) to identify an optimal range.
-
-
Possible Cause C: Incompatible buffer conditions.
-
Solution: The buffer's pH or composition may be destabilizing the protein upon the slight pH shift caused by HCl release. Ensure the buffer has sufficient capacity and screen a range of pH values and buffer types to find conditions where the protein is most stable.
-
Issue 2: Gradual increase in turbidity during the reaction incubation.
-
Possible Cause A: Over-labeling leading to reduced solubility.
-
Solution: Decrease the PEG:protein molar ratio. Analyze the reaction at different time points to find the optimal incubation time that yields the desired product without excessive aggregation.
-
-
Possible Cause B: Reaction temperature is too high.
-
Solution: Lower the reaction temperature to 4°C. This will slow down both the PEGylation reaction and potential aggregation pathways, allowing for better control.[1]
-
-
Possible Cause C: Protein instability over time under reaction conditions.
-
Solution: Add a stabilizing excipient to the reaction buffer. Common stabilizers include sugars, polyols, and certain amino acids.
-
Issue 3: High molecular weight aggregates are observed by SEC analysis of the final product.
-
Possible Cause A: Intermolecular cross-linking.
-
Solution: While this compound is monofunctional, ensure there are no bifunctional impurities in your reagent. Optimize the reaction conditions (lower concentration, lower PEG ratio) to favor intramolecular modification.
-
-
Possible Cause B: The protein is aggregating independently of the PEGylation reaction.
-
Solution: Run a control reaction with the protein in the reaction buffer without the PEG reagent to assess the inherent stability of the protein under the chosen conditions. If the protein aggregates on its own, the buffer conditions must be re-optimized.
-
Data Presentation: Optimizing Reaction Parameters
The following tables provide recommended starting ranges for key reaction parameters. The optimal conditions for your specific protein should be determined empirically through a systematic screening process.
Table 1: Recommended Starting Conditions for PEGylation Reaction Optimization
| Parameter | Recommended Starting Range | Rationale & Considerations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can increase reaction rates but also elevate the risk of aggregation. If aggregation is observed, try reducing the concentration.[1][4] |
| PEG:Protein Molar Ratio | 5:1 to 20:1 | A higher ratio increases the degree of labeling but also the risk of over-labeling and aggregation. Start with a lower ratio and titrate up.[1] |
| Reaction pH | 6.5 - 8.0 | Balances the reactivity of amine groups with the stability of the acyl chloride to hydrolysis. The optimal pH is highly protein-dependent. |
| Reaction Temperature | 4°C to 25°C (Room Temp) | Lowering the temperature to 4°C can significantly improve protein stability and reduce aggregation, but will require longer incubation times.[1] |
| Incubation Time | 30 min - 4 hours | At room temperature, 30-60 minutes may be sufficient. At 4°C, extend the time to 2-4 hours or longer. Monitor the reaction progress.[1] |
Table 2: Common Stabilizing Excipients to Prevent Aggregation
| Excipient | Typical Concentration | Mechanism of Action |
| Arginine | 50 - 100 mM | Suppresses non-specific protein-protein interactions and reduces aggregation.[1] |
| Sucrose / Trehalose | 5 - 10% (w/v) | Act as preferential exclusion agents, increasing the thermodynamic stability of the native protein state.[5] |
| Glycerol | 5 - 20% (v/v) | A polyol that can stabilize protein structure. |
| Polysorbate 20 / 80 | 0.01 - 0.05% (v/v) | Non-ionic surfactants that reduce surface-induced aggregation and can help solubilize the PEG reagent.[6] |
Experimental Protocols
Protocol 1: PEGylation of a Protein with this compound
This protocol provides a general starting point. Optimization will be required for each specific protein.
-
Protein Preparation:
-
Prepare the protein in a suitable, amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5). The buffer should have sufficient capacity to handle the HCl generated.
-
Adjust the protein concentration to a starting point of 2-5 mg/mL.
-
If necessary, add a stabilizing excipient (e.g., 100 mM Arginine) to the protein solution.
-
Chill the protein solution on ice.
-
-
PEG Reagent Preparation:
-
Immediately before use, dissolve the this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution (e.g., 100 mM).
-
Note: Acyl chlorides are highly sensitive to moisture and will hydrolyze. Use high-quality anhydrous solvents and handle the reagent quickly.
-
-
Conjugation Reaction:
-
While gently stirring the chilled protein solution, add the calculated volume of the this compound stock solution dropwise.
-
Incubate the reaction on ice or at 4°C with gentle mixing for a predetermined time (e.g., 2 hours).
-
-
Reaction Quenching:
-
To stop the reaction, add a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM. This will react with any remaining acyl chloride.
-
-
Purification:
-
Remove unreacted PEG reagent, reaction byproducts, and aggregates by purifying the sample using Size Exclusion Chromatography (SEC).
-
Alternatively, dialysis or tangential flow filtration can be used for buffer exchange and removal of small molecules.
-
-
Analysis and Storage:
-
Analyze the purified PEGylated protein for the degree of PEGylation and the presence of aggregates using SDS-PAGE and SEC.
-
Store the purified conjugate under conditions known to be optimal for the unmodified protein, potentially with added cryoprotectants if freezing.
-
Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
SEC is a powerful technique to separate and quantify monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.
-
Instrumentation: An HPLC or FPLC system equipped with a UV detector.
-
Column: Select an SEC column with a fractionation range appropriate for separating the expected sizes of the monomeric conjugate and potential aggregates.
-
Mobile Phase: Use a buffer that is compatible with the protein and does not promote aggregation (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter before injection.
-
Analysis:
-
Inject the sample onto the equilibrated SEC column.
-
Monitor the elution profile at 280 nm. Aggregates will elute earlier than the monomeric protein.
-
Quantify the percentage of aggregate by integrating the peak areas.
-
% Aggregate = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferential Interactions and the Effect of Protein PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Excipients on Protein Aggregation During Agitation: An Interfacial Shear Rheology Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Protein PEGylation with Methyl-PEG4-acyl chloride
Welcome to the technical support center for optimizing the molar ratio of Methyl-PEG4-acyl chloride to your protein of interest. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in achieving efficient and controlled protein PEGylation.
Troubleshooting Guide
This section addresses common problems encountered during the PEGylation process.
| Problem | Potential Cause | Suggested Solution |
| Low or No PEGylation | 1. Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis in aqueous solutions, rendering them non-reactive towards amines. 2. Incorrect Reaction pH: The pH of the reaction buffer is critical for the availability of deprotonated primary amines on the protein.[1][2] 3. Insufficient Molar Excess of PEG Reagent: The concentration of the PEG reagent may be too low to drive the reaction to the desired level of modification.[3] 4. Inactive Protein: The protein may have lost its native conformation, rendering amine groups inaccessible. | 1. Reagent Handling: Use fresh, anhydrous DMSO or DMF to dissolve the this compound immediately before use. Minimize exposure to moisture. 2. pH Optimization: Ensure the reaction pH is between 7.0 and 9.0. Phosphate-buffered saline (PBS) is a suitable choice. Avoid buffers containing primary amines like Tris or glycine.[3] 3. Molar Ratio Titration: Perform a titration experiment with a range of molar ratios (e.g., 5:1, 10:1, 20:1, 50:1 of PEG to protein) to determine the optimal excess.[3] 4. Protein Integrity Check: Verify the integrity and solubility of your protein before starting the PEGylation reaction. |
| Protein Precipitation/Aggregation | 1. Over-PEGylation: A high degree of PEGylation can alter the physicochemical properties of the protein, leading to aggregation.[3] 2. High Concentration of Organic Solvent: The final concentration of the organic solvent used to dissolve the PEG reagent might be too high, causing protein denaturation.[3] 3. Unstable Protein: The protein itself may be inherently unstable under the reaction conditions. | 1. Reduce Molar Ratio: Lower the molar excess of the PEG reagent to decrease the number of attached PEG chains.[3] 2. Control Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) in the reaction mixture is less than 10%.[3] 3. Optimize Conditions: Test different buffers, pH values, and temperatures to find conditions that maintain protein stability. |
| Heterogeneous Product Mixture | 1. High Reactivity of Acyl Chloride: Acyl chlorides are highly reactive and may non-selectively modify multiple amine groups. 2. High Reaction pH: A higher pH increases the reactivity of all available primary amines, leading to a more varied product.[3] | 1. Lower Molar Ratio: Use a lower molar excess of the PEG reagent to favor modification of the most reactive sites. 2. Adjust pH: Perform the reaction at a lower pH (e.g., 7.0-7.5) to decrease the overall reaction rate and potentially improve selectivity.[3] |
| Difficulty Removing Unreacted PEG | 1. Similar Hydrodynamic Radius: Unreacted PEG molecules can be difficult to separate from large PEGylated proteins using size-exclusion chromatography (SEC) alone.[4] | 1. Alternative Purification: Employ alternative purification methods such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC) which separate based on charge and hydrophobicity, respectively. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein?
A1: The optimal molar ratio is highly dependent on your specific protein and the desired degree of PEGylation and must be determined empirically. A common starting point is a 5- to 50-fold molar excess of the PEG reagent to the protein.[3] For antibodies, a 20-fold molar excess is a typical starting point.[3]
Q2: How does protein concentration influence the required molar ratio?
A2: Reactions with dilute protein solutions require a greater molar excess of the PEG reagent to achieve the same degree of modification compared to more concentrated protein solutions due to slower reaction kinetics.[3]
Q3: What are the most critical parameters to control during the PEGylation reaction?
A3: Several factors significantly impact the outcome:
-
Molar Ratio: Controls the extent of PEGylation.[2]
-
pH: The reaction with primary amines is most efficient at a pH between 7.0 and 9.0.[3]
-
Temperature and Time: These parameters influence the reaction rate and should be optimized.[2]
-
Buffer Composition: Avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with the protein for the PEG reagent.[3][5]
Q4: How can I analyze the extent of PEGylation?
A4: The degree of PEGylation can be assessed using several techniques:
-
SDS-PAGE: PEGylated proteins will show a characteristic increase in apparent molecular weight.
-
Size-Exclusion Chromatography (SEC): The hydrodynamic volume of the protein increases upon PEGylation, leading to an earlier elution time.[6]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Provides a precise measurement of the mass increase, allowing for the determination of the number of attached PEG chains.
Experimental Protocols
General Protocol for Protein PEGylation with this compound
This protocol provides a general starting point. Optimization will be required for your specific protein.
1. Reagent Preparation:
- Protein Solution: Prepare your protein in an amine-free buffer (e.g., PBS) at a pH between 7.0 and 8.5. Ensure the protein concentration is accurately determined.
- PEG Reagent Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
2. PEGylation Reaction:
- Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be below 10%.[3]
- Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature should be determined empirically.
3. Quenching the Reaction:
- Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted this compound.
4. Purification of PEGylated Protein:
- Remove unreacted PEG and other byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or another suitable chromatographic method.
5. Characterization:
- Analyze the purified product using SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation.
Molar Ratio Titration Experiment
To find the optimal molar ratio, it is essential to perform a titration experiment.
1. Setup:
- Prepare a series of reactions with varying molar ratios of this compound to protein (e.g., 1:1, 5:1, 10:1, 20:1, 50:1).
- Keep all other reaction parameters (protein concentration, pH, temperature, and reaction time) constant across all reactions.
2. Execution:
- Follow the general PEGylation protocol for each reaction.
3. Analysis:
- Analyze the outcome of each reaction using SDS-PAGE or SEC to visualize the distribution of PEGylated species.
- Based on the analysis, select the molar ratio that provides the desired degree of PEGylation with minimal side products.
Visualizations
Caption: General workflow for protein PEGylation.
Caption: Troubleshooting logic for low PEGylation efficiency.
References
Technical Support Center: Site-Specific Modification with Methyl-PEG4-acyl chloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl-PEG4-acyl chloride for site-specific protein modification.
Troubleshooting Guide
Researchers may encounter several challenges during the site-specific modification of proteins and other biomolecules with this compound. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| Low Modification Efficiency | Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis in aqueous buffers, reducing the amount of reagent available to react with the target amine.[1][2] | - Prepare the this compound solution immediately before use. - Perform the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis.[3] - Optimize the pH of the reaction buffer. A slightly basic pH (7.5-8.5) can enhance the nucleophilicity of the target amine, but a very high pH will accelerate hydrolysis.[4] - Increase the molar excess of this compound. |
| Suboptimal pH: The reactivity of the target amine (e.g., the epsilon-amino group of lysine) is pH-dependent. At low pH, the amine is protonated and less nucleophilic. | - Perform the reaction in a buffer with a pH between 7.5 and 8.5 to ensure the target amine is sufficiently deprotonated and reactive.[5] | |
| Steric Hindrance: The target amine may be located in a sterically hindered environment within the protein structure, preventing access by the reagent.[6][7][8] The PEG4 moiety itself can also contribute to steric hindrance.[9][10] | - If possible, perform site-directed mutagenesis to introduce a more accessible reactive residue. - Consider using a linker with a different length or geometry. | |
| Protein Aggregation/Precipitation: High concentrations of the organic solvent used to dissolve this compound (e.g., DMSO, DMF) can cause protein denaturation and precipitation. | - Keep the final concentration of the organic solvent in the reaction mixture as low as possible (typically <10% v/v). - Add the this compound solution to the protein solution slowly while vortexing. | |
| Lack of Site-Specificity / Multiple Modifications | Presence of Multiple Reactive Amines: The protein may have several surface-exposed and reactive amine groups (e.g., lysine (B10760008) residues, N-terminus) leading to heterogeneous products.[9] | - Optimize the stoichiometry by using a lower molar excess of this compound. - Control the reaction time carefully; shorter reaction times may favor modification of the most reactive sites. - If a single modification is desired, consider protein engineering to remove other reactive sites or to introduce a uniquely reactive handle. |
| Reaction pH is too high: A very high pH can increase the reactivity of less accessible amines. | - Perform a pH titration experiment to find the optimal pH that favors modification of the desired site while minimizing non-specific reactions. | |
| Loss of Protein Activity | Modification at or near the Active Site: The modification may have occurred at an amino acid residue that is critical for the protein's biological function.[8] | - If the modified site is known, use protein engineering to protect it or to move the modification site away from the active center. - Characterize the modification sites to identify if the active site has been compromised. |
| Conformational Changes: The attachment of the PEG linker may induce conformational changes in the protein that affect its activity. | - Analyze the secondary and tertiary structure of the modified protein using techniques like circular dichroism (CD) spectroscopy or X-ray crystallography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using this compound in aqueous solutions?
A1: The primary challenge is the high reactivity of the acyl chloride group with water, leading to rapid hydrolysis.[1][2] This hydrolysis reaction competes with the desired acylation of the target amine, reducing the efficiency of the modification. It is crucial to work quickly and under optimized conditions to favor the amidation reaction.
Q2: How can I minimize the hydrolysis of this compound during my experiment?
A2: To minimize hydrolysis, you should prepare a fresh stock solution of this compound in an anhydrous solvent like DMSO or DMF immediately before adding it to your protein solution.[11] Perform the reaction at a controlled, slightly basic pH (7.5-8.5) and consider running the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis relative to the acylation reaction.[3]
Q3: What is the optimal pH for reacting this compound with a primary amine on a protein?
A3: The optimal pH is typically between 7.5 and 8.5. This pH range represents a compromise: it is high enough to deprotonate the primary amine of a lysine residue, making it nucleophilic, but not so high as to excessively accelerate the hydrolysis of the acyl chloride.[4][5]
Q4: Can steric hindrance from the PEG4 chain affect the reaction?
A4: Yes, although the PEG4 chain is relatively short, it can still cause steric hindrance, especially if the target amine is located in a sterically crowded region of the protein.[6][7][8] This can lead to lower reaction efficiency or favor the modification of more accessible amines.
Q5: How can I confirm that my protein has been successfully modified?
A5: You can use several analytical techniques to confirm modification. SDS-PAGE will show an increase in the molecular weight of the modified protein. Mass spectrometry (e.g., MALDI-TOF or ESI-MS) can be used to determine the exact mass of the modified protein and the number of PEG units attached.[12] HPLC techniques like size-exclusion (SEC) or reverse-phase (RP-HPLC) can also be used to separate the modified protein from the unmodified protein.
Q6: What are potential side reactions to be aware of?
A6: Besides hydrolysis, if there are other nucleophilic residues on the protein surface (e.g., tyrosine, serine, threonine), there is a possibility of forming less stable ester linkages, although acylation of amines is generally more favorable. At a slightly basic pH, the primary reaction will be with amines.
Experimental Protocols
General Protocol for Site-Specific Protein Modification with this compound
This protocol provides a starting point for the modification of a protein with this compound. Optimization of the reaction conditions (e.g., molar ratio, pH, temperature, and reaction time) is recommended for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, HEPES) at a known concentration. The buffer should not contain primary amines (e.g., Tris).
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 10- to 50-fold) of the this compound solution to the protein solution.
-
Add the reagent dropwise while gently vortexing the protein solution to ensure efficient mixing and to avoid high local concentrations of the reagent and solvent.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted this compound.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Remove excess reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable storage buffer.
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the mass shift.
-
Determine the degree of labeling and confirm the molecular weight using mass spectrometry.
-
Assess the purity of the conjugate using SEC-HPLC.
-
Quantification of Modification Efficiency by HPLC
Method: Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) can be used to quantify the efficiency of the modification by separating the modified protein from the unmodified protein.
-
System: An HPLC system equipped with a UV detector and a size-exclusion column suitable for the molecular weight of the protein.
-
Mobile Phase: A buffer that is compatible with the protein and the column (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0).
-
Procedure:
-
Inject a sample of the reaction mixture onto the SEC column.
-
Monitor the elution profile at 280 nm. The PEGylated protein will have a larger hydrodynamic radius and will typically elute earlier than the unmodified protein.
-
Integrate the peak areas of the modified and unmodified protein to calculate the percentage of modification.
-
Visualizations
References
- 1. savemyexams.com [savemyexams.com]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. Membrane-destabilizing activity of pH-responsive cationic lysine-based surfactants: role of charge position and alkyl chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Moving Protein PEGylation from an Art to a Data Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Methyl-PEG4-acyl chloride stock solutions
Welcome to the technical support center for Methyl-PEG4-acyl chloride. This guide provides essential information for researchers, scientists, and drug development professionals on improving the stability of this compound stock solutions. Here you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure the integrity and successful application of this reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation?
A1: The primary cause of degradation is hydrolysis. This compound, like other acyl chlorides, is highly susceptible to moisture. The acyl chloride functional group readily reacts with water to form the corresponding carboxylic acid, which is inactive for subsequent acylation reactions.[1][2] This reactivity necessitates careful handling and storage under anhydrous conditions.
Q2: What are the recommended storage conditions for neat this compound?
A2: To ensure long-term stability, neat this compound should be stored in a tightly sealed container, protected from light, in a dry environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), the compound should be kept at -20°C under an inert atmosphere (e.g., argon or nitrogen).
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared using anhydrous solvents in a dry, inert atmosphere (e.g., in a glovebox or under a stream of argon or nitrogen). It is crucial to use freshly opened bottles of anhydrous solvent or solvent that has been appropriately dried. Once prepared, stock solutions should be stored in tightly sealed vials with septa to minimize exposure to atmospheric moisture. For optimal stability, store these solutions at -20°C.
Q4: Which solvents are recommended for preparing stock solutions?
A4: Aprotic solvents are the best choice for preparing stock solutions of this compound. Commonly used anhydrous solvents include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN). It is critical to ensure the water content of these solvents is minimal.
Q5: How can I assess the stability of my this compound stock solution?
A5: The stability of your stock solution can be assessed by monitoring the degradation of the acyl chloride over time. This is typically done by taking aliquots of the solution at various time points and analyzing them using techniques like High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. These methods can quantify the remaining acyl chloride and the appearance of the hydrolyzed carboxylic acid. A detailed protocol for stability assessment via HPLC is provided in this guide.
Troubleshooting Guide
Q1: My acylation reaction is giving a low yield. Could my this compound stock solution be the problem?
A1: Yes, a low yield in an acylation reaction is a common indicator of a degraded this compound stock solution. If the acyl chloride has hydrolyzed to its carboxylic acid, it will no longer be reactive towards your substrate.
To troubleshoot, consider the following:
-
Age and storage of the stock solution: How old is your stock solution, and how has it been stored? If it's old or has been stored improperly (e.g., with frequent freeze-thaw cycles or exposure to air), it has likely degraded.
-
Preparation of the stock solution: Was the stock solution prepared under strictly anhydrous conditions with high-purity, dry solvents?
-
Visual inspection: While not always indicative, any cloudiness or precipitation in the stock solution could suggest degradation or contamination.
Recommended Action: Prepare a fresh stock solution of this compound under rigorously anhydrous conditions and repeat the reaction.
Q2: I observe inconsistent results between experiments using the same stock solution. What could be the cause?
A2: Inconsistent results can arise from the progressive degradation of your stock solution with each use. Every time the vial is opened, there is a chance for moisture to enter and initiate hydrolysis.
To address this, you can:
-
Aliquot the stock solution: After preparing a fresh stock solution, immediately divide it into smaller, single-use aliquots. This minimizes the number of times the main stock is exposed to the atmosphere.
-
Use a syringe through a septum: When accessing your stock solution, use a dry syringe to pierce the septum of the vial. This is preferable to opening the cap.
-
Maintain an inert atmosphere: If possible, store and handle your stock solution vials in a desiccator or glovebox.
Q3: How can I confirm that my this compound has degraded?
A3: You can confirm degradation by analytical methods.
-
HPLC Analysis: Inject a sample of your stock solution (after derivatization, as described in the protocol below) into an HPLC system. The appearance of a new peak corresponding to the hydrolyzed carboxylic acid and a decrease in the area of the peak for the acyl chloride derivative will confirm degradation.
-
NMR Spectroscopy: ¹H NMR spectroscopy can also be used. The chemical shift of the protons adjacent to the carbonyl group will differ between the acyl chloride and the carboxylic acid.
Stability of this compound Stock Solutions
Currently, there is limited publicly available quantitative data on the degradation rates of this compound in various solvents and temperatures. However, based on the known high reactivity of acyl chlorides, a qualitative stability summary is provided below. It is strongly recommended that users perform their own stability studies for their specific experimental conditions.
| Solvent | Temperature | Expected Stability | Recommendations |
| Anhydrous Dichloromethane (DCM) | -20°C | High | Recommended for long-term storage. Prepare fresh and aliquot. |
| Anhydrous Acetonitrile (ACN) | -20°C | High | Suitable for long-term storage. Ensure solvent is of high purity and dry. |
| Anhydrous Tetrahydrofuran (THF) | -20°C | Moderate | Prone to peroxide formation over time. Use freshly opened bottles. |
| Anhydrous Dichloromethane (DCM) | 4°C | Moderate | Suitable for short-term storage (days). |
| Anhydrous Dichloromethane (DCM) | Room Temperature | Low | Not recommended for storage. Prepare fresh for immediate use. |
Degradation Pathway
The primary degradation pathway for this compound is hydrolysis, which converts the acyl chloride to the corresponding carboxylic acid upon reaction with water.
References
side reactions of acyl chlorides in aqueous PEGylation conditions
Welcome to the technical support center for PEGylation using acyl chloride-activated reagents. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with this highly reactive chemistry in aqueous environments. Find answers to frequently asked questions and follow our troubleshooting guides to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when using acyl chloride-functionalized PEG in aqueous solutions? A1: The primary challenge is the high reactivity of the acyl chloride group. It readily reacts with water (hydrolysis) in a competing side reaction to the desired reaction with amine groups on the target molecule (aminolysis).[1][2][3] This hydrolysis converts the reactive acyl chloride into a non-reactive carboxylic acid, which reduces the overall efficiency of your PEGylation reaction.[4]
Q2: How does pH affect the PEGylation reaction with acyl chlorides? A2: The pH of the reaction is a critical parameter that must be carefully optimized. The target amine groups on a protein or peptide need to be in their deprotonated, nucleophilic state to react, which is favored at a pH near or above their pKa (typically pH > 7.5).[5][6] However, the rate of the competing hydrolysis reaction also increases significantly at higher (more alkaline) pH.[7] Therefore, an optimal pH must be found that maximizes aminolysis while minimizing hydrolysis.
Q3: My PEGylation efficiency is very low. What are the likely causes? A3: Low efficiency is the most common issue and can stem from several factors:
-
Hydrolysis of Acyl Chloride-PEG: Your PEG reagent may have been inactivated by reacting with water before or during the PEGylation reaction. This is the most probable cause.[1][8]
-
Suboptimal pH: The pH may be too low, leaving the target amine groups protonated and non-nucleophilic, or too high, causing rapid hydrolysis of the acyl chloride.
-
Improper Storage: Acyl chloride-PEG reagents are highly sensitive to moisture. Improper storage can lead to degradation of the reagent before it is even used. They must be kept in dry, inert conditions.[2]
-
Protein Aggregation: The addition of PEG can sometimes alter the surface properties of the protein, leading to aggregation and precipitation out of the solution.[7]
Q4: How can I detect and quantify the products of my PEGylation reaction? A4: Chromatographic methods are essential for analyzing the reaction mixture.
-
Size-Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic size. It is effective at separating the larger PEGylated protein from the smaller, unreacted protein and the free PEG reagent.[9][10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates based on hydrophobicity. It can often resolve the unreacted protein, the PEGylated product, and various side products.[7][10]
-
Charged Aerosol Detection (CAD): Since PEG lacks a strong chromophore for UV detection, a detector like CAD can be used in-line with HPLC to quantify the PEG-containing species.[11][12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your PEGylation experiments.
| Problem | Possible Causes | Recommended Solutions |
| Low PEGylation Efficiency / Low Yield | 1. Hydrolysis of Acyl Chloride-PEG: The reagent is reacting with water instead of your protein.[1][4] 2. Suboptimal Reaction pH: The pH is either too low for the amine to be nucleophilic or too high, favoring hydrolysis.[5][7] 3. Degraded Reagent: The acyl chloride-PEG was exposed to moisture during storage. | 1. Optimize pH: Perform small-scale pilot reactions at different pH values (e.g., 7.0, 7.5, 8.0) to find the best balance between aminolysis and hydrolysis for your specific protein. 2. Use Fresh Reagent: Ensure your acyl chloride-PEG is fresh and has been stored under anhydrous conditions. 3. Increase Protein Concentration: A higher concentration of the target molecule can favor the bimolecular PEGylation reaction over the hydrolysis reaction. 4. Control Reaction Time: Minimize reaction time to reduce the extent of hydrolysis. Monitor the reaction progress closely using HPLC. |
| Protein Aggregation During or After Reaction | 1. Change in Protein Surface Properties: The attachment of PEG chains can expose hydrophobic patches or alter the surface charge, leading to aggregation.[7] 2. Unfavorable Buffer Conditions: The pH or ionic strength of the buffer may be close to the protein's isoelectric point. | 1. Optimize Molar Ratio: A high degree of PEGylation can increase the likelihood of aggregation. Try reducing the molar excess of the PEG reagent. 2. Screen Different Buffers: Evaluate a range of buffer conditions (e.g., phosphate, borate) and ionic strengths to find one that maintains protein stability. 3. Include Excipients: Consider adding stabilizing excipients, such as arginine or sucrose, to the reaction buffer. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Activity: The degree of hydrolysis of the acyl chloride-PEG may differ between vials or from improper handling. 2. Inaccurate pH Control: Small variations in buffer preparation can lead to significant changes in reaction kinetics. 3. Inconsistent Reaction Time/Temperature: Lack of precise control over reaction parameters. | 1. Aliquot Reagent: Upon receiving, aliquot the acyl chloride-PEG into single-use vials under an inert atmosphere (e.g., argon or nitrogen) to prevent repeated exposure to atmospheric moisture. 2. Calibrate pH Meter: Always use a freshly calibrated pH meter for buffer preparation. 3. Standardize Protocol: Maintain strict control over all reaction parameters, including time, temperature, and mixing speed. |
Data Summary: The pH Optimization Challenge
The central challenge in acyl chloride PEGylation is balancing the desired aminolysis reaction with the competing hydrolysis side reaction. The following table provides a conceptual summary of how reaction rates are affected by pH. Note that optimal pH is protein-dependent and must be determined empirically.
| pH | Amine Nucleophilicity (Relative) | Rate of Aminolysis (Conceptual) | Rate of Hydrolysis (Conceptual) | Expected Outcome |
| 6.5 | Low | Slow | Moderate | Low yield due to protonated amines. |
| 7.4 | Moderate | Moderate | High | A potential starting point for optimization. |
| 8.0 | High | Fast | Very High | Higher yield, but significant loss of reagent to hydrolysis. |
| 9.0 | Very High | Very Fast | Extremely High | Very low yield as hydrolysis outcompetes aminolysis almost completely. |
Visualized Workflows and Pathways
Reaction Pathway Diagram
The following diagram illustrates the competing reactions of an acyl chloride-PEG reagent in an aqueous solution containing a protein with accessible amine groups.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 3. chemrevise.org [chemrevise.org]
- 4. savemyexams.com [savemyexams.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. biopharminternational.com [biopharminternational.com]
- 10. lcms.cz [lcms.cz]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Controlling PEGylation with Methyl-PEG4-acyl chloride
This guide provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting advice, and frequently asked questions for controlling the degree of PEGylation when using Methyl-PEG4-acyl chloride.
Frequently Asked Questions (FAQs)
Q1: What is the "degree of PEGylation" and why is it a critical parameter?
The degree of PEGylation refers to the average number of polyethylene (B3416737) glycol (PEG) chains attached to a single molecule (e.g., a protein or peptide).[1] It is a critical quality attribute (CQA) that must be controlled because it directly impacts the therapeutic properties of the bioconjugate.[2] An optimal degree of PEGylation can increase a drug's stability, extend its circulation half-life, and reduce immunogenicity.[3][4] Conversely, uncontrolled or excessive PEGylation can lead to a loss of biological activity, altered pharmacokinetic profiles, or the creation of a heterogeneous product mixture that is difficult to characterize and purify.[5]
Q2: How does this compound react with proteins?
This compound is a highly reactive PEGylation reagent. Its acyl chloride functional group reacts readily with nucleophilic groups on a protein, primarily the primary amino groups. These include the N-terminal α-amino group and the ε-amino groups of lysine (B10760008) residues.[6] The reaction forms a stable amide bond. Due to its high reactivity, controlling the reaction is crucial to prevent unwanted side reactions and achieve the desired degree of PEGylation.
Q3: What are the primary factors that control the degree of PEGylation?
The main factors influencing the degree of PEGylation are:
-
Stoichiometry: The molar ratio of the PEG reagent to the protein.
-
pH: The pH of the reaction buffer affects the reactivity of the target amino groups.
-
Reaction Time: The duration of the conjugation reaction.
-
Temperature: The temperature at which the reaction is conducted.
-
Protein Concentration: The concentration of the target molecule in the reaction mixture.[7]
-
Mixing Efficiency: The rate and method of reagent addition and mixing.
Q4: How can I characterize the degree of PEGylation in my sample?
Several analytical techniques can be used to determine the degree of PEGylation:
-
SDS-PAGE: Provides a qualitative view of the increase in molecular weight, showing bands for native protein, mono-PEGylated, di-PEGylated species, etc.[8]
-
Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, which increases significantly with PEGylation.[9] It is effective for separating native from PEGylated proteins.[9]
-
Ion Exchange Chromatography (IEX): Separates based on charge. PEGylation can shield surface charges, altering elution profiles and allowing separation of different PEGylated forms.[]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS provide precise molecular weight information, allowing for accurate determination of the number of attached PEG chains.[11][12]
-
NMR Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks.[1][13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Degree of PEGylation & High Polydispersity (Multiple PEG chains attached, broad product distribution) | 1. Molar ratio of PEG to protein is too high. 2. Reaction pH is too high, leading to deprotonation and high reactivity of multiple lysine residues.[8]3. Reaction time is too long, allowing the reaction to proceed beyond the desired endpoint.4. Inefficient mixing, causing localized high concentrations of the PEG reagent upon addition. | 1. Optimize Stoichiometry: Perform a series of small-scale reactions with varying molar ratios (e.g., 1:1, 3:1, 5:1, 10:1 of PEG:protein) to find the optimal ratio for your desired degree of PEGylation.2. Lower Reaction pH: Conduct the reaction at a lower pH (e.g., 7.0-7.5) to favor modification of the more acidic N-terminal α-amino group over the ε-amino groups of lysines (pKa ~10.5).[14] For broader reactivity, a pH of 8.0-9.0 can be used, but requires tighter control of other parameters.[15]3. Reduce Reaction Time: Quench the reaction at earlier time points (e.g., 15, 30, 60 minutes) and analyze the products to determine the optimal duration.4. Improve Reagent Addition: Add the PEG reagent slowly and dropwise to the protein solution under vigorous and constant stirring to ensure immediate and uniform distribution. |
| Low or No PEGylation (Reaction yields primarily unreacted protein) | 1. Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis in aqueous buffers. The reagent may be inactive before it can react with the protein.2. Molar ratio of PEG to protein is too low. 3. Reaction pH is too low, causing protonation of the target amino groups and reducing their nucleophilicity.4. Protein conformation/aggregation: The target sites on the protein may be sterically hindered or inaccessible. | 1. Ensure Reagent Activity: Prepare the this compound solution in a dry, aprotic solvent (e.g., anhydrous DMF or DMSO) immediately before use. Add it swiftly to the protein buffer solution to minimize hydrolysis.[16]2. Increase Molar Ratio: Systematically increase the molar excess of the PEG reagent.3. Increase Reaction pH: Gradually increase the pH of the reaction buffer (e.g., in 0.5 unit increments from 7.0 to 8.5) to increase the reactivity of the target amino groups.4. Modify Buffer Conditions: Include additives that promote protein stability and solubility, if compatible with the reaction. |
| Inconsistent Results Between Batches | 1. Inconsistent reagent quality: The PEG reagent may have degraded due to improper storage (exposure to moisture).2. Poor control of reaction parameters: Minor variations in pH, temperature, time, or mixing speed between experiments.3. Inaccurate concentration measurements of the protein or PEG reagent. | 1. Proper Reagent Handling: Purchase high-quality reagents and store them under inert gas (e.g., argon or nitrogen) in a desiccator. Once opened, use quickly or aliquot into smaller, single-use vials to prevent repeated exposure to atmospheric moisture.2. Standardize the Protocol: Maintain strict and consistent control over all reaction parameters. Use a calibrated pH meter and a temperature-controlled reaction vessel.3. Accurate Quantification: Use a reliable method (e.g., A280 with the correct extinction coefficient, or a BCA assay) to determine the protein concentration before each reaction. Weigh the PEG reagent carefully. |
| Protein Precipitation During Reaction | 1. Cross-linking: If the starting PEG material contains di-functionalized impurities (e.g., diacyl chloride PEG), it can cross-link protein molecules, leading to aggregation and precipitation.[17]2. Change in solubility: A high degree of PEGylation can sometimes alter the protein's solubility characteristics in the reaction buffer.[18] | 1. Use High-Purity Monofunctional PEG: Ensure you are using a high-purity monomethoxy-PEG derivative to prevent cross-linking.[17]2. Optimize Buffer/Concentration: Screen different buffer systems or reduce the protein concentration to maintain solubility throughout the reaction. |
Key Experimental Protocols
Protocol 1: Controlled PEGylation of a Protein with this compound
This protocol provides a general framework. Optimal conditions (molar ratio, pH, time) must be determined empirically for each specific protein.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM sodium phosphate) and adjust the pH to the desired value (e.g., 7.5 for higher N-terminal selectivity or 8.5 for broader lysine reactivity). Degas the buffer and store it at the intended reaction temperature (typically 4°C or room temperature).
-
Protein Solution Preparation: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL). Ensure the protein is fully dissolved and stable.
-
PEG Reagent Preparation (Perform Immediately Before Use):
-
Calculate the mass of this compound required for the desired molar excess over the protein.
-
Weigh the reagent in a dry microcentrifuge tube.
-
Dissolve it in a minimal volume of a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) to create a concentrated stock solution.
-
-
PEGylation Reaction:
-
Place the protein solution in a temperature-controlled vessel with a stir bar for efficient mixing.
-
While stirring vigorously, add the calculated volume of the PEG reagent stock solution dropwise to the protein solution.
-
Allow the reaction to proceed for a predetermined time (e.g., 30-60 minutes).
-
-
Quenching the Reaction: Stop the reaction by adding a quenching buffer containing a high concentration of a small molecule with a primary amine, such as 1 M Tris or glycine, to consume any unreacted acyl chloride.
-
Purification: Remove unreacted PEG, hydrolyzed PEG, and quenching reagents from the PEGylated protein mixture using a suitable chromatography technique such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).[9][]
Protocol 2: Analysis of PEGylation Degree by SDS-PAGE
-
Sample Preparation: Take aliquots of the reaction mixture at different time points (e.g., 0, 15, 30, 60 minutes) and immediately mix them with an equal volume of 2x SDS-PAGE loading buffer to quench the reaction and denature the proteins. Include a control sample of the unreacted native protein.
-
Gel Electrophoresis: Load the samples onto a suitable polyacrylamide gel (e.g., 4-15% gradient gel).
-
Run the Gel: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Analysis: Visualize the results. The native protein will appear as the lowest molecular weight band. Mono-PEGylated, di-PEGylated, and higher-order species will appear as distinct bands with progressively higher molecular weights. The relative intensity of these bands provides a semi-quantitative measure of the degree of PEGylation.
Data Summary Tables
Table 1: Influence of Stoichiometry on Degree of PEGylation
| Molar Ratio (mPEG-acyl chloride : Protein) | Expected Degree of PEGylation | Primary Product(s) |
| 1:1 to 3:1 | Low | Mono-PEGylated + Unreacted Protein |
| 5:1 to 10:1 | Moderate | Mono- and Di-PEGylated Species |
| > 20:1 | High | Multi-PEGylated Species (High Polydispersity) |
Table 2: General Effect of pH on Site-Selectivity of Amine PEGylation
| Reaction pH | Primary Target Site(s) | Rationale |
| 6.5 - 7.5 | N-terminal α-amino group | The N-terminus typically has a lower pKa (7.6-8.0) than lysine residues, making it more nucleophilic at near-neutral pH.[14] |
| 8.0 - 9.0 | Lysine ε-amino groups & N-terminus | Lysine ε-amino groups (pKa ~10.0-10.5) become significantly deprotonated and highly reactive, leading to modification at multiple sites.[8][14] |
Visualizations
Caption: Workflow for a controlled PEGylation experiment.
Caption: Key factors influencing the degree of PEGylation.
References
- 1. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. creativepegworks.com [creativepegworks.com]
- 5. ir.canterbury.ac.nz [ir.canterbury.ac.nz]
- 6. creativepegworks.com [creativepegworks.com]
- 7. espace.inrs.ca [espace.inrs.ca]
- 8. researchgate.net [researchgate.net]
- 9. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. PEGylation Reagents Selection Guide | Biopharma PEG [biochempeg.com]
- 16. researchgate.net [researchgate.net]
- 17. PEGylation Modification in Biopharmaceuticals - Creative Proteomics [creative-proteomics.com]
- 18. researchgate.net [researchgate.net]
impact of pH on the efficiency of Methyl-PEG4-acyl chloride reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of pH on the efficiency of Methyl-PEG4-acyl chloride reactions. Find troubleshooting advice and answers to frequently asked questions to optimize your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your PEGylation experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Suboptimal Reaction pH: The pH is too low, resulting in protonation of the primary amine and reduced nucleophilicity. Alternatively, the pH is too high, leading to rapid hydrolysis of the acyl chloride.[1] 2. Hydrolysis of this compound: The reagent was exposed to moisture during storage or the reaction conditions favor hydrolysis (e.g., high pH, prolonged reaction time in aqueous buffer).[1][2] 3. Inactive Reagent: The this compound has degraded due to improper storage. | 1. Optimize Reaction pH: Perform small-scale pilot reactions at different pH values within the recommended range (e.g., 7.0, 7.5, 8.0, 8.5) to determine the optimal condition for your specific molecule.[1] 2. Minimize Hydrolysis: Use fresh, anhydrous solvents to dissolve the PEG reagent immediately before use. Minimize the time the acyl chloride is in an aqueous buffer before reacting with the target molecule.[1] 3. Use Fresh Reagent: Ensure the this compound is stored under anhydrous conditions and use a fresh vial if degradation is suspected. |
| Presence of Multiple Byproducts | 1. Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the acyl chloride.[1] 2. Side Reactions at High pH: At pH values above 8.5, in addition to hydrolysis of the acyl chloride, side reactions with other nucleophilic groups on the target molecule may occur. | 1. Use a Non-Nucleophilic Buffer: Exchange the target molecule into a buffer such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[1] 2. Lower the Reaction pH: If side reactions are suspected, try running the reaction at a lower pH within the optimal range (e.g., 7.0-7.5). |
| Poor Reagent Solubility | 1. Hydrophobicity of the Reagent: this compound may have limited solubility in purely aqueous buffers. | 1. Use a Co-solvent: Dissolve the this compound in a small amount of a water-miscible, anhydrous organic solvent like DMSO or DMF immediately before adding it to the reaction mixture.[3] The final concentration of the organic solvent should generally be kept below 10% to avoid denaturation of proteins.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for reacting this compound with a primary amine?
A1: The optimal pH range for the reaction of this compound with a primary amine is typically between 7.0 and 8.5.[1] This range represents a balance between ensuring the primary amine is sufficiently deprotonated to be nucleophilic and minimizing the hydrolysis of the highly reactive acyl chloride.[1][3]
Q2: Why is pH so critical for this reaction?
A2: pH is critical because it controls the two main competing reactions: the desired acylation and the undesired hydrolysis. The primary amine target must be in its unprotonated form (R-NH₂) to act as a nucleophile and attack the acyl chloride. The concentration of the unprotonated amine increases with pH. However, the rate of hydrolysis of the acyl chloride by water also increases significantly at higher pH.[1][4]
Q3: What happens if the pH is too low?
A3: If the pH is too low (e.g., below 7.0), a significant portion of the primary amines on the target molecule will be protonated (R-NH₃⁺). This protonated form is not nucleophilic and will not react with the acyl chloride, leading to a very low or no reaction yield.
Q4: What happens if the pH is too high?
A4: If the pH is too high (e.g., above 8.5), the hydrolysis of this compound to the corresponding carboxylic acid becomes the dominant reaction.[4] This rapid degradation of the reagent will significantly reduce the amount available to react with the target amine, leading to a low yield of the desired product.
Q5: Can I use any buffer for this reaction?
A5: No, it is crucial to avoid buffers containing primary amines, such as Tris or glycine (B1666218).[1] These buffers will compete with your target molecule for the this compound, leading to a lower yield of your desired conjugate and the formation of unwanted byproducts.[1] Recommended buffers include phosphate-buffered saline (PBS) and borate buffer.
Q6: How quickly does this compound hydrolyze?
Data Presentation
The following table provides a representative summary of the expected impact of pH on the efficiency of a this compound reaction with a primary amine, illustrating the trade-off between amine reactivity and acyl chloride stability.
| pH | Amine Nucleophilicity | Acyl Chloride Stability | Predominant Reaction | Expected Product Yield |
| 6.0 | Low | High | Minimal Reaction | Very Low |
| 7.0 | Moderate | Moderate | Acylation and some hydrolysis | Moderate |
| 7.5-8.0 | High | Moderate to Low | Optimal Acylation | High |
| 8.5 | Very High | Low | Acylation and significant hydrolysis | Moderate to Low |
| 9.0 | Very High | Very Low | Predominantly Hydrolysis | Very Low |
Note: This table presents a generalized trend based on established chemical principles for acylation reactions. Optimal pH for a specific application should be determined empirically.
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a general guideline for the reaction of this compound with a protein containing primary amines (e.g., lysine (B10760008) residues).
1. Materials and Preparation:
- Protein Solution: Prepare the protein in a suitable amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).
- This compound: Allow the reagent to warm to room temperature before opening to prevent moisture condensation.
- Anhydrous Solvent: Use anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
- Quenching Buffer: Prepare a 1 M solution of glycine or Tris, pH 8.0.
2. Reaction Procedure: a. Immediately before the reaction, prepare a stock solution of this compound in the anhydrous solvent (e.g., 10-100 mM in DMSO). b. Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[3] c. Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The optimal time and temperature should be determined empirically. d. To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM to react with any unreacted this compound.[3] e. Incubate for 15-30 minutes at room temperature. f. Purify the PEGylated protein from the unreacted PEG reagent and byproducts using an appropriate chromatography method (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX)).
3. Analysis:
- Analyze the reaction products using SDS-PAGE to observe the increase in molecular weight of the PEGylated protein.
- Use techniques like HPLC or mass spectrometry to assess the purity and confirm the identity of the conjugate.
Visualizations
Caption: Reaction pathway for this compound.
Caption: Troubleshooting workflow for low product yield.
Caption: Relationship between pH and reaction efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 6. chem.ualberta.ca [chem.ualberta.ca]
removing unreacted Methyl-PEG4-acyl chloride from a reaction mixture
This guide provides troubleshooting advice and frequently asked questions for researchers dealing with the removal of unreacted Methyl-PEG4-acyl chloride from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the challenges in removing it?
This compound is a PEG-based linker often used to connect two ligands in the formation of molecules like PROTACs.[1] The primary challenge stems from its high reactivity and the properties of the resulting PEGylated molecule. The acyl chloride group is a potent electrophile that readily reacts with nucleophiles.[2] While this reactivity is essential for the desired conjugation, any excess reagent must be removed. The PEGylation process often leads to a complex mixture of the desired product, unreacted starting materials, and various byproducts, making purification essential.[][4]
Q2: My reaction is complete. What is the first step to handle the unreacted this compound?
The first and most critical step is to "quench" the reaction. This involves adding a simple nucleophile to the reaction mixture to convert the highly reactive unreacted acyl chloride into a more stable, inert compound.[5] This prevents it from reacting further during workup and purification. Common quenching agents include water, which hydrolyzes the acyl chloride to a carboxylic acid, or a simple alcohol like methanol (B129727), which converts it to an ester.[5][6][7] This process is typically very fast and exothermic.[8]
Q3: What are the primary methods for purifying my product away from the quenched PEG linker?
Once the excess acyl chloride is quenched, several standard purification techniques can be employed. The choice depends heavily on the properties of your desired product (e.g., a large protein versus a small organic molecule). The most common methods include:
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size in solution.[]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity.[9][10]
-
Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge.[][11]
-
Liquid-Liquid Extraction (LLE): Separates compounds based on their different solubilities in two immiscible liquids.[9][12]
-
Solid-Phase Extraction (SPE): Used for rapid sample cleanup by adsorbing the compound or impurities onto a solid matrix.[9]
-
Dialysis / Ultrafiltration: A size-based method suitable for large biomolecules.[11][13]
Q4: How can I monitor the reaction and confirm the removal of the unreacted PEG reagent?
Several analytical techniques can be used. For monitoring the disappearance of the acyl chloride, Infrared (IR) Spectroscopy can be useful. For confirming its removal and assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools.[14] Gas Chromatography (GC) may also be used, though it often requires derivatization of the acyl chloride to a more stable compound.[2] For PEGylated proteins, UPLC with both UV and Evaporative Light Scattering Detection (ELSD) can provide excellent resolution between the non-PEGylated protein, the PEGylated conjugate, and the unreacted PEG reagent.
Q5: The unreacted PEG linker and my product are very similar in size. What should I do?
When the product and the unreacted PEG linker have similar molecular weights, size-exclusion chromatography (SEC) will likely have poor resolution.[9] In this scenario, you must exploit other differences in physicochemical properties. Reversed-phase chromatography (RP-HPLC), which separates based on polarity, is often the best alternative.[10] If your product and the quenched PEG linker (now likely a carboxylic acid) have different charge states at a specific pH, ion-exchange chromatography (IEX) can be a very effective method.[][11]
Purification Method Selection Guide
The optimal purification strategy depends on the nature of your target molecule. The table below summarizes the most common techniques.
| Purification Method | Principle | Best Suited For | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) | Separation based on molecular size (hydrodynamic radius).[] | Large biomolecules (proteins, antibodies) significantly larger than the PEG linker.[11][15] | Mild conditions, effective for removing small molecule byproducts.[] | Poor resolution for molecules of similar size, can lead to sample dilution.[9][11] |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity.[9] | Small to medium-sized molecules, peptides, and proteins where PEGylation alters hydrophobicity.[10] | High resolution and purity are achievable; well-established technique.[9] | Can be time-consuming for large scales; may require method development.[9] |
| Ion-Exchange Chromatography (IEX) | Separation based on net surface charge.[] | Charged molecules, particularly proteins where PEGylation shields surface charges, altering pI.[4][11] | Can separate positional isomers and species with different degrees of PEGylation.[] | Effectiveness can diminish as the degree of PEGylation increases and shields more charge.[11] |
| Liquid-Liquid Extraction (LLE) | Separation based on differential solubility in two immiscible liquid phases.[12] | Small, non-polar to moderately polar organic molecules.[16] | Simple, inexpensive, and scalable for initial cleanup.[9] | Can be labor-intensive; emulsion formation can be problematic.[9] |
| Solid-Phase Extraction (SPE) | Adsorption chromatography for sample cleanup.[9] | Rapid removal of excess PEG from small-scale reactions or as a pre-purification step.[16] | Fast and simple; suitable for high-throughput screening.[9] | Lower resolution compared to HPLC; limited sample capacity.[9] |
| Dialysis / Ultrafiltration | Separation of molecules based on size using a semipermeable membrane.[13] | Large biomolecules where the goal is to remove small impurities like unreacted PEG.[11] | Simple and effective for buffer exchange and removing small molecules. | Cannot fully remove all impurities; a trade-off between purity and yield is often required.[11] |
Experimental Protocols
Protocol 1: Quenching Excess this compound
Objective: To neutralize the reactive acyl chloride functionality post-reaction to prevent side reactions during workup and purification.
Materials:
-
Completed reaction mixture in an organic solvent.
-
Methanol or Deionized Water.
-
Ice bath.
Procedure:
-
Cool the reaction vessel containing the crude mixture in an ice bath to control the exothermic reaction.[8]
-
Slowly, add an excess (e.g., 5-10 equivalents relative to the initial amount of acyl chloride) of the quenching agent (methanol or water) dropwise while stirring.[5]
-
Allow the mixture to stir in the ice bath for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure the reaction is complete.
-
The mixture now contains the desired product and the quenched, more stable PEG derivative (Methyl-PEG4-carboxylic acid if quenched with water, or Methyl-PEG4-methyl ester if quenched with methanol), ready for purification.
Protocol 2: Purification by Reversed-Phase HPLC (RP-HPLC)
Objective: To achieve high purity separation of a PEGylated small molecule from the quenched, unreacted PEG linker based on differences in hydrophobicity.[9]
Materials:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase column (e.g., C18, 5-10 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Quenched crude reaction mixture.
-
0.22 µm syringe filters.
Procedure:
-
System Preparation: Equilibrate the HPLC system and column with a low percentage of Mobile Phase B (e.g., 5-10%) until a stable baseline is achieved on the detector.[9]
-
Sample Preparation: Dissolve the quenched reaction mixture in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or the initial mobile phase). Filter the sample through a 0.22 µm syringe filter to remove particulates.[9]
-
Injection: Inject the filtered sample onto the equilibrated column.
-
Elution: Elute the sample using a linear gradient of Mobile Phase B. A typical starting gradient could be 10% to 90% Mobile Phase B over 30-60 minutes.[9] The more polar, quenched PEG linker is expected to elute earlier than the more hydrophobic PEGylated product.
-
Fraction Collection: Collect fractions corresponding to the product peak as identified by the UV detector.
-
Analysis and Concentration: Analyze the collected fractions for purity (e.g., by analytical HPLC). Pool the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Purification Workflow
The following diagram illustrates a logical workflow for selecting an appropriate purification strategy after quenching the reaction.
Caption: Decision tree for selecting a purification method.
References
- 1. amsbio.com [amsbio.com]
- 2. benchchem.com [benchchem.com]
- 4. US8889837B2 - Purification of pegylated polypeptides - Google Patents [patents.google.com]
- 5. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 13. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
dealing with heterogeneity in products from Methyl-PEG4-acyl chloride PEGylation
Welcome to the technical support center for Methyl-PEG4-acyl chloride PEGylation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to product heterogeneity in their PEGylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterogeneity in my PEGylation reaction with this compound?
A1: Heterogeneity in PEGylation reactions primarily arises from the following factors:
-
Multiple Reaction Sites: this compound is an amine-reactive PEGylation reagent. It primarily reacts with the primary amino groups on a protein, which include the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus.[1][2] Since proteins typically have multiple lysine residues, the PEG molecule can attach at various locations, creating positional isomers.
-
Variable Degree of PEGylation: The number of PEG molecules attached to a single protein can vary, resulting in a mixture of mono-, di-, multi-PEGylated, and un-PEGylated proteins.[1][3][4] This distribution is often statistical and depends on the reaction conditions.
-
Side Reactions: Although acyl chlorides are highly reactive towards primary amines, side reactions can occur. Hydrolysis of the acyl chloride group can compete with the amidation reaction, leading to the formation of inactive PEG-acid.[2] Additionally, reactions with other nucleophilic residues like serine, tyrosine, and histidine can occur under certain conditions, though they are generally less favorable.[2][5]
Q2: How can I control the degree of PEGylation in my reaction?
A2: Controlling the degree of PEGylation is crucial for achieving a more homogeneous product. Here are key parameters to adjust:
-
Stoichiometry: The molar ratio of the PEG reagent to the protein is a critical factor.[6] Increasing the molar excess of this compound will generally lead to a higher degree of PEGylation. It is essential to perform optimization experiments with varying ratios to find the optimal balance for your desired product.
-
Reaction pH: The pH of the reaction buffer influences the reactivity of the target amino groups.[7] The ε-amino group of lysine has a pKa of ~10.5, while the N-terminal α-amino group has a pKa of ~7.8-8.5.[8] Performing the reaction at a lower pH (e.g., 7.0-8.0) can favor N-terminal PEGylation due to the higher nucleophilicity of the unprotonated N-terminal amine at that pH.[7] For random lysine PEGylation, a pH of 8.0-9.0 is common.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally result in a lower degree of PEGylation. Conversely, longer reaction times and higher temperatures can drive the reaction towards higher degrees of PEGylation but may also increase the risk of side reactions and protein degradation. Typical reaction times can range from 30 minutes to a few hours.
Q3: Which analytical techniques are best for characterizing the heterogeneity of my PEGylated product?
A3: A multi-faceted analytical approach is recommended to fully characterize the heterogeneity of your PEGylated product. The most common and effective techniques are:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful tool for separating different PEGylated species.[9][10][]
-
Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius, allowing for the separation of species with different numbers of attached PEG chains (e.g., mono-, di-, tri-PEGylated).[3][12]
-
Reversed-Phase HPLC (RP-HPLC): Separates based on hydrophobicity. The addition of PEG chains alters the protein's hydrophobicity, enabling the separation of different PEGylated forms and even positional isomers in some cases.[3][8]
-
Ion-Exchange Chromatography (IEX-HPLC): Separates based on charge. Since PEGylation of lysine residues neutralizes their positive charge, IEX-HPLC can effectively separate species with different degrees of PEGylation.[3][5]
-
-
Mass Spectrometry (MS): Provides precise molecular weight information, which is crucial for confirming the degree of PEGylation.[1][9]
-
SDS-PAGE: A simpler, more qualitative method to visualize the increase in molecular weight upon PEGylation. Different bands corresponding to different degrees of PEGylation can often be observed.
Troubleshooting Guide
Issue 1: Low PEGylation Efficiency (High levels of unmodified protein)
| Potential Cause | Troubleshooting Step |
| Insufficient Molar Ratio of PEG Reagent | Increase the molar excess of this compound in the reaction. Titrate the ratio to find the optimal concentration. |
| Hydrolysis of this compound | Ensure the PEG reagent is stored under dry conditions and is freshly prepared before use. Minimize exposure to moisture. Perform the reaction in an appropriate buffer. |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. For lysine modification, a pH of 8.0-9.0 is generally recommended. Ensure the buffer does not contain primary amines (e.g., Tris), as they will compete with the protein for the PEG reagent.[16] |
| Short Reaction Time or Low Temperature | Increase the reaction time or temperature. Monitor the reaction progress at different time points to determine the optimal duration. |
Issue 2: High Degree of PEGylation (Predominance of multi-PEGylated species)
| Potential Cause | Troubleshooting Step |
| Excessive Molar Ratio of PEG Reagent | Decrease the molar ratio of this compound to the protein.[6] |
| Prolonged Reaction Time or High Temperature | Reduce the reaction time and/or temperature to slow down the reaction rate and limit the extent of modification. |
| High Reaction pH | If targeting mono-PEGylation, consider lowering the reaction pH to favor modification of the more reactive N-terminus over multiple lysine residues.[7] |
Issue 3: Product Instability or Aggregation after PEGylation
| Potential Cause | Troubleshooting Step |
| High Degree of PEGylation | An excessive number of attached PEG chains can sometimes lead to protein unfolding or aggregation. Reduce the degree of PEGylation by adjusting the reaction conditions as described above. |
| Buffer Incompatibility | After the reaction, perform buffer exchange into a formulation buffer that is known to be suitable for the stability of your protein. |
| Presence of Unreacted Reagents | Purify the PEGylated protein from unreacted PEG and other reaction components using techniques like SEC or IEX chromatography. |
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation with this compound
-
Protein Preparation: Dissolve the protein in a suitable non-amine-containing buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.5-8.5. The protein concentration should be optimized for your specific system, typically in the range of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.
-
PEGylation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring.
-
Incubation: Allow the reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified duration (e.g., 1-2 hours).
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as glycine (B1666218) or Tris, to consume any unreacted PEG reagent.
-
Purification: Purify the PEGylated protein from the reaction mixture using size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to remove unreacted PEG, quenched reagent, and to separate different PEGylated species.
Protocol 2: Characterization by RP-HPLC
-
Sample Preparation: Dilute the purified PEGylated protein and the un-PEGylated control in the initial mobile phase.
-
HPLC System: Use a reversed-phase column (e.g., C4 or C18) suitable for protein separations.
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
-
Gradient: Run a linear gradient from a low percentage of Mobile Phase B to a high percentage over a suitable time frame (e.g., 20-60 minutes) to elute the different species.
-
Detection: Monitor the elution profile using a UV detector at 220 nm and/or 280 nm.
-
Data Analysis: Compare the chromatograms of the PEGylated sample and the un-PEGylated control to identify new peaks corresponding to the PEGylated species. The retention times will vary based on the degree of PEGylation.
Protocol 3: Characterization by MALDI-TOF MS
-
Sample Preparation: Mix a small amount of the purified PEGylated protein sample with a suitable matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.[14][17]
-
Matrix Solution Preparation: Prepare a saturated solution of the matrix in a solvent mixture such as 30% acetonitrile in water with 0.1% TFA.
-
Spotting: Apply approximately 1 µL of the sample-matrix mixture to the MALDI target and allow it to air dry (dried droplet method).
-
Data Acquisition: Analyze the sample using a MALDI-TOF mass spectrometer in linear mode for high molecular weight proteins.
-
Data Analysis: Determine the molecular weights of the peaks in the resulting spectrum. The mass difference between peaks will correspond to the mass of the attached PEG moieties, allowing for the determination of the degree of PEGylation.
Visualizations
Caption: Experimental workflow for PEGylation and analysis.
Caption: Key sources of product heterogeneity in PEGylation.
Caption: A logical approach to troubleshooting PEGylation reactions.
References
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of heterogeneity in nonspecific PEGylation reactions of biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. media.neliti.com [media.neliti.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. covalx.com [covalx.com]
- 15. enovatia.com [enovatia.com]
- 16. broadpharm.com [broadpharm.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to Validating Protein Bioactivity After PEGylation with Methyl-PEG4-acyl Chloride
For drug development professionals, enhancing the therapeutic profile of a protein is paramount. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG), is a clinically-proven strategy to improve a protein's pharmacokinetic properties, such as extending its in vivo half-life and reducing immunogenicity.[1][2][3] Methyl-PEG4-acyl chloride is an amine-reactive reagent that specifically targets primary amino groups, such as the N-terminus and the ε-amino group of lysine (B10760008) residues, to form a stable amide bond.
However, the addition of even a small PEG chain like a PEG4 moiety can potentially impact the protein's structure and function.[4][5][6] The PEG molecule can cause steric hindrance, partially blocking interactions between the therapeutic protein and its target, which may lead to a decrease in biological activity.[2][7] Therefore, rigorous validation is not just recommended; it is a critical step to ensure that the benefits of PEGylation do not come at the cost of compromised efficacy.
This guide provides a comprehensive comparison of a protein's performance before and after PEGylation, offering detailed experimental protocols, comparative data tables, and a look at alternative technologies to provide researchers with a framework for making informed decisions.
Part 1: Confirmation of Successful PEGylation
Before assessing bioactivity, it is essential to confirm that the PEGylation reaction was successful and to characterize the resulting conjugate. The primary goals are to verify the increase in molecular weight and to assess the purity of the PEGylated product, separating it from the unreacted protein and excess PEG reagent.
Comparative Analysis of Physicochemical Properties
The covalent attachment of this compound will increase the molecular weight of the protein and alter its hydrodynamic radius. These changes are readily detectable using standard protein analysis techniques.
| Parameter | Native Protein | PEGylated Protein | Method of Analysis |
| Apparent Molecular Weight (kDa) | X | X + (mass of Methyl-PEG4) | SDS-PAGE |
| Hydrodynamic Volume | Smaller | Larger | Size-Exclusion Chromatography (SEC) |
| Purity (%) | >95% | >95% (post-purification) | Size-Exclusion Chromatography (SEC) |
| Degree of PEGylation | N/A | 1-n (moles of PEG/mole of protein) | Mass Spectrometry / SEC |
Table 1: Comparison of the physicochemical properties of the native and PEGylated protein. The degree of PEGylation will depend on the number of accessible primary amines.
Experimental Protocol: SDS-PAGE Analysis
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental technique used to visualize the increase in molecular weight following PEGylation.[8]
Objective: To confirm an increase in the apparent molecular weight of the protein after conjugation with Methyl-PEG4.
Materials:
-
Precast or hand-cast polyacrylamide gels (e.g., 4-20% gradient)
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS)
-
2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Native and PEGylated protein samples
-
Coomassie Brilliant Blue or a suitable reverse stain like zinc-imidazole for detecting PEGylated proteins.[9]
Procedure:
-
Prepare samples by diluting the native and PEGylated proteins to a final concentration of 1 mg/mL in the 2X sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Load 10-15 µL of each sample and the molecular weight standard into the wells of the polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 150V) until the dye front reaches the bottom.
-
Stain the gel using Coomassie Blue for 1 hour and then destain until protein bands are clearly visible against a clear background. Alternatively, use a PEG-specific stain if Coomassie staining is faint.[10]
-
Analysis: Compare the band migration of the PEGylated protein to the native protein. A successful PEGylation will result in a band shift upwards, indicating a higher apparent molecular weight.
Experimental Protocol: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic size and is a powerful tool for quantifying the purity of the PEGylated conjugate and separating it from unreacted protein or free PEG.[11][12]
Objective: To quantify the percentage of PEGylated protein and assess the presence of aggregates or unreacted starting material.
Materials:
-
SEC column suitable for the molecular weight range of the protein and its conjugate.
-
Mobile phase: A buffer that minimizes non-specific interactions, such as Phosphate-Buffered Saline (PBS), pH 7.4.
-
Native and PEGylated protein samples (filtered through a 0.22 µm filter).
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved on the UV detector (280 nm).[11]
-
Inject a defined volume (e.g., 20 µL) of the native protein sample to establish its retention time.
-
Inject the same volume of the PEGylated protein sample.
-
Monitor the elution profile. The PEGylated protein, having a larger hydrodynamic radius, will elute earlier than the native protein.[11] Aggregates, if present, will elute even earlier.
-
Analysis: Integrate the peak areas of the chromatogram. The purity of the PEGylated protein is calculated as the area of the main conjugate peak divided by the total area of all protein-related peaks.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Impact of the PEG length and PEGylation site on the structural, thermodynamic, thermal, and proteolytic stability of mono‐PEGylated alpha‐1 antitrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. iosrjournals.org [iosrjournals.org]
- 9. Detection of PEGylated proteins in polyacrylamide gels by reverse staining with zinc and imidazole salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. lcms.cz [lcms.cz]
A Head-to-Head Comparison of Amine-Reactive PEG Linkers: Methyl-PEG4-acyl chloride vs. NHS-ester
For researchers, scientists, and drug development professionals engaged in bioconjugation, the choice of a suitable linker is paramount to the success of their endeavors. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic profiles of biomolecules. Among the various reactive moieties used for PEGylation, those targeting primary amines are of significant interest due to the abundance of lysine (B10760008) residues on the surface of most proteins. This guide provides an in-depth, objective comparison of two such amine-reactive linkers: Methyl-PEG4-acyl chloride and the more commonly utilized N-hydroxysuccinimide (NHS)-ester PEG linkers.
Executive Summary
This compound and NHS-ester PEG linkers are both capable of reacting with primary amines to form stable amide bonds. However, their reactivity, stability in aqueous environments, and consequently their suitability for different bioconjugation strategies differ significantly. Acyl chlorides are characterized by their extremely high reactivity, which leads to very fast conjugation kinetics but also makes them highly susceptible to rapid hydrolysis in aqueous buffers. This can result in low conjugation efficiency and difficulty in controlling the reaction. In contrast, NHS-ester PEG linkers, while also prone to hydrolysis, exhibit more manageable reaction kinetics and stability, allowing for greater control over the conjugation process. The choice between these two linkers will largely depend on the specific requirements of the application, including the sensitivity of the biomolecule, the desired reaction conditions, and the need for precise control over the degree of PEGylation.
Performance Comparison: Reactivity and Stability
The performance of these linkers is critically dependent on the balance between their reactivity towards the target amine and their stability in the aqueous reaction buffer.
This compound: Acyl chlorides are among the most reactive carboxylic acid derivatives.[1] This high reactivity is due to the strong electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] While this can lead to very rapid amide bond formation with primary amines, it also results in a violent reaction with water, leading to rapid hydrolysis back to the carboxylic acid.[3] This competing hydrolysis reaction is a major drawback in aqueous bioconjugation buffers, as it consumes the reagent and reduces the efficiency of protein modification. The handling of acyl chlorides requires strictly anhydrous conditions before their introduction to the reaction mixture.
NHS-ester PEG Linkers: NHS-esters are also highly reactive towards primary amines, forming stable amide bonds at neutral to slightly basic pH. However, they are generally less reactive than acyl chlorides. This moderately lower reactivity makes them more stable in aqueous solutions, although they are still susceptible to hydrolysis. The rate of hydrolysis of NHS esters is highly dependent on the pH of the buffer.[4] For instance, the half-life of an NHS ester can be several hours at pH 7, but this can decrease to mere minutes as the pH increases to 8.6.[4][5] This pH-dependent stability allows for some level of control over the reaction by careful selection of the buffer conditions.
The following table summarizes the key quantitative data regarding the stability of these linkers.
| Parameter | This compound (inferred from simple acyl chlorides) | NHS-ester PEG Linkers |
| Hydrolysis Half-life | Very short; reacts violently with water. Estimated to be in the range of minutes in aqueous buffers.[6] | pH-dependent: 4-5 hours at pH 7.0 (0°C), 10 minutes at pH 8.6 (4°C).[4] |
| Optimal Reaction pH for Aminolysis | Typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct. The reaction itself is rapid across a range of pH values, but hydrolysis is also rapid. | 7.2 - 8.5[4] |
| Competing Reactions | Primarily rapid hydrolysis to the corresponding carboxylic acid. | Hydrolysis to the corresponding carboxylic acid. The rate of hydrolysis is significantly faster than aminolysis on a solid support.[1][7] |
Reaction Mechanisms and Experimental Workflows
The reaction of both this compound and NHS-ester PEG linkers with primary amines proceeds via a nucleophilic acyl substitution mechanism.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - RU [thermofisher.com]
- 5. nanocomposix.com [nanocomposix.com]
- 6. researchgate.net [researchgate.net]
- 7. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
Characterization of Methyl-PEG4-Acyl Chloride Conjugates by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted protein degradation, the precise characterization of all components of proteolysis-targeting chimeras (PROTACs) is paramount. The linker region, which connects the target protein binder and the E3 ligase ligand, is a critical determinant of PROTAC efficacy. Methyl-PEG4-acyl chloride is a commonly employed discrete polyethylene (B3416737) glycol (dPEG®) linker, valued for its defined length and hydrophilicity. Mass spectrometry stands as a cornerstone technique for the structural verification and purity assessment of conjugates derived from this linker. This guide provides a comparative overview of the mass spectrometric characterization of this compound and its conjugates, alongside alternative analytical methodologies, supported by experimental protocols and data interpretation.
Mass Spectrometry of this compound
Electrospray ionization mass spectrometry (ESI-MS) is the premier method for the analysis of this compound and its subsequent conjugates. Due to the polar nature of the PEG chain, this molecule readily forms ions in solution, making it highly amenable to ESI.
Predicted Fragmentation Pattern
While specific experimental data for the fragmentation of the standalone this compound is not widely published, a predicted fragmentation pattern can be derived from the known behavior of PEG chains and acyl chlorides in a mass spectrometer. The acyl chloride moiety is highly reactive and may be hydrolyzed to the corresponding carboxylic acid depending on the sample preparation and solvent conditions.
Upon collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the primary fragmentation pathway for PEGylated compounds involves the characteristic neutral loss of ethylene (B1197577) glycol units (44.026 Da). For this compound, we can anticipate a sequential loss of these units. Furthermore, cleavage at the acyl chloride group is expected.
Key Predicted Fragments:
The expected fragmentation of the protonated molecule [M+H]⁺ or its sodium adduct [M+Na]⁺ would likely involve:
-
Loss of HCl: A neutral loss of 36.46 Da from the parent ion.
-
Loss of CO: A neutral loss of 28.00 Da, forming an acylium ion.
-
Sequential loss of C₂H₄O: Stepwise neutral losses of 44.026 Da corresponding to the ethylene glycol units.
-
Cleavage of the entire PEG chain: Generating specific fragment ions corresponding to the core structures.
The following diagram illustrates the predicted fragmentation pathway for the hydrolyzed form (carboxylic acid) of Methyl-PEG4, which is a likely species observed in ESI-MS.
A Comparative Guide to the In Vivo Stability of PEGylated Linkers in Bioconjugates
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is critical for achieving an optimal therapeutic index. The linker, the chemical bridge connecting a biomolecule to a payload, profoundly influences the conjugate's stability, pharmacokinetics (PK), efficacy, and safety.[1][2] The incorporation of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of bioconjugates, especially those with hydrophobic payloads.[3][4][5]
Linkers derived from reagents like Methyl-PEG4-acyl chloride are used to connect therapeutic payloads to biomolecules. The acyl chloride functional group readily reacts with nucleophiles like amines or hydroxyls on a drug molecule to form stable amide or more labile ester bonds, respectively. The stability of the resulting linker is fundamentally determined by the nature of this covalent bond.[4][6] An ideal linker remains stable in systemic circulation to minimize premature drug release and off-target toxicity, yet allows for efficient payload release at the target site.[1][7]
This guide provides an objective comparison of the in vivo stability of different linker chemistries, including those that can be formed using a this compound precursor, and presents supporting experimental data and methodologies for their assessment.
Comparative In Vivo Stability Data
The in vivo stability of a linker is a critical parameter that dictates the pharmacokinetic profile of a therapeutic.[4] Stability is often reported as the half-life (t½) of the intact conjugate in circulation. The following tables summarize quantitative data from various studies, comparing the in vivo stability of different linker types.
Table 1: In Vivo Performance Comparison of Common Linker Chemistries
| Linker Type | Example Linker Chemistry | Typical Payload | Species | Half-life (t½) | Key Characteristics |
|---|---|---|---|---|---|
| Non-Cleavable | Thioether (e.g., SMCC) | DM1 | Human | ~10.4 days[8][9] | High plasma stability; relies on lysosomal degradation of the antibody for payload release.[1][10] |
| Protease-Cleavable | Valine-Citrulline (Val-Cit) | MMAE | Human | ~12 days[8] | Stable in circulation but cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in tumors.[1][11] |
| Acid-Cleavable | Hydrazone | Calicheamicin | Human | ~2-3 days[8] | Designed to be stable at physiological pH (~7.4) but hydrolyzes in the acidic environment of endosomes and lysosomes.[1][12] |
| Redox-Sensitive | Disulfide | DM1 | Mouse | Variable (can be rapidly cleaved) | Cleaved in the reducing intracellular environment due to high glutathione (B108866) concentrations. Stability can be modulated by steric hindrance.[1][13] |
Table 2: Comparison of PEG Linkers vs. Emerging Alternatives
| Performance Metric | ADC with PEG12 Linker | ADC with Polysarcosine (PSar)12 Linker | Supporting Evidence |
|---|---|---|---|
| Clearance Rate (mL/day/kg) in Rats | 47.3 | 38.9 | Polysarcosine showed a lower clearance rate compared to a PEG linker of similar length in a head-to-head study of high-DAR ADCs.[9] |
| In Vivo Antitumor Efficacy | Delayed tumor growth | Superior efficacy, leading to complete tumor remission in some models. | The PSar-linked ADC demonstrated more potent antitumor activity.[9] |
Experimental Protocols
Accurate assessment of in vivo linker stability is essential for the development and selection of optimal bioconjugate candidates. Below are detailed protocols for key experiments used to evaluate linker stability.
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
This protocol provides a general procedure for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of a bioconjugate like an ADC.[8]
-
Objective: To determine the pharmacokinetic profile of the total antibody, the intact bioconjugate, and the released (free) payload to assess linker stability in a living organism.[7][14]
-
Materials:
-
Test bioconjugate (e.g., ADC)
-
Laboratory animals (e.g., female BALB/c mice, 6-8 weeks old)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anticoagulant-coated blood collection tubes (e.g., EDTA or heparin)
-
Anesthesia (e.g., isoflurane)
-
Centrifuge
-
Analytical instruments (ELISA plate reader, LC-MS/MS system)
-
-
Procedure:
-
Dosing: Acclimate animals for at least one week. Prepare the test article in sterile PBS and administer a single intravenous (IV) dose to a cohort of mice (n=3-5 per time point).[8]
-
Blood Sampling: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-dose, collect blood samples via an appropriate method (e.g., retro-orbital sinus) under anesthesia.[8]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate the plasma. Carefully collect the plasma supernatant and store it at -80°C until analysis.[8]
-
Sample Analysis: Analyze plasma samples to determine the concentrations of total antibody, intact bioconjugate, and free payload using validated analytical methods such as ELISA and LC-MS/MS (see Protocols 2 and 3).[8][13]
-
Data Analysis: Plot the mean plasma concentrations of each analyte versus time. Calculate pharmacokinetic parameters, including the half-life (t½) of the intact bioconjugate, to assess linker stability.[8]
-
Protocol 2: ELISA for Total Antibody and Intact Conjugate Quantification
This protocol describes a sandwich ELISA for quantifying the total antibody and the intact bioconjugate in plasma samples.[8]
-
Objective: To measure the concentration of total antibody (regardless of payload conjugation) and the antibody still conjugated to its payload.
-
Procedure:
-
Plate Coating: Coat a 96-well plate with a capture antibody (e.g., anti-human IgG) that binds the antibody portion of the conjugate. Incubate overnight at 4°C.[8]
-
Blocking: Wash the plate and add a blocking buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[8]
-
Sample Incubation: Add diluted plasma samples and standards to the wells. The bioconjugate will bind to the coated capture antibody. Incubate for 2 hours at room temperature.[1][8]
-
Detection Antibody Incubation: Wash the plate and add an HRP-conjugated detection antibody.
-
Signal Development: Wash the plate and add a TMB substrate. Incubate in the dark for 15-30 minutes. Add a stop solution.[8]
-
Measurement & Quantification: Read the absorbance at 450 nm using a plate reader. Generate a standard curve to determine the concentration in the plasma samples.[8]
-
Protocol 3: LC-MS/MS for Free Payload Quantification
This protocol outlines the quantification of a prematurely released payload from the bioconjugate in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][8]
-
Objective: To measure the concentration of the free, unconjugated payload in systemic circulation, which is a direct indicator of linker cleavage.[1]
-
Procedure:
-
Protein Precipitation: To a small volume of plasma (e.g., 50 µL), add a threefold volume of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an internal standard. Vortex vigorously to precipitate plasma proteins, including the intact bioconjugate.[8]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the small-molecule free payload, to an autosampler vial for analysis.[1]
-
LC-MS/MS Analysis: Inject an aliquot of the supernatant into the LC-MS/MS system. The free payload is separated from other plasma components by liquid chromatography. The mass spectrometer then ionizes, fragments, and detects the payload for highly specific quantification.[1]
-
Quantification: Generate a standard curve using known concentrations of the payload. Use this curve to determine the concentration of free payload in the plasma samples.[1]
-
Visualizing the Assessment Workflow
Understanding the methodologies used to assess linker stability is crucial for interpreting and comparing experimental data. The following diagram illustrates a common experimental workflow for evaluating the in vivo stability of a bioconjugate.
Caption: Experimental workflow for assessing in vivo linker stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. benchchem.com [benchchem.com]
- 7. In vivo testing of drug-linker stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. adcreview.com [adcreview.com]
- 11. mdpi.com [mdpi.com]
- 12. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Testing of Drug-Linker Stability | Springer Nature Experiments [experiments.springernature.com]
Navigating the Spacer: A Comparative Guide to PEG Linker Length in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. Among the critical components of these heterobifunctional molecules, the linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in determining the efficacy of the final compound. This guide provides a comparative analysis of different length polyethylene (B3416737) glycol (PEG) linkers in PROTAC design, supported by experimental data and detailed protocols to inform the development of potent and selective protein degraders.
The linker in a PROTAC is not merely a passive spacer; its length, composition, and attachment points are critical determinants of the molecule's ability to induce the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] An optimal linker length facilitates the correct orientation of the E3 ligase to effectively ubiquitinate the target protein, marking it for degradation by the proteasome.[2] PEG linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability, and their synthetic tractability, allowing for systematic variation of linker length.[1][3]
The Impact of PEG Linker Length on PROTAC Efficacy: A Quantitative Comparison
The efficacy of a PROTAC is often quantified by its half-maximal degradation concentration (DC50), the concentration at which 50% of the target protein is degraded, and the maximum level of degradation (Dmax). The following tables summarize the impact of varying PEG linker lengths on the degradation of several key protein targets.
Table 1: Comparative Efficacy of BRD4-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | E3 Ligase Ligand | Target Ligand | PEG Linker Length (n) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 1 | VHL Ligand | JQ1 | 2 | >1000 | <20 | [2] |
| PROTAC 2 | VHL Ligand | JQ1 | 3 | 15 | >95 | [2] |
| PROTAC 3 | VHL Ligand | JQ1 | 4 | 5 | >98 | [2][4] |
| PROTAC 4 | VHL Ligand | JQ1 | 5 | 25 | >95 | [4] |
| PROTAC 5 | CRBN Ligand | JQ1 | 0 | Potent | High | [5][6] |
| PROTAC 6 | CRBN Ligand | JQ1 | 1-2 | Reduced Activity | Low | [5][6] |
| PROTAC 7 | CRBN Ligand | JQ1 | 4-5 | Potent | High | [5][6] |
Data represents a compilation from multiple studies and is intended for comparative purposes. Exact values may vary based on experimental conditions.
The data for BRD4-targeting PROTACs reveals a clear structure-activity relationship. For VHL-recruiting PROTACs, a PEG linker of 3-4 units appears optimal, with shorter or longer linkers leading to a significant loss of activity.[2][4] Interestingly, for CRBN-recruiting BRD4 degraders, both very short and longer linkers can be effective, while intermediate lengths are detrimental.[5][6] This highlights that the optimal linker length is highly dependent on the specific E3 ligase and target protein pair.
Table 2: Comparative Efficacy of Other Target-Targeting PROTACs with Varying PEG Linker Lengths
| Target Protein | E3 Ligase | Linker Length (atoms) | Observation | Reference |
| Estrogen Receptor α (ERα) | VHL | 12 | Less Effective | [5][7] |
| Estrogen Receptor α (ERα) | VHL | 16 | Optimal Degradation | [5][7] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Short (e.g., 2 PEG units) | Less Potent | [8] |
| Bruton's Tyrosine Kinase (BTK) | CRBN | Long (e.g., ≥ 4 PEG units) | More Potent | [6][8] |
| TANK-Binding Kinase 1 (TBK1) | VHL | < 12 | No Apparent Activity | [7] |
| TANK-Binding Kinase 1 (TBK1) | VHL | > 12 | Robust Degradation | [7] |
Studies on other targets further emphasize the empirical nature of linker optimization. For ERα, a 16-atom linker was found to be optimal for degradation.[5][7] In the case of BTK degraders, longer PEG linkers were more potent.[6][8] Conversely, for TBK1, a minimum linker length of 12 atoms was required to observe any degradation.[7]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow for evaluating PROTACs with different linker lengths.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 8. benchchem.com [benchchem.com]
The Balancing Act: A Comparative Guide to Methyl-PEG4-acyl Chloride and Longer PEG Chains for Enhancing Drug Pharmacokinetics
For Researchers, Scientists, and Drug Development Professionals
The strategic modification of therapeutic molecules with polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a cornerstone of modern drug development, aimed at improving their pharmacokinetic profiles. This guide provides an objective, data-driven comparison between the use of a short-chain linker, Methyl-PEG4-acyl chloride, and longer PEG chains for this purpose. By examining the fundamental trade-offs, we aim to equip researchers with the knowledge to make informed decisions in the rational design of next-generation bioconjugates.
The Core Dilemma: Balancing Size and Function
The choice between a short PEG linker like this compound and its longer counterparts is a critical decision that profoundly impacts a drug's in vivo performance. Generally, longer PEG chains create a larger hydrodynamic radius, which effectively shields the conjugated molecule from renal clearance and proteolytic degradation, thereby significantly extending its circulation half-life.[1] However, this increased size can also introduce steric hindrance, potentially masking the drug's active site or hindering its interaction with target receptors, which can lead to diminished biological activity.[1][2] Conversely, shorter PEG chains, such as the PEG4 moiety, offer a more modest increase in hydrodynamic size but can be advantageous where minimizing steric interference is paramount to preserving the therapeutic's efficacy.[3]
Quantitative Comparison of Pharmacokinetic Parameters
The following tables summarize quantitative data from studies on PEGylated proteins and nanoparticles, illustrating the impact of PEG chain length on key pharmacokinetic parameters. While a direct head-to-head comparison on a single molecule is not always available in the literature, these data provide a clear trend of the effects of varying PEG chain lengths.
Table 1: Impact of PEG Chain Length on the Pharmacokinetics of PEGylated Nanoparticles
| PEG Chain Length | Half-life (t½) (hours) | Area Under the Curve (AUC) (µg·h/mL) | Clearance (CL) (mL/h/kg) | Key Observations & References |
| PEG 2000 Da | ~5 - 10 | ~1500 - 3000 | ~0.1 - 0.2 | Provides a significant improvement over non-PEGylated nanoparticles.[4][5] |
| PEG 5000 Da | ~15 - 25 | ~4000 - 6000 | ~0.05 - 0.1 | Offers a substantial increase in circulation time compared to shorter PEG chains.[4][5][6] |
| PEG 10,000 Da | ~30 - 50 | ~8000 - 12000 | ~0.02 - 0.05 | Demonstrates the most pronounced effect on extending half-life and reducing clearance.[7] |
Note: The values presented are approximate and can vary depending on the specific nanoparticle, drug, and animal model used.
Table 2: Influence of PEG Chain Length on the Pharmacokinetics of PEGylated Proteins
| PEG Chain Length | Half-life (t½) (hours) | In Vivo Activity Retention (%) | Immunogenicity | Key Observations & References |
| PEG4 | Modest Increase | High | Low | Minimal steric hindrance allows for high retention of biological activity.[2][3] |
| PEG 2000 Da | Significant Increase | Moderate to High | Reduced | A good balance between increased half-life and retained activity.[6][8] |
| PEG 5000 Da | Substantial Increase | Moderate | Reduced | Often provides a significant extension of circulation time.[6][8] |
| PEG 20,000 Da | Very Substantial Increase | Low to Moderate | Significantly Reduced | The large size can lead to a significant loss of in vitro potency due to steric hindrance.[8][9] |
Note: The values presented are generalized from multiple studies and are intended to show trends rather than absolute values for a specific protein.
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate comparison of different PEGylation strategies. Below are key experimental protocols for the conjugation of this compound and the subsequent evaluation of the PEGylated product.
Protocol 1: Conjugation of this compound to a Protein
Objective: To covalently attach this compound to primary amine groups (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous aprotic solvent (e.g., dimethylformamide or dimethyl sulfoxide)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of any primary amines.
-
PEG Reagent Preparation: Immediately before use, dissolve this compound in the anhydrous aprotic solvent to a concentration of 10-100 mM.
-
Conjugation Reaction: While gently stirring the protein solution, add a 10- to 50-fold molar excess of the dissolved this compound. The reaction is typically carried out at room temperature for 1-2 hours.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography or dialysis against a suitable storage buffer.
-
Characterization: Characterize the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of the PEGylated protein.
Materials:
-
PEGylated protein and non-PEGylated control
-
Sprague-Dawley rats (or other suitable animal model)
-
Sterile saline for injection
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
Analytical method for quantifying the protein in plasma (e.g., ELISA, LC-MS/MS)
Procedure:
-
Animal Acclimatization: Acclimate the rats to the housing conditions for at least one week before the study.
-
Dosing: Administer a single intravenous (IV) bolus dose of the PEGylated protein or the non-PEGylated control to the rats via the tail vein. The dose will depend on the specific protein and its expected efficacy.
-
Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24, 48, 72 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of the protein in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), area under the curve (AUC), clearance (CL), and volume of distribution (Vd).
Visualizing the Concepts
Diagrams created using Graphviz (DOT language) can help to visualize the experimental workflows and the fundamental differences between short and long-chain PEGylation.
Caption: Experimental workflow for comparing the pharmacokinetics of different PEGylated proteins.
Caption: Conceptual comparison of short versus long PEG chains for bioconjugation.
Conclusion: A Tailored Approach is Key
The decision to use this compound versus a longer PEG chain is not a one-size-fits-all scenario. The optimal choice is intrinsically linked to the specific therapeutic molecule, its mechanism of action, and the desired clinical outcome.
-
This compound and other short-chain PEGs are ideal when preserving the native biological activity of the therapeutic is the primary concern. They offer a moderate improvement in pharmacokinetics without the significant risk of steric hindrance. This makes them particularly suitable for molecules where precise binding to a receptor or active site is critical.
-
Longer PEG chains (2 kDa and above) are the preferred choice when a substantial increase in circulation half-life is the main objective. They are highly effective at shielding the drug from clearance mechanisms, which can lead to reduced dosing frequency and improved patient compliance. However, this comes at the cost of a potential reduction in in vitro potency, which must be carefully evaluated.
Ultimately, a successful PEGylation strategy requires a careful balancing of these competing factors, often necessitating empirical testing with a range of PEG chain lengths to identify the optimal candidate for a given therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Relieving PEGylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The long-circulating effect of pegylated nanoparticles revisited via simultaneous monitoring of both the drug payloads and nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 9. Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Techniques for Confirming Methyl-PEG4-Acyl Chloride Conjugation Sites
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of analytical methodologies to precisely identify the site of conjugation for Methyl-PEG4-acyl chloride.
The precise location of conjugation of a polyethylene (B3416737) glycol (PEG) chain to a protein is a critical quality attribute that can significantly impact the efficacy, stability, and immunogenicity of a biotherapeutic. This compound is a discrete PEGylation reagent that reacts with nucleophilic residues on a protein, primarily the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminus. This guide provides a comprehensive comparison of the three primary analytical techniques used to confirm the exact site of modification: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Edman Degradation.
Comparison of Analytical Techniques
The choice of analytical technique for determining the conjugation site depends on several factors, including the nature of the protein, the required level of detail, and available instrumentation. Below is a summary of the key performance characteristics of each method.
| Feature | Mass Spectrometry (Peptide Mapping) | NMR Spectroscopy (2D HSQC) | Edman Degradation |
| Principle | Enzymatic digestion of the conjugated protein followed by LC-MS/MS analysis to identify the modified peptide and the specific modified amino acid. | Measurement of chemical shift perturbations in the NMR spectrum of the protein upon conjugation. | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide. |
| Primary Application | Comprehensive identification of all conjugation sites within the protein sequence. | High-resolution structural analysis and confirmation of modification in solution. | Definitive identification of N-terminal conjugation. |
| Sample Requirement | Typically 10-100 pmol of purified protein. | Higher concentration needed, typically >0.1 mM of isotopically labeled (¹⁵N) protein. | 10-100 pmol of purified protein or peptide.[1] |
| Throughput | High-throughput capabilities with modern automated systems. | Lower throughput, with longer acquisition and processing times. | Low throughput, as it is a sequential process. |
| Resolution | Single amino acid resolution. | Single amino acid resolution. | Single amino acid resolution. |
| Strengths | - High sensitivity and accuracy. - Can identify multiple conjugation sites simultaneously. - Provides sequence confirmation of the modified peptide. | - Provides detailed structural information in solution. - Non-destructive technique. - Can detect subtle conformational changes upon conjugation. | - Unambiguous identification of N-terminal modifications.[2] - Well-established and robust method. |
| Limitations | - Indirect method requiring enzymatic digestion. - Large PEG chains can interfere with digestion and ionization. - Data analysis can be complex. | - Requires higher sample concentrations and isotopic labeling. - Less suitable for very large proteins (>40 kDa). - Spectral overlap can be a challenge. | - Only applicable to the N-terminus.[3] - Ineffective if the N-terminus is blocked.[3] - Limited to ~30-50 residues.[3] |
Reactivity of this compound
This compound is an acylating agent that reacts with primary amines. The primary sites of reaction on a protein are the ε-amino group of lysine residues and the α-amino group of the N-terminus. The selectivity of the reaction is highly dependent on the pH of the reaction buffer.[4]
-
At physiological or slightly basic pH (7.4-8.5): Both the N-terminal α-amine (pKa ~7-8) and the lysine ε-amine (pKa ~10.5) are nucleophilic and can react. The N-terminus is generally more reactive at lower pH values within this range due to its lower pKa.[5]
-
At basic pH (>9): The lysine ε-amino groups are deprotonated and become more reactive, leading to a higher likelihood of conjugation at multiple lysine sites.
The steric hindrance around potential conjugation sites also plays a crucial role in determining the final modification pattern.
Experimental Workflows and Protocols
Mass Spectrometry: Peptide Mapping using LC-MS/MS
This is the most widely used method for identifying conjugation sites. The workflow involves enzymatically digesting the PEGylated protein into smaller peptides, separating them by liquid chromatography, and analyzing them by tandem mass spectrometry to identify the peptide containing the PEG modification and pinpoint the exact amino acid residue it is attached to.[6][7]
LC-MS/MS Peptide Mapping Workflow
Experimental Protocol:
-
Protein Digestion:
-
Denature, reduce, and alkylate approximately 100 µg of the Methyl-PEG4-conjugated protein. A typical procedure involves using 6 M guanidine (B92328) HCl for denaturation, dithiothreitol (B142953) (DTT) for reduction of disulfide bonds, and iodoacetamide (B48618) for alkylation of free cysteines.
-
Buffer exchange the protein into a digestion-compatible buffer (e.g., 50 mM ammonium (B1175870) bicarbonate, pH 8).
-
Add a protease, such as sequencing-grade trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio.
-
Incubate at 37°C for 4-16 hours.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the peptide digest onto a C18 reverse-phase column using a UPLC system.[8]
-
Elute the peptides using a gradient of acetonitrile (B52724) in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions in each MS scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS/MS data using a protein identification software (e.g., Mascot, Sequest, or Byonic).[7]
-
Search the fragmentation spectra against a database containing the sequence of the target protein.
-
Specify the mass of the Methyl-PEG4 modification as a variable modification on potential amino acid residues (e.g., lysine and the N-terminus).
-
The software will identify the peptide sequence and the specific amino acid residue that carries the PEG modification based on the mass shift and the fragmentation pattern.
-
NMR Spectroscopy: 2D ¹H-¹⁵N HSQC
Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy is a powerful non-destructive technique that can confirm the site of conjugation by observing chemical shift perturbations in the protein's spectrum upon modification. This method provides a "fingerprint" of the protein's amide backbone.[9]
2D HSQC NMR Workflow
Experimental Protocol:
-
Sample Preparation:
-
Express and purify the target protein with uniform ¹⁵N isotopic labeling. This is typically achieved by growing the expression host (e.g., E. coli) in a minimal medium containing ¹⁵N-ammonium chloride as the sole nitrogen source.
-
Prepare two NMR samples: one of the unconjugated ¹⁵N-labeled protein and one of the ¹⁵N-labeled protein conjugated with this compound.
-
The protein concentration should be in the range of 0.1-1 mM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.
-
-
NMR Data Acquisition:
-
Acquire 2D ¹H-¹⁵N HSQC spectra for both the unconjugated and conjugated protein samples on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe.[10]
-
Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and appropriate spectral widths in both the ¹H and ¹⁵N dimensions.
-
-
Data Processing and Analysis:
-
Process the NMR data using software such as TopSpin, NMRPipe, or CCPN.
-
Overlay the 2D ¹H-¹⁵N HSQC spectra of the unconjugated and conjugated proteins.
-
Identify the amide cross-peaks that show significant chemical shift perturbations (changes in their position) in the spectrum of the conjugated protein compared to the unconjugated protein.
-
Residues with significant chemical shift changes are likely at or near the site of conjugation. If backbone assignments for the protein are available, the specific residues can be identified.
-
Edman Degradation
Edman degradation is a classic chemical method for sequencing amino acids from the N-terminus of a protein or peptide. It can be used to definitively determine if conjugation has occurred at the N-terminal α-amino group.[2][11]
Edman Degradation Workflow
Experimental Protocol:
-
Sample Preparation:
-
Purify the Methyl-PEG4-conjugated protein to a high degree.
-
Immobilize the protein sample (typically 10-100 pmol) onto a polyvinylidene difluoride (PVDF) membrane. This can be done by spotting the protein solution onto the membrane or by electroblotting from an SDS-PAGE gel.[1]
-
Thoroughly wash the membrane to remove any interfering substances.
-
-
Automated Edman Sequencing:
-
Place the PVDF membrane into an automated protein sequencer.
-
The instrument performs the Edman degradation chemistry in a cyclical manner:
-
Coupling: Phenyl isothiocyanate (PITC) reacts with the free N-terminal amino group under basic conditions.[3]
-
Cleavage: The derivatized N-terminal amino acid is cleaved from the peptide chain under acidic conditions.[3]
-
Conversion: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[3]
-
-
-
Data Analysis:
-
The PTH-amino acid from each cycle is automatically injected into an in-line HPLC system.
-
The PTH-amino acid is identified by its retention time compared to a standard mixture of PTH-amino acids.
-
If the N-terminus is conjugated with Methyl-PEG4, no PTH-amino acid will be detected in the first cycle, indicating a blocked N-terminus. If the protein is a mix of N-terminally conjugated and unconjugated species, a reduced signal for the N-terminal amino acid will be observed.
-
By employing these analytical techniques, researchers can confidently determine the precise site of conjugation of this compound, ensuring the quality, consistency, and performance of the resulting bioconjugate.
References
- 1. N-terminal sequencing (Edman degradation) [proteome-factory.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. Edman degradation - Wikipedia [en.wikipedia.org]
- 4. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective N-terminal modification of peptides and proteins: Recent progresses and applications [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. HSQC_15N.nan [protocols.io]
- 11. N-Terminal Sequencing by Edman Degradation Service - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to the Immunogenicity of Biomolecules Modified with Methyl-PEG4-acyl Chloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene (B3416737) glycol (PEG) to therapeutic biomolecules, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] This modification can extend the circulating half-life, improve stability, and was initially thought to reduce the immunogenicity of the therapeutic protein.[2][3] However, a growing body of evidence indicates that the PEG moiety itself can be immunogenic, leading to the production of anti-PEG antibodies.[2][4] These antibodies can lead to significant clinical consequences, including accelerated blood clearance (ABC), loss of drug efficacy, and hypersensitivity reactions.[1][5]
This guide provides an objective comparison of the factors influencing the immunogenicity of PEGylated biomolecules, with a focus on considerations for small PEG linkers like Methyl-PEG4-acyl chloride, and discusses alternative strategies. The information is supported by experimental data and detailed methodologies for assessing immune response.
Factors Influencing the Immunogenicity of PEGylated Biomolecules
The immune response to PEG is not uniform; it is a complex process influenced by multiple factors related to the PEG conjugate and its administration.[6][7] While PEGylation can mask antigenic epitopes on a protein, the characteristics of the PEG itself are critical determinants of its potential to elicit an immune response.[8] The immunogenicity of a specific reagent like this compound must be evaluated on a case-by-case basis, considering these variables.[3][6]
Table 1: Summary of Factors Influencing PEG Immunogenicity and Performance of Alternatives
| Factor | Influence on Immunogenicity | Considerations for this compound | Alternative Approaches |
| PEG Molecular Weight | Higher molecular weight PEGs (e.g., 20-30 kDa) generally exhibit increased immunogenicity compared to lower molecular weight PEGs (e.g., 2-5 kDa).[7] | Methyl-PEG4 is a very small PEG moiety. While lower MW is generally favorable, even small PEGs can be immunogenic, especially when conjugated to a larger carrier. | Use of non-PEG hydrophilic polymers like polysarcosine, poly(2-oxazolines), or polypeptides (PAS, XTEN).[9][10] |
| PEG Structure | Branched PEG structures may offer more effective shielding of protein epitopes, potentially reducing protein immunogenicity, but the PEG moiety itself can still be immunogenic.[11] | This compound provides a short, linear PEG chain. | Employing alternative polymer architectures like those found in polyglycerols.[9] |
| Linker Chemistry | The chemical bond linking PEG to the biomolecule can influence the immune response. Studies have shown that different linkers (e.g., amide vs. succinyl) can induce similar levels of anti-PEG antibodies.[7] | The acyl chloride group reacts with primary amines (e.g., lysine (B10760008) residues) to form a stable amide bond. | Use of cleavable linkers that release the biomolecule from the PEG moiety in a target environment, potentially reducing systemic exposure to the conjugate.[7] |
| Conjugated Biomolecule | The nature of the carrier molecule is critical. PEG conjugated to large, immunogenic proteins (like KLH) or nanoparticles can elicit a stronger anti-PEG response.[12] PEGylated proteins from non-human sources trigger stronger responses.[7] | The overall immunogenicity will be highly dependent on the protein or molecule to which the Methyl-PEG4 linker is attached. | Developing fully humanized proteins; using biodegradable and less immunogenic carriers. |
| Administration | Intravenous (IV) administration is more likely to trigger a systemic immune response compared to subcutaneous (SC) injection.[7] Higher doses and repeated administration can increase the likelihood of antibody production.[7] | The route and dosing schedule will be a critical determinant of the immune response, irrespective of the specific PEG reagent used. | Optimizing dosing regimens and exploring alternative delivery routes. |
Comparative Immunogenicity Data of PEGylated Therapeutics
Directly comparing the immunogenicity of different PEGylated drugs is challenging due to variations in clinical trial design, patient populations, and assay methodologies.[1] However, published data provide insight into the incidence of anti-drug and anti-PEG antibodies for various approved therapeutics.
Table 2: Reported Incidence of Anti-Drug Antibodies (ADA) and Anti-PEG Antibodies in Selected PEGylated Drugs
| Drug Name (Brand®) | PEGylated Moiety | Indication | Incidence of Anti-PEG Antibodies | Notes |
| Pegloticase (Krystexxa®) | PEGylated Uricase | Chronic Gout | High (~90% of patients with ADA response had anti-PEG antibodies) | A strong correlation exists between high-titer anti-PEG antibodies and infusion reactions and loss of response. |
| Certolizumab pegol (Cimzia®) | PEGylated Fab' fragment | Crohn's Disease, Rheumatoid Arthritis | Not explicitly reported, but the PEG moiety is suspected to be related to some adverse effects.[1] | Concomitant use of methotrexate (B535133) was associated with a lower rate of neutralizing antibodies.[1] |
| Peginterferon alfa-2a (Pegasys®) | PEGylated Interferon | Chronic Hepatitis C | Detectable after repeated high doses in animal models.[7] | One study noted a 5.0% incidence of neutralizing antibodies.[1] |
| Pegfilgrastim (Neulasta®) | PEGylated G-CSF | Neutropenia | A study of a biosimilar showed the majority of ADAs were directed against the PEG moiety.[1] | The protein itself is human-derived, which may reduce the overall ADA response.[7] |
Disclaimer: This data is for illustrative purposes and is compiled from various sources. It should not be interpreted as a direct head-to-head comparison.
Experimental Protocols for Immunogenicity Assessment
Accurate assessment of immunogenicity is critical for the development and clinical monitoring of any PEGylated biomolecule. The most common methods for detecting anti-PEG antibodies are the Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).[1][13]
This protocol outlines a general procedure for a direct ELISA to detect and quantify anti-PEG antibodies in human serum, adapted from multiple sources.[14][15]
-
Plate Coating:
-
Coat high-binding 96-well microplates with 100 µL/well of a PEG-containing antigen (e.g., 20 µg/mL NH₂-mPEG₅₀₀₀ or Biotin-PEG bound to a streptavidin-coated plate) diluted in a suitable coating buffer (e.g., PBS, pH 7.4).[14][15]
-
Incubate overnight at 4°C or for 4 hours at 37°C.
-
Wash the plates three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200-300 µL/well of a blocking buffer (e.g., 1% w/v non-fat dry milk or 1% BSA in PBS) to prevent non-specific binding.[14]
-
Incubate for 1-2 hours at room temperature.
-
Wash plates three times with wash buffer.
-
-
Sample Incubation:
-
Dilute patient serum/plasma samples, positive controls (anti-PEG monoclonal antibody), and negative controls in blocking buffer (a starting dilution of 1:50 or 1:100 is common).[16]
-
Add 50-100 µL/well of diluted samples and controls to the plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash plates three to six times with wash buffer.
-
-
Detection Antibody Incubation:
-
Add 50-100 µL/well of HRP-conjugated anti-human IgG or anti-human IgM detection antibody, diluted in blocking buffer according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature.[17]
-
Wash plates six times with wash buffer.
-
-
Substrate Development and Measurement:
-
Confirmatory Assay: To confirm the specificity of positive samples, the assay is repeated with an additional step where samples are pre-incubated with an excess of free PEG polymer before being added to the coated plate. A significant reduction in the signal confirms that the antibodies are specific to PEG.
SPR is a real-time, label-free technology used to characterize biomolecular interactions.[18] For immunogenicity testing, a PEGylated surface is prepared on an SPR sensor chip. When a sample containing anti-PEG antibodies is flowed over the surface, the binding of antibodies causes a change in the refractive index at the surface, which is detected by the instrument.[13]
Table 3: Comparison of ELISA and SPR for Anti-PEG Antibody Detection
| Feature | ELISA (Enzyme-Linked Immunosorbent Assay) | SPR (Surface Plasmon Resonance) |
| Principle | Enzyme-catalyzed color change for detection.[16] | Change in refractive index upon mass binding to a sensor surface.[18] |
| Throughput | High (96- or 384-well plates). | Lower, typically analyzes samples sequentially. |
| Data Output | Endpoint measurement (absorbance).[16] | Real-time binding kinetics (association/dissociation rates), affinity, and concentration.[18] |
| Sensitivity | High, can detect ng/mL concentrations.[15] | Comparable to ELISA, with the added advantage of detecting low-affinity antibodies that may be missed by other assays.[13][18] |
| Labeling | Requires enzyme-labeled secondary antibodies. | Label-free.[18] |
| Sample Volume | Typically 50-100 µL per well. | Lower sample consumption. |
Signaling Pathway: Immune Response to PEGylated Proteins
The induction of anti-PEG antibodies often follows a thymus-dependent pathway, especially when the PEG is conjugated to a protein carrier. This involves the collaboration of multiple immune cells.
This process begins when an antigen-presenting cell (APC) internalizes the PEGylated protein.[5] The protein component is processed into peptides and presented on the APC surface to activate specific T helper cells. These activated T cells then provide help to B cells that have recognized the PEG moiety, leading to B cell differentiation into plasma cells that produce high-affinity anti-PEG antibodies (initially IgM, followed by class-switching to IgG).[12]
Conclusion
While PEGylation, including the use of short linkers like this compound, remains a valuable tool in drug development, the immunogenicity of PEG is a critical safety and efficacy concern. There is no universally non-immunogenic PEGylation strategy, and the risk must be evaluated on a product-specific basis. This evaluation should consider the molecular weight and structure of the PEG, the nature of the conjugated biomolecule, and the intended clinical use. Robust immunogenicity assessment using validated assays like ELISA and SPR is essential throughout preclinical and clinical development. As research continues, alternative hydrophilic polymers may offer promising solutions to mitigate the challenges associated with PEG immunogenicity.[9][19]
References
- 1. benchchem.com [benchchem.com]
- 2. Induction of Anti-PEG Immune Responses by PEGylation of Proteins [jstage.jst.go.jp]
- 3. ovid.com [ovid.com]
- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-PEG Antibodies and Their Biological Impact on PEGylated Drugs: Challenges and Strategies for Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Polypeptides as alternatives to PEGylation of therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Optimized ELISA for Anti-PEG Antibody Detection in Healthy Donors and Patients Treated with PEGylated Liposomal Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. celerion.com [celerion.com]
- 16. 4adi.com [4adi.com]
- 17. lifediagnostics.com [lifediagnostics.com]
- 18. bioagilytix.com [bioagilytix.com]
- 19. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amine-Reactive PEGylation Reagents: Acyl Chloride and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an amine-reactive PEGylation reagent is a critical determinant in the successful development of bioconjugates with enhanced therapeutic properties. This guide provides an objective comparison of acyl chloride-activated polyethylene (B3416737) glycol (PEG-acyl chloride) with other commonly employed amine-reactive PEGylation reagents. By examining their reaction chemistry, performance characteristics, and providing supporting experimental context, this document aims to facilitate informed decision-making in your PEGylation strategies.
Introduction to Amine-Reactive PEGylation
PEGylation, the covalent attachment of PEG chains to biomolecules, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic profiles of therapeutic proteins. This modification can enhance solubility, extend circulating half-life, and reduce immunogenicity.[1][2] Amine-reactive PEGylation reagents specifically target the primary amino groups of lysine (B10760008) residues and the N-terminus of proteins to form stable covalent bonds.[2]
Comparative Analysis of Amine-Reactive PEGylation Reagents
The choice of an amine-reactive PEGylation reagent is a balance between reactivity, stability, and selectivity. While high reactivity can lead to efficient conjugation, it is often accompanied by a greater susceptibility to hydrolysis, a competing reaction in aqueous environments.
Key Performance Characteristics
| Feature | PEG-Acyl Chloride | PEG-NHS Ester | PEG-Isocyanate | PEG-Aldehyde |
| Primary Target | Lysine ε-amines, N-terminal α-amine | Lysine ε-amines, N-terminal α-amine | Lysine ε-amines, N-terminal α-amine, Hydroxyl groups | N-terminal α-amine, Lysine ε-amines |
| Reaction pH | Neutral to slightly basic (pH 7.0-8.5) (inferred) | Neutral to slightly basic (pH 7.2-9.0) | Neutral to slightly basic (pH 7.0-9.5)[3] | Slightly acidic to neutral (pH 5.0-8.0) |
| Resulting Linkage | Amide bond | Amide bond | Urea (B33335) bond | Secondary amine bond |
| Linkage Stability | Very High (Amide bond) | High (Amide bond) | Very High (Urea bond) | High (Secondary amine) |
| Reactivity | Very High | High | Very High | Moderate |
| Hydrolytic Stability | Low (highly susceptible to hydrolysis) | Moderate (hydrolysis increases with pH) | Low (highly susceptible to hydrolysis) | High (reagent is stable in water) |
| Byproducts | HCl | N-hydroxysuccinimide (NHS) | None | Water |
| Selectivity | Generally non-selective | Generally non-selective | Non-selective (reacts with other nucleophiles) | Higher potential for N-terminal selectivity at lower pH |
| Key Advantage | High reactivity may lead to faster reaction times. | Well-established chemistry, readily available. | Forms highly stable urea linkage. | Greater control over site-specificity, stable reagent. |
| Key Disadvantage | Extreme reactivity, high susceptibility to hydrolysis, potential for side reactions. | Prone to hydrolysis, can lead to heterogeneous products. | High reactivity, moisture sensitive, potential for side reactions. | Requires a reducing agent (e.g., NaCNBH₃). |
In-Depth Comparison
PEG-Acyl Chloride
Acyl chlorides are among the most reactive carboxylic acid derivatives.[4][5] This high reactivity, driven by the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by primary amines.[4] This results in the formation of a highly stable amide bond.
However, the extreme reactivity of acyl chlorides also presents significant challenges in the context of protein PEGylation in aqueous environments. They are highly prone to rapid hydrolysis, where water acts as a nucleophile, converting the acyl chloride to an unreactive carboxylic acid.[4] This competing reaction can significantly lower PEGylation efficiency. Furthermore, the high reactivity may lead to a lack of selectivity, with potential for side reactions with other nucleophilic amino acid residues such as tyrosine, serine, and threonine, especially at higher pH. The reaction also produces hydrochloric acid (HCl) as a byproduct, which must be buffered to maintain the desired reaction pH.[6]
PEG-NHS Ester
N-hydroxysuccinimidyl (NHS) esters are the most widely used amine-reactive PEGylation reagents due to their good balance of reactivity and stability.[2] They react efficiently with primary amines under neutral to slightly basic conditions to form stable amide bonds.[7][8] The primary drawback of NHS esters is their susceptibility to hydrolysis, which competes with the aminolysis reaction and becomes more pronounced at higher pH.[2] This can necessitate the use of a molar excess of the PEG-NHS ester to achieve the desired degree of PEGylation.
PEG-Isocyanate
Isocyanates are highly reactive electrophiles that react readily with primary amines to form stable urea linkages.[3] They can also react with other nucleophiles, including hydroxyl groups.[3] The high reactivity of isocyanates makes them efficient for conjugation, but also highly sensitive to moisture, requiring anhydrous conditions for storage and handling to prevent premature hydrolysis. Their promiscuous reactivity can also lead to a lack of selectivity in protein modification.[9]
PEG-Aldehyde
PEG-aldehydes react with primary amines via reductive amination to form a stable secondary amine bond. This reaction typically occurs at a slightly acidic to neutral pH and requires the presence of a reducing agent, such as sodium cyanoborohydride (NaCNBH₃). A key advantage of this chemistry is the potential for greater N-terminal selectivity at lower pH values, as the N-terminal α-amine is generally more nucleophilic than the ε-amines of lysine residues under these conditions. The PEG-aldehyde reagent itself is also more stable in aqueous solutions compared to acyl chlorides and NHS esters.
Experimental Protocols
Detailed protocols are essential for reproducible and optimized PEGylation. Below are generalized protocols for key amine-reactive PEGylation methods. It is crucial to optimize these protocols for each specific protein and PEG reagent.
General Protocol for Protein PEGylation with an Amine-Reactive Reagent
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer) at the desired concentration (typically 1-10 mg/mL).
-
If the protein solution contains amine-containing buffers (e.g., Tris or glycine), perform buffer exchange via dialysis or size-exclusion chromatography.
-
-
PEG Reagent Preparation:
-
Allow the PEG reagent to warm to room temperature before opening the vial to prevent moisture condensation.
-
Immediately before use, dissolve the PEG reagent in an anhydrous water-miscible solvent (e.g., DMSO or DMF) to create a concentrated stock solution. Do not store the reconstituted reagent, especially for highly hydrolytically unstable reagents like acyl chlorides and NHS esters.
-
-
PEGylation Reaction:
-
Add a calculated molar excess of the PEG reagent stock solution to the protein solution with gentle mixing. The optimal molar ratio of PEG to protein must be determined empirically.
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specific duration. Reaction times can range from 30 minutes to several hours.
-
-
Quenching the Reaction:
-
To terminate the reaction, add a quenching buffer containing a high concentration of a primary amine (e.g., Tris or glycine) to consume any unreacted PEG reagent.
-
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts, and separate different PEGylated species using techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or tangential flow filtration (TFF).
-
-
Characterization of the PEGylated Protein:
-
SDS-PAGE: To visualize the increase in molecular weight.
-
HPLC (SEC, IEX, RP-HPLC): To determine purity, identify different PEGylated species, and quantify the degree of PEGylation.[10][11]
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To determine the precise molecular weight and confirm the number of attached PEG chains.[1]
-
Signaling Pathways and Logical Relationships
Reaction Mechanism of Amine-Reactive PEGylation
The fundamental reaction for acyl chlorides and NHS esters is a nucleophilic acyl substitution.
Workflow for Selecting an Amine-Reactive PEGylation Reagent
The selection of an appropriate reagent involves a logical progression considering the desired outcome and experimental constraints.
Conclusion
The choice of an amine-reactive PEGylation reagent profoundly impacts the outcome of the bioconjugation process. PEG-acyl chlorides represent a highly reactive option that may offer advantages in terms of reaction speed. However, this comes at the cost of very low hydrolytic stability and a higher potential for non-specific reactions. For most applications, the well-established PEG-NHS esters provide a more balanced profile of reactivity and stability. When site-specificity is a primary concern, PEG-aldehydes offer a valuable alternative through reductive amination. A thorough understanding of the chemical properties of each class of reagent, coupled with empirical optimization of reaction conditions, is essential for the successful development of well-defined and effective PEGylated protein therapeutics.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. broadpharm.com [broadpharm.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl-PEG4-acyl chloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Methyl-PEG4-acyl chloride is a reactive chemical that requires careful handling and specific disposal procedures to ensure laboratory safety and environmental protection. Due to its acyl chloride functional group, it reacts vigorously with water and other nucleophiles, necessitating a controlled quenching process before disposal. This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of this compound.
Key Safety and Chemical Data
Adherence to safety protocols is paramount when handling this compound. The following table summarizes essential quantitative data and safety information.
| Property | Value | Citation |
| Chemical Formula | C10H19ClO6 | [1] |
| Molecular Weight | 270.71 g/mol | [1] |
| Appearance | Transparent Liquid | |
| Storage Temperature | 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years) | [1] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., butyl rubber), safety goggles, face shield, and a flame-retardant lab coat. | [2][3] |
| Work Environment | Certified chemical fume hood. | [2] |
Detailed Disposal Protocol
The primary method for the safe disposal of this compound is through a controlled quenching reaction to neutralize its reactivity, followed by disposal as hazardous waste.
Experimental Protocol: Quenching and Neutralization
-
Preparation of Quenching Solution:
-
In a suitably sized beaker or flask equipped with a magnetic stir bar, prepare a 5-10% aqueous solution of sodium bicarbonate. The volume of the quenching solution should be at least 10 times the volume of the this compound to be disposed of.
-
Place the beaker in an ice bath to manage the exothermic nature of the quenching reaction.[4]
-
-
Personal Protective Equipment (PPE) and Fume Hood:
-
Controlled Addition of this compound:
-
Reaction and Neutralization:
-
Continue stirring the mixture for at least one hour after the addition is complete to ensure the full neutralization of the acyl chloride.
-
Monitor the pH of the solution using pH paper or a calibrated pH meter to confirm it remains basic (pH > 8). If necessary, add more sodium bicarbonate solution to maintain basicity.
-
-
Waste Collection and Labeling:
-
Once the reaction is complete and the solution has returned to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container.
-
The label should clearly indicate the contents, including the neutralized products (Methyl-PEG4-carboxylic acid, sodium salt) and the date of disposal.
-
-
Final Disposal:
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service.[4] Do not pour the neutralized solution down the drain unless explicitly permitted by local regulations and your institution's EHS. [4]
-
Disposal Workflow Diagram
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl-PEG4-acyl chloride
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling reactive chemical compounds like Methyl-PEG4-acyl chloride. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure research environment.
This compound is a molecule that combines the reactivity of an acyl chloride with the properties of a polyethylene (B3416737) glycol (PEG) chain. The acyl chloride group is highly reactive and susceptible to hydrolysis, reacting vigorously with water and other nucleophiles.[1][2][3] This reactivity makes it a useful reagent in bioconjugation and drug delivery applications but also necessitates careful handling to prevent hazardous situations. The PEG component of the molecule is generally considered to have a low toxicity profile.[4][5][6]
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE to ensure maximum safety.
| Body Part | Recommended PPE | Rationale |
| Eyes/Face | Chemical splash goggles and a full-face shield. | Protects against splashes of the corrosive liquid and irritating vapors.[7][8] Acyl chlorides can cause severe eye damage.[3] |
| Hands | Chemical-resistant gloves (e.g., Butyl-rubber or Nitrile). | Protects skin from severe burns and irritation.[1][7] Ensure gloves are appropriate for handling corrosive and water-reactive materials. |
| Body | Flame-retardant lab coat. | Provides a barrier against spills and splashes of the flammable and corrosive compound.[1] |
| Respiratory | Use in a certified chemical fume hood. | Prevents inhalation of corrosive and lachrymatory vapors.[8] For emergencies or situations with inadequate ventilation, a NIOSH-approved respirator may be necessary. |
| Feet | Closed-toe shoes made of a chemical-resistant material. | Protects feet from potential spills.[1][9] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
-
Preparation :
-
Ensure a certified chemical fume hood is operational.
-
Have all necessary equipment and reagents, including the quenching solution, readily available.
-
Verify that an emergency eyewash station and safety shower are accessible.[1][8]
-
Set up a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with moisture in the air.[1]
-
-
Handling the Compound :
-
Wear the appropriate PPE as detailed in the table above.
-
Ground and bond all containers to prevent static discharge, as the compound is flammable.[1][10]
-
Use non-sparking tools.[10]
-
Carefully measure and transfer the required amount of this compound using a syringe or cannula under an inert atmosphere.
-
-
During the Reaction :
-
Continuously maintain the inert atmosphere.
-
Monitor the reaction for any signs of uncontrolled exothermic activity.
-
Keep the reaction setup within the fume hood.
-
-
Post-Reaction Work-up :
-
Quench any unreacted this compound in the reaction mixture by slowly adding it to a suitable quenching agent (see disposal plan below).
-
Handle all glassware and equipment that has come into contact with the compound with the same level of precaution.
-
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure safety.
-
Quenching Excess Reagent :
-
Prepare a quenching solution. Suitable options include:
-
A dilute solution of a non-nucleophilic base like sodium bicarbonate.
-
An alcohol such as isopropanol (B130326) or butanol, which will react to form a less reactive ester.[11]
-
-
In a separate flask within the fume hood, place the quenching solution.
-
Slowly and carefully add the excess this compound to the quenching solution with stirring. Be prepared for an exothermic reaction and potential gas evolution.
-
-
Neutralization :
-
After the quenching reaction is complete, check the pH of the resulting solution.
-
Neutralize the solution with a suitable acid or base as needed.
-
-
Waste Collection :
-
Collect the neutralized waste in a properly labeled hazardous waste container.[1]
-
Include details of the contents on the label.
-
-
Decontamination :
-
Rinse all contaminated glassware and equipment with a suitable solvent (e.g., acetone) in the fume hood.
-
Collect the rinse solvent as hazardous waste.
-
Wash the glassware with soap and water after initial decontamination.
-
-
Disposal of Contaminated PPE :
-
Dispose of used gloves and other contaminated disposable PPE in a designated hazardous waste bag.[1]
-
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. wcu.edu [wcu.edu]
- 2. epfl.ch [epfl.ch]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 8. download.basf.com [download.basf.com]
- 9. hsa.ie [hsa.ie]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
